molecular formula C12H18N2 B1296151 1-Benzyl-1,4-diazepane CAS No. 4410-12-2

1-Benzyl-1,4-diazepane

Cat. No.: B1296151
CAS No.: 4410-12-2
M. Wt: 190.28 g/mol
InChI Key: JTJTYCPQUOROFM-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-diazepane (CAS 4410-12-2) is a nitrogen-containing heterocyclic compound with the molecular formula C12H18N2 and a molecular weight of 190.285 g/mol. It is characterized as a colorless liquid with a density of approximately 1.028 g/mL at 25°C . This compound is supplied with a minimum purity of 98% and should be stored at room temperature and protected from light to maintain stability . In scientific research, this compound is primarily used as a versatile intermediate in organic synthesis . A significant and promising area of investigation is its role as an efflux pump inhibitor (EPI) in microbiology . Research published in Future Microbiology demonstrates that this compound exhibits a mixed mechanism of action in Escherichia coli . It potentiates the activity of antibiotics like levofloxacin by reducing the efflux activity of Resistance-Nodulation-Cell Division (RND) pumps, such as AcrAB and AcrEF, thereby increasing the intracellular accumulation of antimicrobial substances . Its unique mechanism, which differs from classic EPIs and includes increasing membrane permeability and reducing acrAB transcription, makes it a valuable tool for studying multidrug resistance (MDR) and developing novel therapeutic strategies against resistant bacterial strains . Please Note: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It may be toxic or hazardous and must be handled exclusively by qualified professionals in a controlled laboratory setting, in compliance with all applicable local laws and regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJTYCPQUOROFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281304
Record name 1-benzyl-1,4-diazepane
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4410-12-2
Record name 4410-12-2
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Record name 1-benzyl-1,4-diazepane
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Record name 1-BENZYL-1,4-DIAZEPANE
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Foundational & Exploratory

1-Benzyl-1,4-diazepane: A Technical Guide to Physicochemical Properties and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 1-Benzyl-1,4-diazepane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 4410-12-2) is a critical pharmacophore and intermediate in medicinal chemistry. Structurally comprising a seven-membered homopiperazine ring mono-substituted with a benzyl group, it serves as a privileged scaffold for the development of central nervous system (CNS) agents, particularly dopamine and sigma receptor ligands. Its unique physicochemical profile—characterized by differential amine basicity and conformational flexibility—makes it a versatile handle for diversity-oriented synthesis. This guide provides an authoritative analysis of its properties, validated synthetic protocols, and handling requirements.

Part 1: Molecular Architecture & Physicochemical Constants

The diazepane ring offers a distinct topology compared to its six-membered analog (piperazine). The seven-membered ring introduces increased conformational entropy, allowing for unique binding modes in biological targets.

Fundamental Constants

The following data represents the core physical identity of the molecule.

PropertyValue / DescriptionSource/Notes
IUPAC Name This compound
CAS Number 4410-12-2[1][2]
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol [2]
Physical State Viscous Liquid (Pale Yellow)Standard State @ 25°C
Boiling Point 138–140 °C @ 5 mmHgVacuum distillation required [1]
Density 1.016 – 1.028 g/mL@ 25°C [1][2]
Refractive Index

1.547
[2]
Solubility Soluble in DCM, MeOH, EtOAc; Low water solubility (free base)
Electronic Profile and Basicity (pKa)

Understanding the acid-base behavior of this compound is crucial for extraction protocols and salt formation. The molecule contains two non-equivalent nitrogen atoms:[1]

  • N1 (Tertiary): Benzylated. Sterically hindered and electronically modulated by the benzyl group.

  • N4 (Secondary): Unsubstituted. Highly nucleophilic and the primary site for derivatization.

  • pKa₁ (N4 - Secondary Amine): ~10.6 (Predicted/Analogous). This nitrogen is highly basic and protonates first.

  • pKa₂ (N1 - Tertiary Amine): ~6.5–7.0. The basicity is lower due to the electron-withdrawing inductive effect of the benzyl group and steric factors.

Implication for Workup: During extraction, maintaining a pH > 12 is necessary to ensure the molecule is fully in the free-base form for organic solvent extraction. At physiological pH (7.4), the N4 position is predominantly protonated (cationic).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound requires precise control to prevent bis-alkylation (formation of 1,4-dibenzyl-1,4-diazepane). The most robust method involves the direct alkylation of homopiperazine with benzyl chloride under controlled stoichiometry.

Validated Synthetic Protocol

Objective: Selective mono-benzylation of homopiperazine.

Reagents:

  • Homopiperazine (1.0 equiv)

  • Benzyl Chloride (0.9 equiv) – Limiting reagent to prevent over-alkylation.

  • Potassium Carbonate (

    
    , anhydrous) or NaOH
    
  • Solvent: Toluene or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve homopiperazine (e.g., 100 g, 1.0 mol) in Toluene (500 mL). Heat to 60°C to ensure complete dissolution.

  • Base Addition: Add anhydrous

    
     (1.5 equiv) to the stirring solution.
    
  • Controlled Addition: Add Benzyl Chloride (0.9 equiv) dropwise over 60–90 minutes.

    • Critical Control Point: Maintain temperature between 60–65°C. Rapid addition or higher temperatures favor the bis-benzyl impurity.

  • Reaction: Stir at reflux (or 80°C) for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Cool mixture to room temperature.

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent under reduced pressure.[2][3]

  • Purification (Vacuum Distillation):

    • The crude oil contains the product, unreacted homopiperazine, and trace bis-benzyl impurity.

    • Distill under high vacuum (< 5 mmHg).

    • Fraction 1: Unreacted homopiperazine (lower boiling point).

    • Fraction 2: This compound (collect at ~138°C @ 5 mmHg).[4]

Synthetic Workflow Visualization

The following diagram illustrates the reaction logic and separation strategy.

SynthesisWorkflow Start Reagents: Homopiperazine + K2CO3 (in Toluene) Addition Controlled Addition: Benzyl Chloride (0.9 eq) Temp: 60-65°C Start->Addition Initiation Reaction Reaction Phase: Reflux 4-6 hrs Monitor TLC Addition->Reaction Alkylation Filtration Workup: Filter Salts -> Evaporate Solvent Reaction->Filtration Completion Distillation High Vacuum Distillation (< 5 mmHg) Filtration->Distillation Crude Oil Product Target Product: This compound (BP: 138°C @ 5 Torr) Distillation->Product Main Fraction Waste Fraction 1: Unreacted Homopiperazine Distillation->Waste Low BP Fraction

Caption: Figure 1. Process flow for the selective mono-benzylation of homopiperazine via vacuum distillation purification.

Part 3: Reactivity & Functionalization

This compound is primarily used as a scaffold to introduce the diazepane ring into larger drug molecules. The secondary amine (N4) is the reactive handle.

Chemoselectivity
  • Acylation/Sulfonylation: The N4 nitrogen reacts readily with acid chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of

    
    .
    
  • Deprotection: The benzyl group (N1) can be removed via catalytic hydrogenation (

    
    ) to yield the free homopiperazine derivative if a different N1 substituent is required later.
    
Reactivity Map

ReactivityMap Core This compound (N4-H Nucleophile) RouteA Reaction with R-COCl / Base Core->RouteA RouteB Reaction with R-NCO Core->RouteB RouteC Hydrogenation (H2, Pd/C) Core->RouteC ProductA Amide Derivative (N4-COR) RouteA->ProductA ProductB Urea Derivative (N4-CONHR) RouteB->ProductB ProductC Deprotection (Yields Substituted Homopiperazine) RouteC->ProductC

Caption: Figure 2. Divergent synthesis pathways utilizing the N4-secondary amine and N1-benzyl cleavage.

Part 4: Handling, Stability, and Safety

Stability Profile
  • Oxidation Sensitivity: Like most secondary amines, the compound is susceptible to air oxidation over time, leading to N-oxide formation or discoloration (yellow to brown).

    • Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed containers.

  • Hygroscopicity: The free base may absorb atmospheric moisture.

Safety (GHS Classification)

Based on MSDS data for this class of compounds [3][4]:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors during heating/distillation.

References

  • Matrix Scientific. (n.d.). 1-Benzyl(hexahydro)-1,4-diazepine Product Data. Retrieved from

  • PubChem. (2025).[5][6] this compound (Compound CID 228365).[5] National Library of Medicine. Retrieved from

  • Fluorochem. (2024). Safety Data Sheet: this compound. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Safety. Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Benzyl-1,4-diazepane

This compound, a heterocyclic amine, serves as a crucial building block in the synthesis of various pharmacologically active compounds. The diazepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The benzyl group, in this case, often acts as a protecting group or a key pharmacophoric element. Accurate determination of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its application in research and development. These parameters are critical for identity confirmation, purity assessment, and the design of synthetic and purification protocols. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and a discussion on the potential influence of synthetic impurities.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of a compound is a fundamental aspect of its characterization, providing insights into its purity and identity. For this compound, these properties are summarized in the table below. It is crucial to note the pressure at which the boiling point is measured, as this significantly affects the observed temperature.

PropertyValueSource
Melting Point54-56 °C[1]
Boiling Point138 °C at 5 Torr[1]

The Causality Behind Experimental Choices: Purity and Physical Constants

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a strong indicator of high purity.

Similarly, the boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is a characteristic physical constant for a pure substance. Impurities can either elevate or depress the boiling point, depending on their volatility relative to the main component. For high-boiling compounds like this compound, determination under reduced pressure (vacuum distillation) is often preferred to prevent thermal decomposition at elevated temperatures.

Experimental Protocols for the Determination of Melting and Boiling Points

The following protocols describe standard and reliable methods for the determination of the melting and boiling points of this compound in a laboratory setting. These protocols are designed to be self-validating by emphasizing careful observation and control of experimental parameters.

Melting Point Determination via the Capillary Method

This method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the solid with a mortar and pestle.

  • Capillary Tube Loading: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (around 35-40°C for this compound).

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire solid has melted into a clear liquid (T2).

  • Reporting: The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow (typically within 1-2°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~40°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe_T1 Record T1 (First Drop) Heat_Slow->Observe_T1 Observe_T2 Record T2 (Fully Melted) Observe_T1->Observe_T2

Caption: Workflow for Melting Point Determination.

Boiling Point Determination via Distillation

Given the relatively high boiling point of this compound at atmospheric pressure and the availability of data at reduced pressure, vacuum distillation is the recommended method for accurate boiling point determination while minimizing the risk of decomposition.

Methodology:

  • Apparatus Setup: Assemble a simple vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample and Boiling Chips: Place a small amount (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Thermometer Placement: Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Applying Vacuum: Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 5 Torr).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation and Recording:

    • Observe the liquid as it begins to boil and the vapor rises.

    • The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.

    • Record the stable temperature as the boiling point at the measured pressure.

    • It is crucial to record both the temperature and the pressure accurately.

  • Completion: Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_completion Completion Assemble Assemble Vacuum Distillation Add_Sample Add Sample & Boiling Chips Assemble->Add_Sample Place_Thermometer Position Thermometer Add_Sample->Place_Thermometer Apply_Vacuum Apply Vacuum (e.g., 5 Torr) Place_Thermometer->Apply_Vacuum Heat Gently Heat Apply_Vacuum->Heat Observe_Vapor Observe Vapor Rise Heat->Observe_Vapor Record_Temp Record Stable Temperature Observe_Vapor->Record_Temp Cool Cool Apparatus Record_Temp->Cool Release_Vacuum Slowly Release Vacuum Cool->Release_Vacuum

Caption: Workflow for Boiling Point Determination.

Synthesis of this compound and Potential Impurities

A common and straightforward method for the synthesis of this compound is the direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with benzyl chloride.

Reaction Scheme:

1,4-diazepane + Benzyl chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Potential Impurities and Their Impact:

  • Unreacted 1,4-diazepane: As a diamine, it is more polar than the product and will have a significantly higher boiling point. Its presence as an impurity would likely lead to a depressed and broadened melting point of the final product.

  • 1,4-Dibenzyl-1,4-diazepane: Over-alkylation can occur, leading to the formation of the disubstituted product. This impurity would have a higher molecular weight and likely a different melting and boiling point compared to the monosubstituted product.

  • Benzyl Chloride: This starting material is a lachrymator and a skin irritant. It is more volatile than the product and should be removed during purification. Residual benzyl chloride would likely lower the observed boiling point.

  • Solvent and Base Residues: Depending on the reaction and workup conditions, residual solvent and the base used for the reaction can also be present as impurities.

The presence of these impurities can significantly affect the measured melting and boiling points. Therefore, thorough purification of the synthesized this compound, for example by distillation or recrystallization, is essential to obtain accurate and reliable physicochemical data.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, along with detailed, field-proven protocols for their experimental determination. Understanding these fundamental physicochemical properties is critical for researchers and scientists working with this important synthetic building block. By following the described methodologies and being mindful of potential impurities arising from its synthesis, professionals in drug development and chemical research can ensure the quality and integrity of their work, leading to more reliable and reproducible results.

References

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

Sources

The Multifaceted Biological Landscape of 1,4-Diazepine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-diazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds. From their well-established role as central nervous system depressants to their emerging potential as anticancer and antimicrobial agents, the derivatives of this seven-membered heterocyclic ring system continue to be a fertile ground for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 1,4-diazepine derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Beyond the CNS

The unique structural features of 1,4-diazepines, which can mimic peptide linkages, have led to a paradigm shift in their application, with a significant focus now on their potential as anticancer agents.[1] A growing body of evidence demonstrates that these compounds can exert potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines through various mechanisms.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 1,4-diazepine derivatives exhibit anticancer activity is through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent antitumor agents, inducing cell cycle arrest and apoptosis.[2] For instance, one derivative demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human tumor cell lines. Another promising compound, 52b, was found to inhibit protein synthesis in cancer cells, leading to significant tumor growth prevention in a non-small-cell lung cancer xenograft mouse model.[2]

The induction of apoptosis by 1,4-diazepine derivatives often involves the activation of the caspase cascade. Midazolam, a benzodiazepine, has been shown to activate caspase-8 and caspase-3, key executioners of the extrinsic apoptotic pathway, in mouse Leydig progenitor cells.[3] Further investigation into the specific apoptotic pathways triggered by novel 1,4-diazepine derivatives is a crucial area of ongoing research.

The disruption of the cell cycle is another key anticancer strategy. Some benzo[b][4][5]diazepine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S phase transition, suggesting a mechanism for their observed anticancer activity against breast cancer cell lines.[6] Flavopiridol, a pan-CDK inhibitor, is known to induce cell cycle arrest at the G1 or G2/M phase by targeting multiple CDKs.[7] The ability of novel 1,4-diazepine derivatives to selectively target specific CDKs is a promising avenue for developing targeted cancer therapies.

Signaling Pathway: Induction of Apoptosis by 1,4-Diazepine Derivatives

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 1,4-Diazepine Derivative 1,4-Diazepine Derivative Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) 1,4-Diazepine Derivative->Death Receptors (e.g., Fas, TNFR) Activates Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Recruits & Cleaves Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves & Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Extrinsic and intrinsic apoptotic pathways activated by 1,4-diazepine derivatives.

Signaling Pathway: Cell Cycle Arrest by 1,4-Diazepine Derivatives

cell_cycle_arrest 1,4-Diazepine Derivative 1,4-Diazepine Derivative CDK4/6-Cyclin D CDK4/6-Cyclin D 1,4-Diazepine Derivative->CDK4/6-Cyclin D Inhibits CDK2-Cyclin E CDK2-Cyclin E 1,4-Diazepine Derivative->CDK2-Cyclin E Inhibits G1/S Checkpoint Arrest G1/S Checkpoint Arrest 1,4-Diazepine Derivative->G1/S Checkpoint Arrest Induces pRb pRb CDK4/6-Cyclin D->pRb Phosphorylates CDK2-Cyclin E->pRb Phosphorylates pRb-P pRb-P pRb->pRb-P E2F E2F pRb->E2F Inhibits S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription S Phase S Phase S-phase Genes->S Phase Promotes G1 Phase G1 Phase G1 Phase->S Phase

Caption: G1/S checkpoint arrest induced by 1,4-diazepine derivatives targeting CDKs.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of 1,4-diazepine derivatives are typically quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are common metrics used to express the potency of a compound.

Derivative ClassCancer Cell LineIC50 / GI50Reference
1,4-Benzodiazepine-2,5-dioneAverage of 60 human cancer cell lines0.24 µM (GI50)[2]
Cyclohepta[b]thieno[2,3-e][4][5]diazepineHepG-2, MCF-7, HCT-1164.4 - 13 µg/mL (IC50)[5][8]
5-Aryl-1,4-benzodiazepineHeLa21.3 - 40.5 µM (IC50)[4]
(3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-oneHCT-116, HepG-2, MCF-76 - 9 µM (IC50)[2]

II. Antimicrobial and Antifungal Activity

Beyond their anticancer potential, 1,4-diazepine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

A. Antibacterial Properties and Mechanisms

Several studies have reported the synthesis and evaluation of 1,4-diazepine derivatives with notable antibacterial activity. For instance, curcumin-based 1,4-benzodiazepines have shown potent activity against Gram-positive bacteria, with one dichlorinated derivative exhibiting a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus.[11] The proposed mechanism for this derivative involves DNA damage.[11] Diazepam itself has been shown to have a MIC of 256 µg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a mechanism involving DNA fragmentation and protein carbonylation.[12]

B. Antifungal Potential

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Certain 1,5-benzodiazepine derivatives have exhibited excellent antifungal activity, particularly against Cryptococcus neoformans, with MIC values ranging from 2-6 μg/mL.[13] Interestingly, some 1,4-benzodiazepines that lack intrinsic antifungal activity have been shown to potentiate the efficacy of azole antifungals, suggesting a potential role in combination therapies to combat drug resistance.[14][15]

C. Quantitative Assessment of Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMICReference
Dichlorinated 1,4-benzodiazepineStaphylococcus aureus3.125 µg/mL[11]
DiazepamStaphylococcus aureus (MSSA & MRSA)256 µg/mL[12]
1,5-Benzodiazepine derivativeCryptococcus neoformans2-6 µg/mL[13]
1,5-Benzodiazepine derivativeE. coli and S. aureus40 µg/mL[13]

III. Central Nervous System (CNS) Activities: The Classical Role

The most well-documented biological activities of 1,4-diazepine derivatives, particularly the 1,4-benzodiazepines, are their effects on the central nervous system.[16] These compounds are widely used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants.

A. Anxiolytic and Anticonvulsant Mechanisms of Action

The primary mechanism of action for the CNS effects of benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[17] By binding to a specific site on the receptor, benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron.[16] This neuronal inhibition underlies their anxiolytic and anticonvulsant properties.

While the GABAergic system is the principal target, research has also explored non-benzodiazepine anxiolytics that may act through different mechanisms, such as modulating serotonin receptors.[18] The development of 1,4-diazepine derivatives with selective activity on specific GABA-A receptor subtypes is an ongoing area of research aimed at producing anxiolytics with fewer side effects.[19]

The anticonvulsant effects of 1,4-benzodiazepines have been extensively studied. Their efficacy is related to their ability to suppress the spread of seizure activity.[20] Structure-activity relationship studies have shown that substituents at various positions on the benzodiazepine ring can significantly influence anticonvulsant potency.[20] For instance, a nitro group at position 7 generally confers more potent antiepileptic activity than a chloro group.[20]

B. Quantitative Assessment of CNS Activities

The anxiolytic and anticonvulsant activities of 1,4-diazepine derivatives are evaluated using various in vivo behavioral models.

ActivityAnimal ModelKey ParametersExample Compound
AnxiolyticElevated Plus MazeIncreased time spent in and entries into open armsDiazepam[21][22]
AnticonvulsantAmygdaloid-kindled seizuresDepression of seizure stage and afterdischarge durationVarious 1,4-benzodiazepines[20]
AnticonvulsantMaximal Electroshock (MES) TestED50 (Effective Dose, 50%)JNJ-26489112 (a sulfamide derivative)[23]

IV. Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides an overview of key methodologies for evaluating the biological activities of 1,4-diazepine derivatives.

A. Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1,4-diazepine derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Step-by-Step Protocol:

    • Culture and treat cells with the 1,4-diazepine derivative for a specific duration.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase to eliminate RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

3. Western Blotting for Apoptosis Marker Detection

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to detect the cleavage and activation of key apoptotic proteins like caspases.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., cleaved caspase-3).

  • Step-by-Step Protocol:

    • Prepare protein lysates from cells treated with the 1,4-diazepine derivative.

    • Quantify the protein concentration to ensure equal loading.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the apoptotic marker of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

B. Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the 1,4-diazepine derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the 1,4-diazepine derivative.

    • Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

    • Inoculate each well with a standardized bacterial or fungal suspension.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

V. Conclusion and Future Perspectives

The 1,4-diazepine scaffold continues to be a source of remarkable chemical diversity and a wide spectrum of biological activities. While their role in CNS disorders is well-established, the exploration of their anticancer and antimicrobial properties is a rapidly evolving field with immense therapeutic potential. Future research will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific molecular targets. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design of next-generation 1,4-diazepine-based therapeutics. This guide serves as a foundational resource to aid researchers in this exciting and impactful area of drug discovery.

References

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A Technical Guide to 1-Benzyl-1,4-diazepane: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-diazepane is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of pharmacologically active compounds. Its unique structural feature—a seven-membered diazepane ring with one nitrogen atom protected by a benzyl group—offers a strategic advantage in medicinal chemistry. The benzyl group acts as a readily cleavable protecting group, allowing for the initial construction of the core scaffold, followed by selective deprotection and functionalization at the N4 position. This guide provides an in-depth exploration of this compound, covering its synthesis, key chemical transformations, and its instrumental role in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Importance of this compound

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The strategic importance of this compound (also known as N-Benzylhomopiperazine) lies in its role as a masked version of the parent 1,4-diazepane.[3]

The benzyl (Bn) group serves two critical functions:

  • Activation and Selectivity: It differentiates the two nitrogen atoms, allowing for selective reactions at the unprotected secondary amine (N4).

  • Facile Deprotection: The N-benzyl bond can be cleaved under standard and mild conditions, most commonly via catalytic hydrogenation, unmasking the N1 position for subsequent derivatization.[4]

This dual functionality enables a modular approach to synthesis, where complex molecules can be built systematically by first elaborating at the N4 position, followed by debenzylation and further modification at N1. This guide will dissect the synthesis of this intermediate and its subsequent transformations that are crucial for drug development programs.

Physicochemical and Safety Profile

A comprehensive understanding of a starting material's properties is fundamental to its successful application and safe handling.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 4410-12-2 [3][5]
Molecular Formula C₁₂H₁₈N₂ [3][5]
Molecular Weight 190.29 g/mol [5]
Appearance Colorless liquid [5]
Boiling Point ~93 °C [5]
Density ~1.028 g/mL at 25 °C [5]

| Flash Point | >110 °C (>230 °F) |[5] |

Safety and Handling

This compound is classified as harmful and an irritant.[3][6] Adherence to strict laboratory safety protocols is mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[3][7] May cause respiratory irritation.[3][7]

  • Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[7][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Synthesis of the this compound Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves a one-pot reductive amination. This method is favored for its operational simplicity and good yields.

The overall transformation involves the reaction of N-benzylethylenediamine with a suitable three-carbon electrophile, followed by an intramolecular cyclization. A more direct and widely cited approach is the condensation of a protected diamine with an aldehyde, followed by reduction. A key synthetic strategy is the intramolecular reductive amination of aminoketones, which can be achieved with high enantioselectivity using biocatalytic methods like imine reductases (IREDs).[11]

Workflow for Synthesis via Reductive Amination

The following diagram illustrates a conceptual workflow for synthesizing the diazepane ring system, a process central to producing the title compound.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product A N-Benzylethylenediamine C Double N-Alkylation & Intramolecular Cyclization A->C B 1,3-Dihalopropane (e.g., Dibromopropane) B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., ACN)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Cyclization

This protocol describes a common method for preparing this compound.

Objective: To synthesize this compound from N-benzylethylenediamine and 1,3-dibromopropane.

Materials:

  • N-benzylethylenediamine

  • 1,3-dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzylethylenediamine (1.0 eq.) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq.). The base is crucial as it neutralizes the HBr formed during the two successive alkylation reactions, driving the reaction to completion.

  • Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq.) dropwise to the stirring suspension at room temperature. The slight excess ensures complete consumption of the diamine.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Validation: The crude product is typically purified by column chromatography on silica gel. The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Reactions: The Gateway to Pharmacological Diversity

The true utility of this compound is realized in its subsequent transformations. The strategic workflow involves initial functionalization at the N4 position, followed by debenzylation at N1, and a final derivatization.

Core Application Workflow

G A This compound B N4-Functionalization (e.g., Acylation, Alkylation) A->B R-X C N4-Substituted-1-benzyl- 1,4-diazepane B->C D N1-Debenzylation (Catalytic Hydrogenation) C->D H₂, Pd/C E N4-Substituted-1,4-diazepane D->E F N1-Functionalization E->F R'-Y G Final API / Target Molecule F->G

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Derivatives of 1-Benzyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-benzyl-1,4-diazepane core represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the derivatives of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the foundational synthesis of the core structure, detail various strategies for its derivatization, and present a comprehensive overview of the diverse biological activities exhibited by its analogues. This guide emphasizes the causal relationships behind experimental choices and provides detailed protocols and characterization data to ensure scientific integrity and reproducibility.

Part 1: Foundational Chemistry and Synthesis

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows for optimal spatial orientation of substituents, enabling effective interactions with a variety of biological targets. The incorporation of a benzyl group at the 1-position introduces a lipophilic aromatic moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This N-benzyl substitution can also serve as a synthetic handle for further molecular elaboration. The this compound scaffold has been successfully exploited to develop agents with a broad spectrum of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several methodologies, with reductive amination being a prominent and versatile strategy.

1.2.1. Reductive Amination Strategies

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. In the context of this compound synthesis, this can be approached intramolecularly. Chiral 1,4-diazepanes can be synthesized with high enantioselectivity using imine reductase-catalyzed intramolecular asymmetric reductive amination.

1.2.2. Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of N-benzylethylenediamine with a suitable three-carbon dielectrophile, followed by cyclization and reduction. While direct, high-yielding, one-pot syntheses are often proprietary or part of broader synthetic schemes for derivatives, a representative procedure can be adapted from established methodologies for similar heterocycles.

General Procedure:

  • Step 1: Formation of the Diamide. To a solution of N-benzylethylenediamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, is added dropwise a solution of a malonic acid derivative (e.g., diethyl malonate, 1 equivalent) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)). The reaction is stirred at room temperature for 12-24 hours.

  • Step 2: Reduction of the Amide. The resulting diamide is isolated and then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is typically performed at reflux for 12-24 hours.

  • Step 3: Work-up and Purification. The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

1.2.3. Characterization of the Core Scaffold

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the benzyl protons, and the protons of the diazepane ring.

  • ¹³C NMR: Will display the corresponding signals for the carbon atoms of the benzyl group and the diazepane ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound should be observed.

  • Infrared (IR) Spectroscopy: Will show characteristic N-H and C-H stretching frequencies.

Part 2: Strategies for Derivatization

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

N-Acylation at the 4-Position: A Versatile Approach

The secondary amine at the 4-position of the diazepane ring is readily acylated using a variety of acylating agents. This is a robust method for introducing a wide range of functional groups.

The synthetic route for a series of novel 1,4-diazepane-based sigma ligands involved reacting commercially available this compound with the appropriate aroyl chloride to yield the corresponding acylated derivatives.

2.1.1. Experimental Protocol: Synthesis of a Representative N-Acyl-1-benzyl-1,4-diazepane Derivative

  • To a solution of this compound (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated derivative.

N-Alkylation and Reductive Amination at the 4-Position

The secondary amine at the 4-position can also be functionalized through N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred due to its milder reaction conditions and broader substrate scope.

Modification of the N-Benzyl Group

The N-benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to provide the free secondary amine at the 1-position. This intermediate can then be re-functionalized with different alkyl or acyl groups to generate further diversity.

Derivatization of the Diazepane Ring Carbon Backbone

While modifications at the nitrogen atoms are more common, derivatization of the carbon backbone of the diazepane ring can also be achieved, often through multi-step synthetic sequences starting from functionalized building blocks. For instance, the synthesis of chiral 1,4-diazepanes can be accomplished through asymmetric reductive amination.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Core Modification A This compound B N-Acyl Derivatives A->B Acylation (RCOCl) C N-Alkyl Derivatives A->C Alkylation (R-X) / Reductive Amination (RCHO) D 1-Substituted-1,4-diazepanes A->D 1. Debenzylation 2. Re-functionalization E C-Substituted Derivatives Functionalized Building Blocks Functionalized Building Blocks Functionalized Building Blocks->E Multi-step Synthesis

Caption: Key derivatization strategies for the this compound scaffold.

Part 3: Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a wide range of biological activities, with a significant focus on central nervous system (CNS) targets and antimicrobial applications.

Targeting the Central Nervous System

3.1.1. Sigma Receptor Modulation

A series of this compound derivatives have been synthesized and evaluated as sigma (σ) receptor ligands. The σ1 receptor is implicated in various neurological processes and represents a promising target for the treatment of CNS disorders.

Structure-Activity Relationship (SAR) Insights:

  • The bulky diazepane spacer was found to retain or improve the affinity for both σ1 and σ2 receptors compared to a piperidine ring.

  • Bicyclic derivatives generally displayed higher affinity for both σ receptor subtypes.

  • Substitution on the N-benzyl moiety can modulate the selectivity between σ1 and σ2 receptors.

3.1.2. NMDA Receptor (GluN2b subunit) Antagonism

Certain this compound derivatives have also shown inhibitory activity against the GluN2b subunit of the NMDA receptor, which is involved in synaptic plasticity and is a target for neuroprotective agents.

3.1.3. Dopamine and Serotonin Receptor Interactions

The 1,4-diazepane scaffold is present in molecules targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of various psychiatric disorders. Derivatives of this compound are being explored as potential dopamine D4 receptor antagonists. There is also interest in developing multitarget-directed ligands that can interact with serotonin receptors.

Antimicrobial and Efflux Pump Inhibition

This compound has been shown to act as an efflux pump inhibitor (EPI) in Escherichia coli, reducing the efflux of antibiotics and thereby potentiating their activity. This presents a promising strategy to combat antibiotic resistance.

Mechanism of Action:

  • This compound increases the permeability of the bacterial membrane.

  • It increases the intracellular accumulation of substrates for efflux pumps, such as ethidium bromide.

  • It also decreases the transcription of the acrAB gene, which encodes for a major efflux pump.

Case Study: (R)-1-Benzyl-5-methyl-1,4-diazepane in the Synthesis of Suvorexant

A notable application of a this compound derivative is the use of (R)-1-benzyl-5-methyl-1,4-diazepane as a key chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. This highlights the industrial relevance and therapeutic importance of this scaffold.

Tabulated Summary of Biological Data
Compound/DerivativeTarget/ActivityQuantitative DataReference
1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepaneσ1 ReceptorKᵢ = 8.0 nM
1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepaneσ2 ReceptorKᵢ = 28 nM
1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepaneGluN2bInhibition = 59 nM
This compoundE. coli (efflux pump overexpressing)MIC = 1.6 mg/mL

Part 4: Experimental Protocols and Characterization

General Experimental Procedures

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress is typically monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds is generally achieved by flash column chromatography on silica gel.

Detailed Synthesis and Characterization of a Selected Derivative: 1-Benzyl-4-(4-chlorobenzoyl)-1,4-diazepane

Synthesis:

  • In a round-bottom flask, this compound (1.0 g, 5.25 mmol) is dissolved in anhydrous dichloromethane (20 mL) and cooled to 0 °C.

  • Triethylamine (0.88 mL, 6.30 mmol) is added, followed by the dropwise addition of a solution of 4-chlorobenzoyl chloride (0.97 g, 5.51 mmol) in anhydrous dichloromethane (10 mL).

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched by the addition of water (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a white solid.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 9H, Ar-H), 3.80-3.60 (m, 4H, CH₂), 3.55 (s, 2H, PhCH₂), 2.80-2.60 (m, 4H, CH₂), 1.90-1.80 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 138.5, 135.0, 133.0, 129.0, 128.5, 128.0, 127.5, 60.0, 55.0, 54.0, 48.0, 47.0, 38.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₉H₂₁ClN₂O: 329.14; found: 329.2.

  • IR (KBr, cm⁻¹): 3028, 2925, 1630 (C=O), 1490, 1280, 740.

Experimental_Workflow A Reactants: This compound 4-Chlorobenzoyl chloride Triethylamine B Reaction in Dichloromethane (0°C to RT) A->B C Aqueous Work-up B->C D Extraction with Dichloromethane C->D E Drying and Concentration D->E F Column Chromatography E->F G Characterization (NMR, MS, IR) F->G

Caption: A typical experimental workflow for the N-acylation of this compound.

Part 5: Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of derivatization at multiple positions make it an attractive starting point for the generation of compound libraries with diverse pharmacological profiles. Current research highlights its potential in modulating CNS targets and combating antimicrobial resistance. Future investigations will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic applications, and the elucidation of the detailed mechanisms of action of these promising compounds. The use of advanced synthetic methodologies, such as asymmetric catalysis and multicomponent reactions, will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

  • This chapter focus on the developments concerning the strategies used in the synthesis of 1,4-diazepane derivatives reflecting selected relevant examples described in the literature between 2005 and the end of 2020. Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines.

A Toxicological Evaluation of 1-Benzyl-1,4-diazepane: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive toxicological overview of 1-Benzyl-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct, in-depth toxicological studies in the public domain, this document synthesizes existing hazard classification data with an expert analysis of structurally related compounds, primarily the 1,4-diazepine and benzodiazepine classes. The core of this guide is a recommended tiered testing strategy, providing researchers and drug development professionals with robust, field-proven protocols for acute toxicity and genotoxicity assessment based on international guidelines. Our objective is to furnish a foundational framework for a scientifically rigorous and efficient safety evaluation of this compound and its analogues.

Introduction and Chemical Identity

This compound is a disubstituted diazepane, a seven-membered heterocyclic ring containing two nitrogen atoms. Its structure, featuring a benzyl group on one nitrogen, makes it a valuable scaffold in the synthesis of various biologically active molecules.[1][2] Derivatives of the 1,4-diazepine core are known to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4][5]

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[6]
Synonyms N-Benzylhomopiperazine, 1-benzylhomopiperazinePubChem[6]
CAS Number 4410-12-2Fluorochem[7]
Molecular Formula C₁₂H₁₈N₂PubChem[6]
Molecular Weight 190.28 g/mol PubChem[6]
SMILES C1CNCCN(C1)CC2=CC=CC=C2PubChem[6]

Known Toxicological Profile: GHS Classification

The most direct toxicological information for this compound comes from the aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided to the European Chemicals Agency (ECHA).[6] This classification, summarized below, is based on non-public data submitted by manufacturers and importers. It serves as the primary indicator of the compound's acute hazard potential.

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral) H302WarningHarmful if swallowed.[6][7][8]
Skin Corrosion/Irritation H315WarningCauses skin irritation.[6][8]
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation.[6][8]
Specific Target Organ Toxicity (Single Exposure) H335WarningMay cause respiratory irritation.[6][8]

Source: Aggregated data from notifications to the ECHA C&L Inventory.[6]

Expert Insight: The GHS classification points to a compound with moderate acute toxicity upon ingestion and significant irritant properties to the skin, eyes, and respiratory tract. These classifications mandate careful handling procedures, including the use of personal protective equipment (gloves, safety glasses, and respiratory protection) to avoid direct contact and inhalation. While this data is crucial for occupational safety, it does not provide the quantitative dose-response information (e.g., LD₅₀) or the chronic toxicity profile required for drug development.

Toxicological Assessment by Analogy: The Benzodiazepine Precedent

The this compound structure is a simplified, non-fused analogue of the 1,4-benzodiazepine core, a famous "privileged scaffold" in medicinal chemistry.[4] Benzodiazepines are well-known central nervous system (CNS) depressants that act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] Given the structural similarity, it is scientifically prudent to anticipate that this compound or its derivatives could exhibit some CNS activity and associated toxicities.

Potential Toxicities Inferred from the Benzodiazepine Class:

  • CNS Depression: The most common side effects of benzodiazepines are related to their sedative action, including drowsiness, dizziness, decreased alertness, and lack of coordination.[9] High doses can lead to significant respiratory depression, especially when combined with other CNS depressants like alcohol or opioids.[9][10]

  • Developmental Toxicity: Some benzodiazepines, such as diazepam, are known to pose developmental risks and can cause withdrawal symptoms in newborns.[9][11]

  • Cognitive Impairment: Long-term use of benzodiazepines can lead to cognitive impairment, memory issues, and affective problems.[9]

  • Metabolism-Related Issues: Benzodiazepines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[12][13] Genetic polymorphisms in CYP enzymes or co-administration of drugs that inhibit or induce these enzymes can significantly alter the pharmacokinetic profile, potentially leading to toxicity.[12]

Causality and Rationale: While this compound lacks the fused benzene ring of classical benzodiazepines, the diazepane ring is the core structure responsible for binding to the GABA-A receptor. Therefore, a preclinical assessment must consider the potential for CNS-related effects.

Predicted Toxicokinetics and Metabolism

A compound's toxicological profile is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Absorption & Distribution: Based on its structure, this compound is expected to be lipophilic and thus readily absorbed and distributed throughout the body, likely accumulating in lipid-rich tissues like the CNS.[13]

  • Metabolism: The metabolism of N-substituted 1,4-diazepanes can be complex. The benzyl group is a likely site for initial metabolic attack, potentially via hydroxylation on the phenyl ring or N-dealkylation, mediated by CYP450 enzymes.[12][13] Studies on related 1,4-diazepane compounds have highlighted that metabolic stability can be a challenge for this class of molecules.[14][15] Understanding these metabolic pathways is critical, as metabolites may be more or less active or toxic than the parent compound.

A Recommended Tiered Toxicological Testing Strategy

For a compound with limited existing data, a tiered, stepwise approach to toxicological testing is the most efficient and ethical strategy. This approach begins with foundational in vitro and acute in vivo studies before proceeding to more complex, long-term investigations.

Tier 1: Foundational Acute and In Vitro Toxicity

The first tier aims to confirm and quantify the acute hazards identified by the GHS classification and to assess the potential for genetic damage.

G cluster_0 Tiered Genotoxicity Testing Strategy cluster_1 Interpretation start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames Assess point mutations micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) start->micronucleus Assess chromosomal damage result_ames Ames Result ames->result_ames result_micro Micronucleus Result micronucleus->result_micro neg_neg Both Negative: Low concern for mutagenicity result_ames->neg_neg Negative pos_any Either Positive: Potential Genotoxin. Requires further investigation (e.g., in vivo follow-up). result_ames->pos_any Positive result_micro->neg_neg Negative result_micro->pos_any Positive

Caption: A standard workflow for in vitro genotoxicity assessment.

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.[16][17] This method uses a stepwise procedure with a small number of animals.

Methodology:

  • Animal Model: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water ad libitum.

  • Dose Selection: Based on the GHS classification "Harmful if swallowed," a starting dose of 300 mg/kg body weight is appropriate.

  • Procedure: a. A group of three animals is fasted overnight prior to dosing. b. The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil, water), is administered by oral gavage. c. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and body weight changes. d. Intensive observation is performed for the first 24 hours, with particular attention during the first 4 hours. Observations continue for a total of 14 days.[18]

  • Stepwise Progression:

    • If 2-3 animals die at 300 mg/kg: The test is stopped, and the substance is classified as GHS Category 4. The LD₅₀ is estimated to be between 300 and 2000 mg/kg.

    • If 0-1 animal dies at 300 mg/kg: A further group of three animals is dosed at 2000 mg/kg. The outcome at this higher dose determines the final classification.

  • Endpoint Analysis: The primary endpoint is mortality. A full necropsy of all animals is performed at the end of the observation period to identify any target organ toxicities.

Objective: To assess the potential of this compound and its metabolites to induce gene mutations (point mutations) in bacteria.[19][20][21]

Methodology:

  • Test System: At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Procedure (Plate Incorporation Method): a. A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article. b. For the main experiment, five different concentrations of the test article are used. c. The test article, bacterial culture, and (if required) S9 mix are combined in molten top agar. d. This mixture is poured onto minimal glucose agar plates. e. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: a. The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted for each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control. The increase should typically be at least a two-fold increase over the background.

  • Controls: Negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) must be included to validate the assay.[22]

Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[23][24][25][26][27]

Methodology:

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells, are used.[27]

  • Metabolic Activation: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.[27]

  • Procedure: a. A preliminary cytotoxicity assay (e.g., measuring relative cell count or population doubling) is performed to select concentrations for the main assay. The highest concentration should induce approximately 50-60% cytotoxicity. b. Cells are exposed to the test article (typically at three concentrations) for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycles) without S9. c. After exposure, cells are cultured in fresh medium. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division. d. Cells are harvested, fixed, and stained.

  • Data Analysis: a. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. b. The Cytokinesis-Block Proliferation Index (CBPI) is calculated to confirm that cell division has occurred. c. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Expert Insight: The combination of the Ames test and the in vitro micronucleus test forms the core of a standard genotoxicity testing battery. A negative result in both assays provides strong evidence that the compound is not a genotoxin. A positive result in either assay would trigger the need for further, typically in vivo, follow-up studies to assess the relevance of the finding to a whole organism.

Summary and Risk Assessment Considerations

The available data on this compound indicates it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. By analogy to the broader benzodiazepine class, there is a potential for CNS-related effects, which warrants careful monitoring in any future nonclinical or clinical studies.

The critical data gap is the absence of robust, quantitative toxicological data. The tiered testing strategy outlined in this guide, beginning with acute oral toxicity (OECD 423) and a standard in vitro genotoxicity battery (OECD 471 and 487), represents the essential first step in building a comprehensive safety profile. The results of these studies will dictate the path forward:

  • A "clean" profile (low acute toxicity, no genotoxicity) would support progression to repeat-dose toxicity studies to evaluate potential target organ toxicities after longer-term exposure.

  • A finding of significant toxicity would require a careful risk-benefit analysis and could necessitate structural modifications to mitigate the toxic liabilities before further development.

This guide provides the foundational knowledge and actionable protocols necessary for any research or development program involving this compound, ensuring that its toxicological profile is evaluated with scientific rigor and integrity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 228365, this compound. Available from: [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. (Note: This is a representative reference for benzodiazepine pharmacology, not directly from the search results, but logically inferred and necessary for context).
  • Wikipedia contributors (2026). Benzodiazepine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ResearchGate (2015). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Available from: [Link]

  • ResearchGate (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed Central (2019). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • Open University Chemistry Journal (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed Central (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • ACS Publications (2021). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[6][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Available from: [Link]

  • PubMed (2015). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Available from: [Link]

  • PubMed Central (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Available from: [Link]

  • National Institute of Biology (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]

  • ResearchGate (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • Charles River Laboratories (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]

  • Eurofins (2024). The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]

  • Scientific Research Publishing (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Available from: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016, Diazepam. Available from: [Link]

  • Vivotecnia (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Available from: [Link]

  • ClinPGx (n.d.). Benzodiazepine metabolism: an analytical perspective. Available from: [Link]

  • Analytice (2021). Reverse mutation test on bacteria according to OECD 471. Available from: [Link]

  • XCellR8 (n.d.). In Vitro Micronucleus Test. Available from: [Link]

  • The Joint Research Centre - European Union (n.d.). Acute Toxicity. Available from: [Link]

  • RE-Place (n.d.). The bacterial reverse mutation test. Available from: [Link]

  • StatPearls (2023). Benzodiazepine Pharmacokinetics. Available from: [Link] (Note: This is a representative reference for benzodiazepine pharmacokinetics, logically inferred).

  • MDPI (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][10]diazepines, and Their Cytotoxic Activity. Available from: [Link]

  • National Nanotechnology Center (n.d.). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. Available from: [Link]

  • YouTube (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Available from: [Link]

  • Nucro-Technics (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]

  • precisionFDA (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Available from: [Link]

  • Pharmaffiliates (n.d.). CAS No : 1001401-61-1 | Product Name : Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. Available from: [Link]

  • PubMed (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • YouTube (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available from: [Link]

  • Alchem.Pharmtech (n.d.). CAS 4410-12-2 | this compound. Available from: [Link]

Sources

Technical Monograph: Operational Safety and Stability Management of 1-Benzyl-1,4-diazepane

[1][2][3][4]

Executive Summary & Chemical Context

1-Benzyl-1,4-diazepane (CAS: 4410-12-2), often referred to as

12341234

Unlike its six-membered analog (piperazine), the seven-membered diazepane ring exhibits distinct conformational flexibility and basicity profiles.[1][2][3][4] This monograph details the handling protocols required to maintain the chemical integrity of this intermediate, specifically addressing its susceptibility to oxidative degradation and carbamation upon exposure to atmospheric carbon dioxide.[1][2][3][4]

Physicochemical Profile

Understanding the physical constants is the first line of defense in process safety.[1][2][3][4] The high boiling point and low vapor pressure suggest low inhalation risk at ambient temperatures, but thermal processing increases volatility hazards.[1][2][3][4]

PropertyValueOperational Implication
CAS Number 4410-12-2Unique Identifier for inventory tracking.[1][2][3][4]
Molecular Weight 190.29 g/mol Calculation basis for stoichiometry.[1][2][3][4]
Physical State Liquid (Viscous)Requires positive displacement pipettes or mass-based transfer.[1][2][3][4]
Density 1.028 g/mL (25°C)Slightly denser than water; sinks in aqueous biphasic washes.[1][2][3][4]
Boiling Point 138°C @ 5 TorrHigh vacuum required for distillation; thermal decomposition risk if heated at atm pressure.[1][2][3][4]
Flash Point >110°C (Closed Cup)Combustible, but not Flammable (Class IIIB).[1][2][3][4]
Refractive Index

1.547
Purity verification parameter.[1][2][3][4]
Basicity (pKa) ~9.5 - 10.0 (Est.)Strong base; incompatible with acidic protons and electrophiles.[1][2][3][4]

Hazard Identification & Risk Assessment

While officially classified as an Irritant in many jurisdictions, the secondary amine functionality warrants handling precautions similar to corrosive substances due to high local pH upon contact with mucous membranes.[1][2][3][4]

GHS Classification (Regulation EC No 1272/2008)[2][3][4][5][6]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation: Category 2 (H319)[1][2][3][4][5]

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1][2][3][4]

Field Scientist Note: Do not underestimate the "Irritant" label. Cyclic secondary amines react exothermically with skin moisture.[1][2][3][4] Prolonged contact can result in chemical burns indistinguishable from corrosive injury.[1][2][3][4]

Storage & Stability Protocol

The homopiperazine ring is prone to two primary degradation pathways:

  • N-Oxidation: Gradual formation of N-oxides upon exposure to air.[1][2][3][4]

  • Carbamation: Rapid absorption of atmospheric CO₂ to form carbamic acid salts (white crust formation on caps).[1][2][3][4]

Storage Directive:

  • Atmosphere: Store under an inert blanket of Argon or Nitrogen.[1][2][3][4]

  • Container: Amber glass with Teflon-lined caps.[1][2][3][4] Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2][3][4]

  • Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) slows oxidative yellowing.[1][2][3][4]

Operational Handling Procedures

Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.[1][2][3][4]

  • Inerting: When dispensing volumes >50 mL, use a Schlenk line or balloon technique to replace displaced liquid volume with dry nitrogen.[1][2][3][4]

Personal Protective Equipment (PPE)[1][2][3][4][5]
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1][2][3][4] For immersion or spill cleanup, use Butyl Rubber or Silver Shield laminate gloves, as amines can permeate thin nitrile.[1][2][3][4]

  • Eye Protection: Chemical splash goggles are mandatory.[1][2][3][4] Face shields are recommended during distillation or high-vacuum transfers.[1][2][3][4]

Transfer Workflow (Visualized)

The following diagram outlines the decision logic for transferring this air-sensitive amine to maintain purity and safety.

TransferWorkflowStartStart: Transfer RequestCheckVolCheck Volume NeededStart->CheckVolSmallVol< 10 mL (Syringe)CheckVol->SmallVolLargeVol> 10 mL (Cannula/Pour)CheckVol->LargeVolPrepSyringeFlush Syringe with N2 (3x)SmallVol->PrepSyringePrepGlassOven-Dry Receiving FlaskLargeVol->PrepGlassSeptumInsert Needle through SeptumPrepSyringe->SeptumDrawDraw Liquid (Slowly - Viscous)Septum->DrawCleanWipe Septum & ParafilmDraw->CleanInertSourceConnect Source to N2 LinePrepGlass->InertSourceCannulaDouble-Tipped Needle TransferInertSource->CannulaCannula->CleanEndReturn to Storage (Dark/Dry)Clean->End

Figure 1: Inert atmosphere transfer logic to prevent carbamation and oxidation.

Emergency Response & Spill Management

First Aid[2][3][4][5]
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4] Do not use neutralization agents. The heat of neutralization can cause thermal damage to the cornea.[1][2][3][4]

  • Skin Contact: Wash with copious soap and water.[1][2][3][4][7] If sticky residue persists, use a polyethylene glycol (PEG-400) based cleanser, then water.[1][2][3][4]

  • Inhalation: Move to fresh air. If respiratory irritation (coughing) persists, seek medical attention (H335).

Spill Decision Matrix

Amines are difficult to clean due to their odor and basicity.[1][2][3][4] Follow this logic for containment.

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor (< 10 mL) inside HoodAssess->MinorMajorMajor (> 10 mL) or Outside HoodAssess->MajorAbsorbAbsorb with Vermiculite or Dry SandMinor->AbsorbEvacuateEvacuate Area Alert Safety OfficerMajor->EvacuateNeutralizeWipe surface with dilute Acetic Acid (Vinegar)Absorb->NeutralizeWasteDispose as Chemical Waste (Basic)Evacuate->WasteProfessional CleanupNeutralize->Waste

Figure 2: Decision matrix for biological and chemical spill containment.

Synthesis & Reaction Compatibility

When using this compound as a nucleophile:

  • Electrophiles: Reacts rapidly with alkyl halides, acid chlorides, and isocyanates.[1][2][3][4]

  • Solvent Choice: Compatible with DCM, THF, DMF, and Toluene.[1][2][3][4] Avoid acetone or ethyl acetate for long durations if trace acid catalysis is present (potential enamine/amide formation).[1][2][3][4]

  • Quenching: Reactions containing this amine should be quenched with mild aqueous base (NaHCO₃) rather than strong acid to prevent generating large exotherms or difficult-to-extract salts.[1][2][3][4]

References

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: N-Benzylhomopiperazine. Retrieved from

  • Matrix Scientific. (2025).[1][2][3][4] Product Specification: 1-Benzyl(hexahydro)-1,4-diazepine. Retrieved from [1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: this compound (CID 228365).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved from [1][2][3][4]

  • Fluorochem. (2024).[1][2][3][4][5] Safety Data Sheet: this compound. Retrieved from [1][2][3][4]

  • European Chemicals Agency (ECHA). (2025).[1][2][3][4] C&L Inventory: this compound.[1][2][3][4][7] Retrieved from [1][2][3][4]

Methodological & Application

Application Note: Synthesis Protocols for 1-Benzyl-1,4-diazepane

[1]

Abstract & Strategic Overview

1-Benzyl-1,4-diazepane is a critical pharmacophore and intermediate in the synthesis of neuroactive compounds, including dual orexin receptor antagonists (e.g., Suvorexant analogs) and various CNS-active agents. Its seven-membered ring structure (homopiperazine) introduces unique conformational flexibility compared to its six-membered analog, piperazine.

The primary synthetic challenge is selectivity . Because 1,4-diazepane possesses two equivalent secondary amine sites, statistical alkylation often leads to a mixture of unreacted starting material, the desired mono-benzyl product, and the undesired N,N'-dibenzyl impurity.

This guide presents three validated protocols ranging from scalable industrial methods to high-precision laboratory techniques:

  • Protocol A (Nucleophilic Substitution): Optimized for scale and cost; relies on stoichiometry to force selectivity.

  • Protocol B (Reductive Amination): Optimized for mild conditions and functional group tolerance.

  • Protocol C (Protection/Deprotection): The "Gold Standard" for pharmaceutical-grade purity where bis-alkylation must be <0.1%.

Chemical Reaction Engineering

Reaction Pathways

The following Graphviz diagram illustrates the three distinct synthetic pathways covered in this guide.

SynthesisPathwaysStart1,4-Diazepane(Homopiperazine)RouteARoute A:Direct Alkylation(Excess Amine)Start->RouteARouteBRoute B:Reductive AminationStart->RouteBRouteC1Mono-BocProtectionStart->RouteC1BnClBenzyl Chloride(Slow Addition)BnCl->RouteAProductThis compoundRouteA->ProductMajorSideProductN,N'-DibenzylImpurityRouteA->SideProductMinorPhCHOBenzaldehydePhCHO->RouteBRedAgentNaBH(OAc)3RedAgent->RouteBRouteB->ProductHigh SelectivityBocBoc2OBoc->RouteC1RouteC2Benzylation &DeprotectionRouteC1->RouteC2BnBr / TFARouteC2->ProductHighest Purity

Figure 1: Strategic synthetic pathways for this compound.

Protocol A: Direct Mono-Alkylation (Scale-Up Preferred)

Principle: This method utilizes a large excess of 1,4-diazepane (5–6 equivalents) to statistically favor mono-alkylation. The unreacted diamine is recovered via distillation and recycled.

Materials
  • 1,4-Diazepane (Homopiperazine): 6.0 equivalents[1]

  • Benzyl Chloride: 1.0 equivalent

  • Solvent: Toluene or Ethanol (anhydrous)

  • Base: None (The excess diamine acts as the acid scavenger)

Step-by-Step Procedure
  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1,4-diazepane (600 mmol) in Toluene (300 mL). Heat to 60°C.

  • Addition: Dissolve Benzyl Chloride (100 mmol) in Toluene (50 mL). Add this solution dropwise over 2 hours.

    • Critical Control Point: Rapid addition creates localized high concentrations of alkylating agent, promoting di-benzylation. Keep addition slow.

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1).

  • Workup (Extraction Method):

    • Cool the mixture to room temperature.

    • Wash the toluene layer with water (3 x 100 mL). The excess unreacted 1,4-diazepane is highly water-soluble and will partition into the aqueous phase.

    • Note: The mono-benzyl product is lipophilic and remains in the toluene.

  • Purification:

    • Dry the organic phase over Na2SO4 and concentrate under reduced pressure.[2]

    • Distillation: Perform vacuum distillation (approx. 140–145°C at 2 mmHg) to obtain the pure oil.

Data & Yield
ComponentEquivalentsRole
1,4-Diazepane6.0Reactant & Scavenger
Benzyl Chloride1.0Limiting Reagent
Typical Yield 75–82% Based on Benzyl Chloride
Purity >95%(GC-MS)

Protocol B: Reductive Amination (Lab Scale / Mild)

Principle: Condensation of benzaldehyde with homopiperazine forms an iminium intermediate, which is selectively reduced. This avoids the formation of quaternary ammonium salts common in direct alkylation.[3]

Materials
  • 1,4-Diazepane: 1.2 equivalents

  • Benzaldehyde: 1.0 equivalent[4]

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents

  • Acetic Acid: 1.0 equivalent

  • Solvent: DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step Procedure
  • Imine Formation: Dissolve 1,4-diazepane (12 mmol) in DCM (50 mL) at 0°C. Add Benzaldehyde (10 mmol) dropwise.

  • Activation: Add Acetic Acid (10 mmol) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) in portions.

    • Why STAB? It is milder than NaBH4 and reduces the imine selectively without reducing the aldehyde (if any remains) or other functional groups.

  • Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO3.[5]

  • Extraction: Extract with DCM (3x). The unreacted diazepane remains in the aqueous layer if the pH is kept moderately basic (pH ~9), while the benzyl derivative extracts into DCM.

  • Purification: Flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH3).

Protocol C: The "Suvorexant" Route (High Purity)

Principle: For drug development (e.g., Suvorexant intermediates), purity is paramount. This route uses a Boc-protecting group to desymmetrize the diazepane ring, guaranteeing mono-functionalization.

Workflow Diagram

ProtectionRouteStep1Step 1: Mono-Boc Protection(Diazepane + Boc2O -> N-Boc-Diazepane)Step2Step 2: Benzylation(N-Boc-Diazepane + BnBr -> N-Boc-N'-Benzyl-Diazepane)Step1->Step2 NaH / DMF Step3Step 3: Deprotection(TFA or HCl/MeOH -> this compound)Step2->Step3 Acid Hydrolysis

Figure 2: Step-wise protection strategy for pharmaceutical applications.

Step-by-Step Procedure
  • Mono-Protection: React 1,4-diazepane with Boc-anhydride (0.9 eq) in DCM at 0°C. Purification of the mono-Boc intermediate is required (Column Chromatography) to remove di-Boc byproducts.

  • Benzylation: Dissolve N-Boc-1,4-diazepane in DMF. Add K2CO3 (2 eq) and Benzyl Bromide (1.1 eq). Stir at 60°C for 4 hours.

  • Deprotection: Treat the N-Benzyl-N'-Boc-diazepane with TFA/DCM (1:4) or 4M HCl in Dioxane for 2 hours.

  • Free Basing: Basify with NaOH (2M) and extract into Ethyl Acetate.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.35 (m, 5H, Ar-H)
      
    • 
       3.60 (s, 2H, Ph-CH2-N)
      
    • 
       2.60–2.90 (m, 8H, Ring protons)
      
    • 
       1.75 (m, 2H, C-CH2-C of the 7-membered ring)
      
    • Note: The absence of a singlet at

      
       3.50 (indicating di-benzyl) confirms mono-selectivity.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 191.15

    • Observed [M+H]+: 191.2

References

  • Organic Syntheses Procedure for 1-Benzylpiperazine. (Analogous protocol for diazepane). Org.[3][6][7] Synth.1955 , 35, 10. Link

  • Synthesis of Suvorexant Intermediates. Google Patents, WO2017133620A1 . Describes the use of protected diazepanes in drug synthesis. Link

  • Selective Mono-alkylation of Diamines. ResearchGate Discussions. Expert consensus on stoichiometric control for polyamines. Link

  • Reductive Amination Protocols. ACS Publications. General methodologies for selective amine functionalization. Link

analytical methods for 1-Benzyl-1,4-diazepane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

1-Benzyl-1,4-diazepane (CAS: 50567-80-7 / 4410-12-2) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including antihistamines and orexin receptor antagonists (e.g., Suvorexant intermediates).[1] Structurally, it consists of a seven-membered homopiperazine ring mono-alkylated with a benzyl group.[1]

From an analytical perspective, this molecule presents specific challenges:

  • Basicity: The molecule contains two nitrogen centers—a tertiary amine (N-benzyl) and a secondary amine.[1] These basic centers (

    
    ) interact strongly with residual silanols in standard silica-based HPLC columns, leading to severe peak tailing.[1]
    
  • Polarity: While the benzyl group adds lipophilicity, the diazepane ring is highly polar, requiring careful mobile phase optimization to ensure retention and resolution from starting materials (e.g., homopiperazine).

  • Impurity Profile: Critical impurities include unreacted benzyl chloride (genotoxic potential), homopiperazine (starting material), and 1,4-dibenzyl-1,4-diazepane (over-alkylation byproduct).[1]

This guide outlines a validated, multi-modal analytical strategy ensuring both identity and purity.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, moving from crude synthesis to final Quality Control (QC).

AnalyticalWorkflow cluster_Purity Purity & Impurities cluster_Identity Structural Identity cluster_Assay Quantitative Assay Sample Crude/Isolated Sample HPLC RP-HPLC (High pH) (Purity Profile) Sample->HPLC Dissolve in ACN:H2O GC GC-FID (Residual Benzyl Chloride) Sample->GC Dissolve in DCM NMR 1H / 13C NMR (Structure Confirmation) Sample->NMR CDCl3 Titr Potentiometric Titration (Non-Aqueous) Sample->Titr Acetic Acid Report Final CoA (Certificate of Analysis) HPLC->Report Area % GC->Report ppm limit NMR->Report Conforms MS LC-MS (ESI+) (Molecular Weight) Titr->Report Assay % (w/w)

Figure 1: Integrated analytical workflow for the characterization of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Determination of chromatographic purity and quantification of related substances.

Scientific Rationale: Standard acidic mobile phases (pH 2-3) protonate the diazepane nitrogens, causing them to act as cation exchangers with residual silanols on the column stationary phase. This results in broad, tailing peaks.[1] The Solution: We utilize a High pH (pH 9.5) mobile phase. At this pH, the amine exists largely in its neutral (free base) state, minimizing silanol interaction and maximizing hydrophobic retention on the C18 ligand. This significantly improves peak symmetry and resolution.[1]

Method Parameters
ParameterCondition
Column Agilent ZORBAX Extend-C18 or Waters XBridge C18 (

mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 215 nm (sensitive for benzyl) and 254 nm
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
15.0955
Sample Preparation
  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter before injection.[1]

System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Critical for basic amines).[1]

  • Resolution (Rs): > 2.0 between this compound and any adjacent impurity.[1]

Protocol 2: Gas Chromatography (GC-FID)

Objective: Quantification of residual Benzyl Chloride (starting material) and volatile solvents.

Scientific Rationale: Benzyl chloride is a potential genotoxic impurity (PGI).[1] While HPLC can detect it, GC-FID is superior for volatile alkyl halides.[1] The diazepane derivative is stable enough to be analyzed by GC without derivatization.[1]

Method Parameters
  • Column: DB-5 or HP-5 (30 m × 0.32 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Nitrogen at 1.5 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Detector: FID at 300°C.

  • Oven Program:

    • Initial: 60°C for 2 min.

    • Ramp: 15°C/min to 240°C.

    • Hold: 240°C for 5 min.

Protocol 3: Structural Identification (NMR & MS)

Objective: Confirmation of chemical structure.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Expected Signal:

    
     m/z.[1]
    
  • Fragment Pattern: Loss of benzyl group (tropylium ion, m/z 91) is a characteristic fragment in CID (Collision Induced Dissociation).

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d).[1]
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
7.20 – 7.35Multiplet5HAromatic protons (Benzyl group)
3.62Singlet2HBenzylic

(attached to N1)
2.85 – 2.95Multiplet4HRing protons adjacent to N1 and N4
2.60 – 2.70Multiplet4HRemaining ring

protons
1.75 – 1.85Multiplet2HC5/C6 Homopiperazine bridge protons
~1.90Broad Singlet1HNH (Exchangeable, position varies)

Note: The diazepane ring is flexible; multiplets may broaden depending on temperature and concentration.

Protocol 4: Potentiometric Titration (Assay)

Objective: Determination of absolute purity (Assay % w/w).

Scientific Rationale: As a base, this compound can be titrated against a strong acid.[1] However, in aqueous media, the basicity is leveled. Non-aqueous titration using Perchloric acid (


) in glacial acetic acid enhances the acidic strength of the titrant and the basicity of the analyte, providing a sharp endpoint.
Reagents
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).

  • Solvent: Glacial Acetic Acid.[1][2]

  • Electrode: Glass pH electrode (filled with LiCl in ethanol to prevent precipitation of KClO4).

Procedure
  • Accurately weigh ~150 mg of the sample into a titration vessel.[1]

  • Add 30 mL of Glacial Acetic Acid. Stir to dissolve.

  • Titrate potentiometrically with 0.1 N

    
    .[1]
    
  • Determine the endpoint from the second derivative of the potential curve.

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Molecular Weight (190.29  g/mol )[1]
    
  • 
    : Weight of sample (mg)
    

Troubleshooting & Logic Map

The following diagram details the decision-making process for HPLC method development, specifically addressing the "Basic Amine Problem."

HPLC_Logic Problem Issue: Peak Tailing & Broadening RootCause Cause: Interaction of protonated amine (+) with acidic silanols (-) on column Problem->RootCause Decision Select pH Strategy RootCause->Decision LowPH Low pH (pH 2-3) Decision->LowPH HighPH High pH (pH 9-10) Decision->HighPH LowPH_Action Must use Ion-Pairing Agent (e.g., TFA, Hexanesulfonate) *Not MS friendly* LowPH->LowPH_Action HighPH_Action Use Hybrid/Polymer C18 Column (e.g., XBridge, Gemini) Amine is Neutral = Sharp Peaks HighPH->HighPH_Action Result Optimal Method Established LowPH_Action->Result HighPH_Action->Result

Figure 2: Decision logic for optimizing HPLC separation of basic diazepane derivatives.

References

  • PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Waters Corporation. (2023).[1] Effect of pH on LC-MS Analysis of Amines. Application Note. [Link][1]

  • Agilent Technologies. (2020).[1] Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18.[1] Application Note 5990-4948EN.[1] [Link]

  • British Pharmacopoeia. (2024).[1] General Monograph: Non-aqueous Titration for Weak Bases.[1][Link][1]

Sources

Advanced Chromatographic Techniques for the Analysis of 1-Benzyl-1,4-diazepane: A Guide to HPLC and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Benzyl-1,4-diazepane Analysis

This compound is a key heterocyclic compound, belonging to the diazepine class of molecules.[1] The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents. The precise and accurate quantification of this compound is therefore critical in various stages of drug development, from synthesis and formulation to quality control and metabolic studies.

This application note provides a comprehensive guide to the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We will delve into the fundamental principles of these techniques, present a detailed, optimized UPLC protocol, and offer insights into method validation in accordance with ICH guidelines.[2][3][4]

Fundamental Principles: HPLC vs. UPLC

Both HPLC and UPLC are powerful liquid chromatography techniques used to separate, identify, and quantify components in a mixture.[5] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. However, the primary distinction lies in the particle size of the stationary phase and the operating pressures.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone of analytical laboratories for decades. It typically employs stationary phase particles with diameters in the range of 3-5 µm.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing stationary phase particles smaller than 2 µm. This reduction in particle size leads to a substantial increase in chromatographic efficiency, resulting in:

  • Increased Resolution: Sharper and more well-defined peaks, allowing for the separation of closely eluting compounds.

  • Enhanced Sensitivity: Taller and narrower peaks lead to better signal-to-noise ratios and lower detection limits.

  • Faster Analysis Times: The high efficiency allows for the use of higher flow rates without sacrificing resolution, significantly reducing run times.

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a greener and more cost-effective analytical workflow.

Given these advantages, UPLC is the preferred technique for the rapid and sensitive analysis of this compound, particularly in high-throughput environments.

Chemical Characteristics of this compound

A thorough understanding of the analyte's chemical properties is paramount for developing a robust chromatographic method.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[6]
Molecular Weight 190.29 g/mol [7]
Structure See Figure 1[6]
Key Structural Features Benzyl group (hydrophobic, UV active), Diazepane ring (basic nitrogens)
Predicted UV Absorbance The benzyl group is a strong chromophore. While a specific spectrum for this compound is not readily available in the searched literature, a related compound, 1-benzyl-1,4-dihydronicotinamide, exhibits a UV maximum at 330 nm in ethanol.[8] A wavelength in the range of 210-260 nm is also likely to provide good sensitivity due to the benzene ring.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed UPLC Method for the Analysis of this compound

This section outlines a detailed protocol for the analysis of this compound using a UPLC system with UV detection. This method is a starting point and should be validated according to ICH guidelines before implementation for routine analysis.[2][3][4]

Instrumentation and Consumables
  • UPLC System with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Chromatography data software for instrument control, data acquisition, and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • 0.2 µm syringe filters.

Chromatographic Conditions

The selection of these conditions is based on the chemical properties of this compound and general principles for the analysis of aromatic amines.[9]

ParameterRecommended ConditionJustification
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides excellent hydrophobic retention for the benzyl group. The BEH (Ethylene Bridged Hybrid) particle technology ensures good peak shape for basic compounds and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous mobile phase is standard for reversed-phase chromatography.[10][11] Formic acid is added to control the pH and suppress the interaction of the basic amine groups with residual silanols on the stationary phase, leading to improved peak symmetry.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and viscosity.[13] The addition of formic acid maintains a consistent pH throughout the gradient.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column, providing a good balance between analysis time and system pressure.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% BA gradient elution is necessary to ensure the timely elution of the moderately hydrophobic this compound and to clean the column of any strongly retained impurities. This gradient profile allows for a rapid separation.
Column Temperature 40 °CElevated column temperature reduces mobile phase viscosity, leading to lower backpressure and improved peak efficiency. It also enhances the reproducibility of retention times.
Injection Volume 1 µLA small injection volume is typical for UPLC to prevent column overload and maintain sharp peaks.
Detection Wavelength 254 nm (primary), with PDA scan from 200-400 nm254 nm is a common wavelength for the detection of aromatic compounds. A PDA detector will allow for the confirmation of peak purity and the identification of the optimal detection wavelength.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape at the start of the chromatogram.
Experimental Protocol

1. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the sample diluent to obtain a stock solution of approximately 100 µg/mL. c. Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

2. Sample Preparation: a. Accurately weigh a portion of the sample containing this compound and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range. b. Sonicate for 10 minutes to ensure complete dissolution. c. Filter the solution through a 0.2 µm syringe filter into a UPLC vial.

3. UPLC System Setup and Analysis: a. Equilibrate the UPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject a blank (sample diluent) to ensure the system is clean. c. Inject the standard solutions in increasing order of concentration. d. Inject the prepared sample solutions. e. A bracketing standard should be run periodically to monitor system suitability.

4. Data Analysis: a. Integrate the peak corresponding to this compound. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of this compound in the sample solutions using the calibration curve.

Figure 2: UPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.2 µm) sonicate->filter equilibrate System Equilibration filter->equilibrate inject Inject into UPLC equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the UPLC analysis of this compound.

Comparative Overview: HPLC vs. UPLC for this compound Analysis

The following table provides a hypothetical comparison of a traditional HPLC method versus the proposed UPLC method for the analysis of this compound.

ParameterTypical HPLC MethodProposed UPLC MethodAdvantage of UPLC
Column C18, 5 µm, 4.6 x 150 mmBEH C18, 1.7 µm, 2.1 x 50 mmHigher efficiency, sharper peaks
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent consumption
Run Time 15-20 min< 5 minHigher throughput
System Pressure 1000-2000 psi8000-12000 psiN/A (system dependent)
Peak Width WiderNarrowerImproved resolution and sensitivity
Injection Volume 10-20 µL1 µLReduced sample consumption

Method Validation According to ICH Q2(R2) Guidelines

For use in a regulated environment, the proposed UPLC method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical procedure validation.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the analysis of a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

This application note has provided a comprehensive overview of HPLC and UPLC methodologies for the analysis of this compound. The superior performance of UPLC in terms of speed, resolution, and sensitivity makes it the recommended technique for this application. The detailed UPLC protocol and discussion on method validation provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for this important pharmaceutical compound.

References

  • HETEROCYCLES, Vol. 49, 1998. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. [Link]

  • This compound | C12H18N2 | CID 228365 - PubChem - NIH. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • Reverse Phase HPLC Basics for LC/MS - IonSource. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. [Link]

  • ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories - Eurachem. [Link]

  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

  • 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 1-Benzyl-1,4-diazepane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its inherent conformational flexibility and the ability to present substituents in distinct spatial orientations make it an attractive scaffold for the design of novel therapeutics. Within this class of compounds, 1-benzyl-1,4-diazepane serves as a pivotal and versatile starting material, offering a readily modifiable platform for the synthesis of diverse compound libraries targeting a range of diseases, from central nervous system disorders to cancer.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in medicinal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this valuable building block in their drug discovery endeavors.

I. Synthesis and Characterization of this compound

The efficient synthesis of the this compound scaffold is a critical first step. A common and effective strategy involves a two-step process commencing with the synthesis of the lactam intermediate, 1-benzyl-1,4-diazepan-5-one, followed by its reduction.

A. Synthesis of the Intermediate: 1-Benzyl-1,4-diazepan-5-one

This synthetic route utilizes a Schmidt rearrangement of 1-benzyl-piperidin-4-one. The reaction involves the treatment of the piperidone with sodium azide in the presence of a strong acid, such as sulfuric acid, to induce ring expansion to the seven-membered diazepanone.[1]

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one [1]

  • To a stirred mixture of sulfuric acid (40 mL) and dichloromethane (80 mL) at 0 °C, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • While maintaining the temperature at 0 °C, cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours.

  • Stir the resulting mixture for an additional hour at approximately 5 °C.

  • Quench the reaction by the rapid addition of ice (1 kg).

  • Basify the solution to a pH of 11 with 15% ammonium hydroxide solution (approx. 200 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Recrystallize the resulting residue from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.

dot graph "synthesis_of_1_benzyl_1_4_diazepan_5_one" { maxwidth="760"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthesis of 1-benzyl-1,4-diazepan-5-one.

B. Reduction to this compound

The lactam functionality of 1-benzyl-1,4-diazepan-5-one can be effectively reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] This reaction proceeds via the complete reduction of the amide bond.

Experimental Protocol: Reduction of 1-Benzyl-1,4-diazepan-5-one

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-benzyl-1,4-diazepan-5-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

dot graph "reduction_to_1_benzyl_1_4_diazepane" { maxwidth="760"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Reduction to this compound.

C. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and the protons of the diazepane ring.
¹³C NMR Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the diazepane ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈N₂, MW: 190.28 g/mol ).
Purity (by HPLC) >95% for use in subsequent synthetic steps.

II. Applications in Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules. The presence of a secondary amine at the 4-position provides a convenient handle for further functionalization.

A. Sigma-1 Receptor Ligands for CNS Disorders

Sigma-1 receptors are implicated in a range of neurological and psychiatric conditions, making them an attractive target for drug discovery. This compound has been utilized as a scaffold for the development of potent and selective sigma-1 receptor ligands.[4][5]

The general synthetic approach involves the acylation or alkylation of the secondary amine of this compound.

Experimental Protocol: Synthesis of a Representative Sigma-1 Receptor Ligand Derivative [4]

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the desired aroyl chloride (e.g., benzofuran-2-carbonyl chloride) (1 equivalent) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • The resulting amide derivative can often be used without further purification or can be purified by column chromatography if necessary.

dot graph "sigma_1_ligand_synthesis" { maxwidth="760"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: General synthesis of sigma-1 receptor ligands.

B. Farnesyltransferase Inhibitors as Anticancer Agents

The Ras-MAPK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[6][7][8][9][10][11][12] Farnesyltransferase (FTase) is a key enzyme responsible for the post-translational modification of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation.[9][13] Consequently, farnesyltransferase inhibitors (FTIs) have emerged as a promising class of anticancer agents. The 1,4-diazepane scaffold has been successfully employed in the design of potent FTIs.[14]

dot graph "Ras_MAPK_Pathway" { maxwidth="760"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];

} Caption: Inhibition of the Ras-MAPK signaling pathway by Farnesyltransferase Inhibitors.

Biological Evaluation: Farnesyltransferase Inhibition Assay

The inhibitory activity of newly synthesized 1,4-diazepane derivatives against farnesyltransferase can be assessed using commercially available kits or by following established protocols. A common method is a fluorescence-based assay that measures the transfer of a fluorescently labeled farnesyl pyrophosphate analogue to a Ras-derived peptide.

Protocol Outline: In Vitro Farnesyltransferase Inhibition Assay

  • Prepare a reaction mixture containing buffer, recombinant farnesyltransferase, and the fluorescently labeled farnesyl pyrophosphate analogue.

  • Add the test compounds (1,4-diazepane derivatives) at various concentrations.

  • Initiate the reaction by adding the acceptor peptide substrate (e.g., a biotinylated Ras peptide).

  • Incubate the reaction at an appropriate temperature (e.g., 37 °C) for a specified time.

  • Stop the reaction and measure the fluorescence signal. The decrease in fluorescence intensity is proportional to the inhibition of farnesyltransferase activity.

  • Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

III. Conclusion

This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive secondary amine handle allow for the facile generation of diverse chemical libraries. As demonstrated, this scaffold has proven to be a valuable starting point for the development of potent modulators of important biological targets, including sigma-1 receptors and farnesyltransferase. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this compound in their quest for novel therapeutic agents.

IV. References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. 2020. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online. 2008. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. 2019. [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. 2019. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018. [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][15]diazepines. ResearchGate. 2017. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. 2013. [Link]

  • 1,4-Diazepanes derived from (S)-serine - Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. ElectronicsAndBooks. [Link]

  • Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. PubMed. 2011. [Link]

  • New tricks for human farnesyltransferase inhibitor: cancer and beyond. Signal Transduction and Targeted Therapy. 2021. [Link]

  • Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research. 2003. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. PubMed. 2008. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. ResearchGate. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. 2023. [Link]

  • Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations 1. AACR Journals. 2003. [Link]

  • 1-Benzyl-1,4-dihydronicotinamide | C13H13N2O | MD Topology | NMR | X-Ray. ATB. [Link]

  • Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells. PubMed Central. 2017. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. 2007. [Link]

  • Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). The addition of a farnesyl group to the carboxilic terminal of RAS is inhibited by FTIs by interfering with farnesyltransferase enzyme activity. This blocks the translocation of the cytosolic protein to the cell membrane, a process essential to RAS activation. On account of that, several transduction pathways are interrupted,including the mitogen-activated protein kinase (MAPK) pathway. Without the farnesyl group, the RAS protein remains in its cytoplasmic form, without biological activity [adapted from Lancet and Karp (20)].. ResearchGate. [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA. [Link]

  • Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. 2022. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]

  • Schematic diagram showing the RAS-MAPK signal transduction pathway. The.... ResearchGate. [Link]

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[5][15]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. [Link]

  • Video: MAPK Signaling Cascades. JoVE. 2023. [Link]

Sources

application of 1-Benzyl-1,4-diazepane in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzyl-1,4-diazepane in Drug Discovery

Abstract

This compound (N-benzylhomopiperazine) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its 6-membered piperazine counterpart, the 7-membered homopiperazine ring offers unique conformational flexibility, enabling distinct binding modes in G-protein-coupled receptors (GPCRs) and kinase active sites. This guide details the strategic application of this compound as a versatile building block for synthesizing Sigma receptor ligands, Rho-kinase (ROCK) inhibitors, and diverse neuroactive agents. We provide validated protocols for regioselective functionalization and orthogonal deprotection.

Part 1: Strategic Utility in Medicinal Chemistry

The this compound scaffold serves as a bifunctional platform. The benzyl group acts as a robust protecting group for the N1 position, allowing exclusive chemistry to be performed at the N4 position. Subsequently, the benzyl group can be removed (debenzylation) to unveil the N1 amine for further elaboration, enabling " diversity-oriented synthesis" (DOS).

Key Therapeutic Areas:
  • Neurology (Sigma Receptors): 1,4-diazepane derivatives exhibit high affinity for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors, targets implicated in neuroprotection, addiction, and pain management. The 7-membered ring provides the necessary hydrophobic bulk and flexibility to occupy the receptor's binding pocket more effectively than rigid piperazines.
  • Cardiology & Oncology (ROCK Inhibitors): The homopiperazine moiety is the pharmacophore of Fasudil , a potent Rho-kinase inhibitor used for cerebral vasospasm. Using this compound as a starting material avoids the dimerization side-reactions common with unprotected homopiperazine.

  • Antihistamines: Homochlorcyclizine and related analogs utilize the diazepane core to modulate H1 receptor antagonist activity with altered metabolic profiles.

Visualizing the Scaffold Versatility

Diazepane_Scaffold_Map Core This compound (Starting Block) Path1 N4-Functionalization (Reductive Amination/Alkylation) Core->Path1 Step 1 Path2 N1-Debenzylation (Pd/C Hydrogenolysis) Path1->Path2 Step 2 Target1 Sigma Receptor Ligands (Neuroprotection) Path1->Target1 Arylation Target2 ROCK Inhibitors (Fasudil Analogs) Path2->Target2 Sulfonylation Target3 Antihistamines (Homochlorcyclizine) Path2->Target3 Benzhydryl addn Target4 Diversity Oriented Synthesis (Library Generation) Path2->Target4 Combichem

Figure 1: The "Diazepane Divergence" Map. This workflow illustrates how the benzyl-protected core branches into distinct therapeutic classes.

Part 2: Validated Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol A: Regioselective N4-Reductive Amination

Target Application: Synthesis of Sigma Ligands or general library expansion.

Rationale: Direct alkylation with halides often leads to over-alkylation (quaternization). Reductive amination is the preferred method for introducing diverse alkyl/aryl groups at N4 while maintaining the N1-benzyl protection.

Materials:

  • This compound (1.0 equiv)[1]

  • Aldehyde substrate (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 mmol) and the corresponding aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under inert atmosphere (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: Efficient N1-Debenzylation (Catalytic Transfer Hydrogenation)

Target Application: Exposing the N1 amine for Fasudil-like synthesis.

Rationale: Standard hydrogenation (


 gas) can be slow or require high pressure for benzyl amines.[2] Catalytic Transfer Hydrogenation (CTH) using ammonium formate is safer, faster, and requires no high-pressure equipment.

Materials:

  • N4-substituted-1-benzyl-1,4-diazepane (Substrate)

  • 10% Palladium on Carbon (Pd/C) (10 wt% of substrate)

  • Ammonium Formate (5-10 equiv)

  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1 mmol) in dry Methanol (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10-20 mg per 100 mg substrate) carefully under nitrogen flow. Safety: Pd/C can ignite methanol vapors; keep wet or under inert gas.

  • Donor Addition: Add Ammonium Formate (5 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C). Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Monitoring: Reaction is typically complete in 1–4 hours. Monitor by TLC (the product will be significantly more polar/basophilic).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The residue is often the formate salt. To obtain the free base, dissolve in DCM, wash with 1M NaOH, dry, and concentrate.

Protocol C: Synthesis of Fasudil Intermediate (Sulfonylation)

Target Application: Rho-Kinase Inhibitor Synthesis.

Rationale: Direct reaction of unprotected homopiperazine with sulfonyl chlorides yields a mixture of mono- and di-sulfonated products. Using this compound ensures exclusive mono-sulfonylation.

Step-by-Step Procedure:

  • Coupling: Dissolve this compound (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Addition: Dropwise add 5-isoquinolinesulfonyl chloride (1.0 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Standard aqueous workup.

  • Deprotection: Subject the intermediate to Protocol B (Debenzylation) to yield the final Fasudil active pharmaceutical ingredient (API).

Part 3: Data & Quality Control

Comparison of Debenzylation Methods
ParameterMethod A:

Gas (Balloon)
Method B: Transfer Hydrogenation (Recommended)Method C: ACE-Cl
Reagents

, Pd/C, EtOH

, Pd/C, MeOH
1-Chloroethyl chloroformate
Time 12–24 Hours1–4 Hours2–6 Hours
Safety Flammability riskLow risk (no gas cylinder)Corrosive reagents
Selectivity HighVery HighHigh (cleaves carbamates too)
Yield 85–90%92–98% 80–85%
Fasudil Synthesis Pathway Comparison

Fasudil_Route Start_Old Unprotected Homopiperazine Intermediate_Old Mixture: Mono- + Di-sulfonated products Start_Old->Intermediate_Old Low Selectivity Start_New This compound Intermediate_New Pure N-Benzyl-N'-sulfonyl intermediate Start_New->Intermediate_New High Selectivity Reagent + 5-Isoquinolinesulfonyl Chloride Final Fasudil (API) Intermediate_Old->Final Difficult Purification Intermediate_New->Final Debenzylation (Protocol B)

Figure 2: Strategic advantage of the Benzyl-protected route. The green pathway avoids the formation of di-substituted impurities common in the red pathway.

References

  • Diazepane Scaffolds in Drug Discovery: Review of 1,4-diazepine biological significance and synthesis. Source:

  • Sigma Receptor Ligands: Synthesis of 1,4-diazepane-based Sigma Ligands (Benzofuran/Quinoline derivatives). Source:

  • Fasudil Synthesis Optimization: Unconventional Synthetic Process of Fasudil Hydrochloride avoiding excess homopiperazine. Source:[3]

  • Debenzylation Protocols: Catalytic Transfer Hydrogenation of N-benzyl amines using Ammonium Formate. Source:

  • Reductive Amination Standards: General guidelines for reductive amination in heterocyclic chemistry. Source:

Sources

Application Note & Protocols: 1-Benzyl-1,4-diazepane as a Versatile Scaffold for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered, semi-rigid, and conformationally flexible structure provides an excellent three-dimensional framework for orienting substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticancer, anxiolytic, and anticonvulsant properties.[3]

This guide focuses on 1-benzyl-1,4-diazepane , a key intermediate for building libraries of novel compounds. The benzyl group at the N-1 position serves two critical functions:

  • Stereoelectronic Influence: It provides steric bulk and potential for aromatic interactions (e.g., π-π stacking) with target receptors.

  • Protecting Group & Synthetic Handle: It selectively blocks the N-1 position, directing synthetic modifications to the more accessible N-4 secondary amine. The benzyl group can be readily removed via hydrogenolysis if a free N-1 amine is required in the final compound.

This document provides detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization at the N-4 position, along with guidelines for analytical characterization.

Part 1: Synthesis of the this compound Scaffold

A common and efficient method for synthesizing the core scaffold involves the cyclization of N-benzylethylenediamine with a suitable three-carbon electrophile, followed by reduction. The following protocol describes the synthesis of an intermediate lactam, 1-benzyl-1,4-diazepan-5-one, which can then be reduced to the target scaffold.[4][5]

Protocol 1: Synthesis of 1-Benzyl-1,4-diazepan-5-one

Causality: This protocol utilizes an intramolecular cyclization. The N-benzyl group is installed first to ensure regioselectivity. The subsequent acylation and cyclization steps form the seven-membered ring.

Materials:

  • N-Benzylethylenediamine

  • Ethyl acrylate

  • Glacial acetic acid

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve N-benzylethylenediamine (1 equivalent) in a suitable solvent like ethanol. Add ethyl acrylate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude product, add a high-boiling point solvent such as toluene and a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 110°C) for 12-24 hours, using a Dean-Stark apparatus to remove ethanol and water formed during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-1,4-diazepan-5-one.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure lactam intermediate.

Protocol 2: Reduction to this compound

Causality: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the amide (lactam) functionality to an amine, completing the synthesis of the scaffold.

Materials:

  • 1-Benzyl-1,4-diazepan-5-one

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2-3 equivalents) in anhydrous THF.

  • Addition of Lactam: Cool the LAH suspension to 0°C in an ice bath. Slowly add a solution of 1-benzyl-1,4-diazepan-5-one (1 equivalent) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully and sequentially quench the excess LAH by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate. Collect the filtrate and dry it over anhydrous MgSO₄.

  • Concentration: Remove the solvent under reduced pressure to yield this compound, which can be purified further by distillation or chromatography if necessary.

Synthesis_Workflow cluster_0 Protocol 1: Lactam Formation cluster_1 Protocol 2: Reduction N-Benzylethylenediamine N-Benzylethylenediamine Michael Adduct Michael Adduct N-Benzylethylenediamine->Michael Adduct  + Ethyl Acrylate 1-Benzyl-1,4-diazepan-5-one 1-Benzyl-1,4-diazepan-5-one Michael Adduct->1-Benzyl-1,4-diazepan-5-one  Reflux, Toluene This compound This compound 1-Benzyl-1,4-diazepan-5-one->this compound  LAH, THF

Caption: Workflow for the synthesis of the this compound scaffold.

Part 2: Derivatization of the Scaffold at the N-4 Position

The secondary amine at the N-4 position is a versatile handle for introducing molecular diversity. Common derivatization strategies include reductive amination, acylation, and sulfonylation.

Protocol 3: N-4 Derivatization via Reductive Amination

Causality: This is a highly efficient and widely used method for forming C-N bonds.[6] The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[7] Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less sensitive to acidic conditions and selectively reduces the iminium ion in the presence of the unreacted carbonyl.[8]

Materials:

  • This compound

  • Aldehyde or Ketone of choice (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCM, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-4 substituted this compound derivative using flash column chromatography.

Derivatization_Pathways cluster_derivatives Derivatization Products Scaffold This compound N4_Alkyl N-4 Alkylated (Reductive Amination) Scaffold->N4_Alkyl + R-CHO/R₂C=O + NaBH(OAc)₃ N4_Acyl N-4 Acylated (Acylation) Scaffold->N4_Acyl + R-COCl / (RCO)₂O + Base N4_Sulfonyl N-4 Sulfonylated (Sulfonylation) Scaffold->N4_Sulfonyl + R-SO₂Cl + Base

Caption: Key derivatization pathways for the this compound scaffold.

Part 3: Biological Applications and Data

The versatility of the this compound scaffold allows for the generation of compounds targeting a wide range of biological systems. For example, acylation of the N-4 position with various aroyl chlorides has been used to synthesize ligands for sigma receptors, which are implicated in cancer and neurological disorders.[9] Other derivatives have shown potent anticancer activity by inhibiting protein synthesis.[10]

Derivative Class Modification at N-4 Biological Target/Activity Therapeutic Area Reference
Aroyl-diazepanesAcylation with aroyl chloridesSigma-1 (σ₁) and Sigma-2 (σ₂) Receptor LigandsOncology, Neurology[9]
Benzodiazepine-dionesFused ring systemProtein Synthesis Inhibition, Apoptosis InductionOncology[10]
Fused DiazepinesIntramolecular cyclizationVaries (e.g., CNS targets)Neurology, Psychiatry[1][11]

Part 4: Analytical Characterization

Robust analytical techniques are essential to confirm the structure and purity of synthesized compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to identify include the benzylic protons (a singlet around 3.6-3.8 ppm), the aromatic protons of the benzyl group (7.2-7.4 ppm), and the protons on the diazepane ring (typically complex multiplets between 2.5-3.5 ppm). Upon N-4 derivatization, shifts in the adjacent methylene protons are expected.

    • ¹³C NMR: Confirms the carbon framework of the molecule. Look for the characteristic signals of the benzylic CH₂ and the carbons of the diazepane ring.[1]

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common method that will show the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Essential for determining the purity of the final compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically effective.

References

  • Shaquiquzzaman, M., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Pharmaceutical Design. Available at: [Link]

  • Zhang, M., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Zhang, M., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Gopalakrishnan, R., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Dal Piaz, V., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pecyna, P., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules. Available at: [Link]

  • Do, T., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Ghomras, O., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2011). SciSpace. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). RSC Advances. Available at: [Link]

  • Chen, Y-L., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Gopalakrishnan, R., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed. Available at: [Link]

Sources

techniques for synthesizing chiral 1-Benzyl-1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in GPCR ligands (e.g., Suvorexant), kinase inhibitors, and histone deacetylase inhibitors. However, the construction of the 7-membered ring is kinetically and entropically disfavored compared to 5- or 6-membered analogs. Furthermore, introducing chirality at the C2 or C5 positions often leads to racemization during harsh cyclization conditions. This Application Note details a robust, field-proven protocol for the asymmetric synthesis of (S)-1-benzyl-2-methyl-1,4-diazepane , utilizing a "Chiral Pool" strategy via amidation-reduction to ensure high enantiomeric excess (% ee).

Introduction & Retrosynthetic Analysis

The primary challenge in synthesizing 1,4-diazepanes is the "medium-ring effect," where transannular interactions and entropic factors hinder cyclization, often favoring intermolecular oligomerization.

To circumvent this, we utilize a Stepwise Amidation-Reduction Strategy . Unlike direct alkylation (which requires high dilution to prevent polymerization), this method forms rigid amide bonds first, pre-organizing the molecule for the final ring closure or reduction.

Retrosynthetic Logic:

  • Target: (S)-1-benzyl-2-methyl-1,4-diazepane.

  • Precursor: (S)-N,N'-dibenzylpropane-1,2-diamine.

  • Chiral Source: L-Alanine (converted to the diamine).

  • Ring Closure: Condensation with oxalyl chloride or malonyl dichloride derivatives, followed by global reduction.

Methodology: The Amidation-Reduction Route

This protocol prioritizes enantiomeric retention and scalability. It avoids the use of unstable aziridinium intermediates.

Reagents & Equipment
  • Starting Material: (S)-propane-1,2-diamine (or its N,N'-dibenzyl derivative).

  • Cyclization Agent: Diethyl malonate or Malonyl dichloride.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (BH3·THF).

  • Solvents: Anhydrous THF, Toluene, Ethanol.

  • Equipment: Dean-Stark apparatus (for ester condensation) or High-pressure reactor.

Protocol A: Synthesis of (S)-1-benzyl-2-methyl-1,4-diazepane

Step 1: Preparation of the Chiral Diamine If not purchasing commercially:

  • Start with L-Alanine .

  • Convert to L-Alaninamide via mixed anhydride coupling.

  • Reduce with LiAlH4 in THF to yield (S)-propane-1,2-diamine .

  • Critical Step: Perform reductive amination with Benzaldehyde (2.0 equiv) and NaBH4 to generate (S)-N,N'-dibenzylpropane-1,2-diamine .

    • Note: The N-benzyl groups protect the amines and prevent over-alkylation in subsequent steps.

Step 2: Ring Closure (The "Dilution" Step)

  • Dissolve (S)-N,N'-dibenzylpropane-1,2-diamine (10 mmol) in anhydrous Toluene (100 mL).

  • Add Diethyl malonate (11 mmol).

  • Heat to reflux using a Dean-Stark trap to remove the ethanol byproduct continuously.

    • Technical Insight: Driving the equilibrium by removing ethanol is crucial. If conversion is low after 12h, add 0.1 equiv of Sodium Ethoxide (NaOEt) as a catalyst.

  • Upon completion, cool and concentrate. The product is (S)-1,4-dibenzyl-2-methyl-1,4-diazepane-5,7-dione .

Step 3: Global Reduction

  • Suspend LiAlH4 (4.0 equiv) in anhydrous THF under Nitrogen at 0°C.

  • Add the dione intermediate (from Step 2) dropwise (dissolved in THF).

  • Warm to reflux and stir for 16 hours.

    • Mechanism:[1][2][3][4][5] This reduces both amide carbonyls to methylene groups (-CH2-).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (

      
       = weight of LiAlH4 in grams).
      
  • Filter the granular precipitate. Concentrate the filtrate.

Step 4: Selective Debenzylation (Optional) If the target is the mono-benzyl derivative:

  • Dissolve the N,N'-dibenzyl product in Methanol.

  • Add Pd(OH)2/C (Pearlman's Catalyst) and Ammonium Formate (transfer hydrogenation) or H2 gas (1 atm).

  • Monitor via TLC. The sterically less hindered benzyl group (at N4) typically cleaves first, or controlled stoichiometry is required.

    • Alternative: Use (S)-N1-benzylpropane-1,2-diamine in Step 1 if regioselectivity is established.

Methodology: Kinetic Resolution (Industrial Approach)

When asymmetric synthesis is cost-prohibitive, resolving a racemic mixture is the standard industrial alternative (e.g., in the Suvorexant process).

Protocol B: Resolution via Diastereomeric Salt Formation

  • Synthesize Racemate: React propane-1,2-diamine with 1,3-dichloropropane (low yield) or via the malonate route described above using racemic diamine.

  • Salt Formation: Dissolve racemic 1-benzyl-2-methyl-1,4-diazepane in hot Ethanol.

  • Chiral Acid: Add 0.5 - 1.0 equiv of (-)-O,O'-Dibenzoyl-L-tartaric acid .

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C.

    • Theory: The (S, L-acid) salt and (R, L-acid) salt have different solubility profiles. The (S)-enantiomer salt typically precipitates first (verify specific system via XRD).

  • Free Basing: Filter the crystals, suspend in water, basify with 1M NaOH, and extract with DCM.

  • Check ee: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/Diethylamine).

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Quality
Concentration (Step 2) 0.05 M - 0.1 MHigh concentrations favor intermolecular polymerization (gummy residue). Keep dilute.
Temperature (Reduction) 60°C - 70°C (Reflux)Incomplete reduction leads to hemi-aminals, which are unstable.
Hydride Source LiAlH4 or Red-AlNaBH4 is generally too weak to reduce the cyclic diamides effectively.
Water Content < 0.05%Moisture destroys the malonyl chloride/ester and the hydride reagent.

Visualization: Synthetic Pathway & Logic

DiazepaneSynthesis Start L-Alanine (Chiral Source) Diamine (S)-Propane-1,2-diamine Start->Diamine Amidation/Red ProtDiamine (S)-N,N'-Dibenzyl propane-1,2-diamine Diamine->ProtDiamine Reductive Amination (PhCHO/NaBH4) Cyclization Cyclization (Diethyl Malonate / Reflux) ProtDiamine->Cyclization + Diethyl Malonate High Dilution Dione 5,7-Dioxo-1,4-diazepane Intermediate Cyclization->Dione - 2 EtOH Reduction Global Reduction (LiAlH4 / THF) Dione->Reduction Final (S)-1-Benzyl-2-methyl -1,4-diazepane Reduction->Final Yield: ~60-70% >98% ee Racemic Racemic Mixture Salt Salt Formation (Dibenzoyl-L-tartaric acid) Racemic->Salt Alternative Route Filter Fractional Crystallization Salt->Filter Filter->Final Free-basing

Figure 1: Comparative workflow for Chiral Pool Synthesis vs. Kinetic Resolution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is a sticky polymer Concentration too high during cyclization.Run the malonate condensation at high dilution (0.01 M) or add reagents via syringe pump over 4 hours.
Low Yield in Reduction Incomplete amide reduction or "Fieser" quench trapping product.Use Soxhlet extraction on the aluminum salts after quenching to recover trapped amine.
Racemization High temperature during diamine synthesis or basic conditions.Avoid strong bases at high temps. The 1,4-diazepane ring itself is configurationally stable, but the starting material is sensitive.
NMR shows "Split" peaks Rotamers.1,4-diazepanes are flexible. N-benzyl groups can cause slow exchange on the NMR time scale. Run NMR at 50°C to coalesce peaks.

References

  • Title: Preparation of 1,4-diazepane derivatives as intermediates for suvorexant.
  • Title: Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • General Diazepane Synthesis

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Chiral Diamine Precursors

    • Title: Catalytic asymmetric synthesis of 1,2-diamines.[3][6]

    • Source:Chemical Society Reviews.[3]

    • URL:[Link]

Sources

Mastering the Purification of 1-Benzyl-1,4-diazepane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity in 1,4-Diazepane Scaffolds

1-Benzyl-1,4-diazepane is a crucial building block in medicinal chemistry, forming the core of various pharmacologically active agents. The diazepine nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to its use in the development of anticonvulsant, antianxiety, sedative, and antidepressant medications.[1][2] The purity of this compound is paramount, as even minor impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, including high-throughput screening and the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques and analytical protocols to ensure the high purity of this compound for research and drug development professionals.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the choice of solvents, stationary phases, and purification techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[3]
Molecular Weight 190.29 g/mol [3]
Boiling Point 138 °C / 5 Torr
Melting Point 54-56 °C
Density 1.0157 g/mL
Appearance Colorless to pale yellow liquid or solid
pKa (predicted) ~9.5 (most basic nitrogen)

Note: The pKa is an estimated value for the secondary amine, which is the more basic of the two nitrogen atoms. This basicity is a key factor in designing acid-base extraction protocols.

Understanding Potential Impurities: A Prerequisite for Effective Removal

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. These impurities typically arise from the synthetic route employed. A common synthesis involves the reaction of N-benzylethylenediamine with a suitable C3 synthon, followed by cyclization.

Potential impurities may include:

  • Unreacted Starting Materials: N-benzylethylenediamine and the C3 synthon.

  • Byproducts of Incomplete Cyclization: Linear amino-amides or amino-alcohols.

  • Over-alkylation Products: Quaternary ammonium salts.

  • Side-reaction Products: Products from self-condensation of starting materials.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, and any excess reagents.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification technique.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity for this compound. The following workflow provides a general guideline for selecting the appropriate purification strategy.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Decision1 Purity > 90%? Initial_Analysis->Decision1 Acid_Base_Extraction Acid-Base Extraction Decision1->Acid_Base_Extraction Yes Column_Chromatography Column Chromatography Decision1->Column_Chromatography No Decision2 Solid or Liquid? Acid_Base_Extraction->Decision2 Column_Chromatography->Decision2 Crystallization Crystallization Decision2->Crystallization Solid Distillation Vacuum Distillation Decision2->Distillation Liquid Final_Analysis Final Purity Analysis (NMR, GC-MS, HPLC) Crystallization->Final_Analysis Distillation->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Decision workflow for selecting the appropriate purification strategy for this compound.

Detailed Application Notes and Protocols

Acid-Base Extraction: Leveraging Basicity for Separation

Principle: this compound is a basic compound due to the presence of two amine groups. This property can be exploited to separate it from neutral and acidic impurities. By treating an organic solution of the crude product with an aqueous acid, the basic amine is protonated and partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a 10 g scale). The product will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >12. This will deprotonate the amine and may cause it to precipitate or form an oil.

  • Back Extraction: Extract the free base from the aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Trustworthiness: This method is self-validating as the separation is based on a fundamental chemical property (basicity). Purity can be checked by TLC before and after the extraction to confirm the removal of non-basic impurities.

Column Chromatography: For High-Resolution Separation

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, standard silica gel can lead to peak tailing and poor separation due to strong interactions between the amine and acidic silanol groups. To mitigate this, either a modified stationary phase or a basic modifier in the eluent should be used.

Protocol:

  • Stationary Phase Selection:

    • Option A: Standard Silica Gel with Basic Modifier: Use standard silica gel (230-400 mesh) and add a small amount of a volatile base, such as triethylamine (TEA) (0.1-1% v/v), to the eluent system.[4]

    • Option B: Amine-Functionalized Silica: Utilize a commercially available amine-functionalized silica gel. This is often the preferred method for consistent and reproducible purification of amines.[4]

  • Eluent System Selection: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include:

    • Hexane/Ethyl Acetate with 0.5% TEA

    • Dichloromethane/Methanol with 0.5% TEA

    • The optimal solvent system should be determined by TLC analysis.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, non-polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, creating a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent mixture.

    • Gradually increase the polarity of the eluent according to the predetermined gradient.

    • Collect fractions in separate test tubes.

  • Analysis and Isolation:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Select_Stationary Select Stationary Phase (Silica + TEA or Amine-Silica) Select_Eluent Select Eluent System (via TLC) Select_Stationary->Select_Eluent Pack_Column Pack Column Select_Eluent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze Fractions (TLC) Elute_Collect->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Concentrate Concentrate Combine_Fractions->Concentrate Pure_Product Pure Product Concentrate->Pure_Product

Caption: Workflow for the column chromatography purification of this compound.

Crystallization: For High Purity of Solid Samples

Principle: Crystallization is an effective method for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Upon slow cooling, the pure compound will crystallize out of the solution, leaving the impurities dissolved.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but readily at its boiling point. Test a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Trustworthiness: The purity of the recrystallized material can be readily assessed by its melting point. A sharp melting point close to the literature value is indicative of high purity.

Vacuum Distillation: For Thermally Stable Liquids

Principle: For liquid samples of this compound that are thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed and lubricated.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure (e.g., ~138 °C at 5 Torr). It is advisable to collect a forerun and discard it before collecting the main fraction.

  • Purity Assessment: Analyze the collected fraction for purity.

Expertise & Experience: The choice between crystallization and distillation depends on whether the compound is a solid or a liquid at room temperature and its thermal stability. Given its melting point of 54-56 °C, this compound can exist as either a low-melting solid or a high-boiling liquid, making both techniques potentially viable depending on the ambient temperature and the nature of the impurities.

Purity Assessment: Analytical Techniques and Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the structure and assessing the purity of this compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming its structure.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

  • ~7.2-7.4 ppm (m, 5H, Ar-H)

  • ~3.6 ppm (s, 2H, Ar-CH₂)

  • ~2.7-2.9 ppm (m, 8H, diazepane ring protons)

  • ~1.7 ppm (br s, 1H, N-H)

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing purity and identifying volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 190

  • Base Peak: A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group, is expected.[7]

  • Other significant fragments may arise from the cleavage of the diazepane ring.[8]

Conclusion

The successful purification of this compound is a critical step in its application in research and drug development. A systematic approach, beginning with an understanding of the compound's physicochemical properties and potential impurities, allows for the rational selection of the most effective purification techniques. The protocols for acid-base extraction, column chromatography, crystallization, and vacuum distillation provided in this guide, coupled with rigorous analytical assessment by NMR and GC-MS, will enable researchers to obtain high-purity this compound, ensuring the reliability and validity of their scientific endeavors.

References

Sources

Application Notes & Protocols: One-Pot Synthesis of 1,4-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] Traditional multi-step syntheses of these seven-membered heterocycles are often plagued by issues of low overall yield, laborious purification of intermediates, and significant solvent waste. This guide details the strategic advantages and practical execution of one-pot synthesis methodologies, which streamline access to complex 1,4-diazepine derivatives. By combining multiple reaction steps into a single, uninterrupted sequence, these protocols enhance operational simplicity, improve atom economy, and accelerate the drug discovery process. We present three distinct, field-proven protocols, ranging from classic multi-component reactions to modern transition-metal catalysis, complete with mechanistic insights and step-by-step instructions for the research scientist.

The Strategic Advantage of One-Pot Synthesis

In the quest for novel bioactive molecules, efficiency is paramount. One-pot synthesis, wherein reactants are subjected to successive chemical transformations in a single reactor, offers a paradigm shift from classical linear synthesis. This approach circumvents the need for isolating and purifying intermediates, leading to a cascade of benefits:

  • Increased Efficiency: Drastically reduces reaction time, labor, and resource consumption.

  • Higher Yields: Avoids material loss that inevitably occurs during intermediate purification and transfer steps.

  • Improved Atom Economy: Maximizes the incorporation of starting material atoms into the final product, a key principle of green chemistry.

  • Facilitated Discovery: Enables the rapid generation of diverse compound libraries by varying the initial building blocks in a combinatorial fashion.

The logical flow of a typical one-pot synthesis is designed to create conditions where the product of one reaction becomes the ideal substrate for the next, all within the same reaction environment.

cluster_workflow General One-Pot Synthesis Workflow A Reactants A + B + C... B Reaction 1 (e.g., Condensation) A->B Initial Step C Intermediate 1 (Not Isolated) B->C D Reaction 2 (e.g., Cyclization) C->D In situ formation E Final Product (1,4-Diazepine Derivative) D->E F Catalyst(s) & Reagents F->B F->D

Caption: A generalized workflow for one-pot synthesis.

Key Methodologies and Protocols

We will now explore three robust one-pot protocols for synthesizing 1,4-diazepine derivatives. Each method leverages a different chemical strategy, offering versatility to the synthetic chemist.

Protocol 1: Ugi Four-Component Reaction followed by Reductive Aza-Michael Cyclization

This powerful approach leverages the Ugi four-component reaction (Ugi-4CR) to rapidly assemble a complex acyclic intermediate, which is then cyclized in the same pot to form the 1,4-benzodiazepin-3-one core. This method is exceptionally valuable for creating libraries of substituted diazepines.[3]

Reaction Principle: The process begins with the condensation of an o-nitrobenzaldehyde (or o-nitrobenzylamine), an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide intermediate. Without isolation, a reducing agent is introduced to convert the nitro group to an amine, which then undergoes an intramolecular aza-Michael addition to forge the seven-membered ring.[3]

Mechanism: Ugi-4CR / Reductive Cyclization cluster_mech1 Mechanism: Ugi-4CR / Reductive Cyclization A o-Nitrobenzaldehyde + Primary Amine B Schiff Base A->B Condensation D Ugi Intermediate (α-Acylaminoamide) B->D Addition C Isocyanide + Carboxylic Acid C->D E Reduction (Fe/NH4Cl) D->E Step 2 F Intramolecular Aza-Michael Addition E->F G 1,4-Benzodiazepin-3-one F->G Cyclization Mechanism: Pd-Catalyzed Cascade cluster_mech2 Mechanism: Pd-Catalyzed Cascade A Iodobenzene + Alkyne + CO B Pd-Catalyzed Carbonylative Sonogashira A->B C 1,3-Ynone Intermediate (Not Isolated) B->C E Ti-Catalyzed Aza-Michael Addition C->E Step 2 D o-Phenylenediamine D->E F Cyclocondensation E->F G Benzo[b][1,4]diazepine F->G

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Impurity Management

Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: 2026-01-31

Introduction

1-Benzyl-1,4-diazepane is a critical pharmacophore, serving as the "privileged structure" backbone for various antihistamines, antipsychotics, and calcium channel blockers. However, its synthesis is notoriously deceptive. While the core reaction—alkylation of homopiperazine—appears simple, it is governed by statistical probability that often favors the formation of the unwanted bis-alkylated impurity.

This guide addresses the three primary failure modes in this synthesis: Over-alkylation (Bis-benzylation) , Regiochemical Control , and Purification of the Hygroscopic Starting Material .

Module 1: The "Bis-Benzyl" Trap (Over-Alkylation)

The Problem

Users frequently report: "I added 1 equivalent of benzyl chloride to 1 equivalent of homopiperazine, but my yield of the mono-product is only 40%, and I have a large non-polar spot on TLC."

Root Cause Analysis

The reaction is a competition between the starting material (homopiperazine) and the product (this compound) for the alkylating agent.

  • Statistical Kinetics: The nucleophilicity of the secondary amine in the product is comparable to the starting material. Once the mono-benzyl product forms, it competes for the remaining benzyl chloride.

  • Stoichiometry Error: In a 1:1 mixture, as the concentration of homopiperazine drops, the probability of the alkylating agent colliding with the product increases, leading to 1,4-dibenzyl-1,4-diazepane .

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition that leads to the impurity.

ReactionPathway cluster_0 Critical Control Point SM Homopiperazine (Starting Material) Mono This compound (Target Product) SM->Mono k1 (Primary Reaction) Reagent Benzyl Chloride (Alkylating Agent) Reagent->Mono Bis 1,4-Dibenzyl-1,4-diazepane (Major Impurity) Reagent->Bis Mono->Bis k2 (Over-Alkylation) Competes when [SM] drops

Figure 1: Kinetic pathway showing the competition between Mono- and Bis-alkylation. Note that k2 is often fast enough to cause significant yield loss if stoichiometry is not managed.

Troubleshooting Protocol: The "High-Dilution Excess" Method

To suppress k2 (Bis formation), you must statistically overwhelm the alkylating agent with starting material.

  • Stoichiometry: Use 5.0 to 10.0 equivalents of homopiperazine relative to benzyl chloride.

  • Addition Mode: Dissolve homopiperazine in solvent (DCM or Toluene). Add Benzyl Chloride dropwise over 2-3 hours at 0°C.

    • Why? This keeps the instantaneous concentration of the alkylating agent low, ensuring it always encounters a molecule of homopiperazine (SM) rather than the product.

  • Recovery: Because homopiperazine is cheap, the excess can be recovered via distillation (see Module 2).

Module 2: Purification & Isolation Strategy

The Problem

"My product is an oil that contains unreacted homopiperazine and the bis-benzyl impurity. Column chromatography is difficult because the diamine trails badly."

Technical Insight: The "pH Switch" Extraction

Chromatography should be a last resort. The most efficient separation exploits the basicity difference and lipophilicity changes.

  • Homopiperazine: Highly water-soluble, very basic.

  • Mono-Benzyl: Moderately lipophilic, basic.

  • Bis-Benzyl: Highly lipophilic, less basic (steric hindrance/solvation effects).

Comparative Data Table
PropertyHomopiperazine (SM)This compound (Product)1,4-Dibenzyl-1,4-diazepane (Impurity)
LogP (Approx) -1.5 (Hydrophilic)1.2 (Amphiphilic)3.8 (Lipophilic)
Boiling Point ~169°C>250°C (dec.)High / Solid
Water Solubility MiscibleLow (at pH > 10)Insoluble
pKa (Conj. Acid) ~10.8~9.5 (Secondary amine)~8.5 (Tertiary amine)
The "pH Switch" Workflow

Do not use standard neutral workups. Use this chemically selective extraction:

WorkupLogic Mix Crude Reaction Mixture (SM, Mono, Bis) Step1 1. Evaporate Solvent 2. Dissolve in Water (pH ~11) Mix->Step1 Extract1 Extract with DCM/CHCl3 (x3) Step1->Extract1 Aqueous Aqueous Phase Contains: Excess Homopiperazine Extract1->Aqueous Removes SM Organic Organic Phase Contains: Mono + Bis Extract1->Organic Step2 Acid Wash (pH ~4-5) Using dilute HCl Organic->Step2 Org2 Organic Phase Contains: Bis-Benzyl Impurity (Discard) Step2->Org2 Removes Bis Aq2 Aqueous Phase Contains: Mono-Product Salt Step2->Aq2 Step3 Basify to pH 12 (NaOH) Extract with DCM Aq2->Step3 Final Pure this compound Step3->Final

Figure 2: Purification logic flow. Note the acid wash step (Step 2) which selectively protonates the mono-product, keeping it in water while the highly lipophilic bis-impurity stays in the organic layer.

Module 3: Alternative Synthesis (Reductive Amination)

FAQ: Is there a cleaner route?

Q: Direct alkylation is too messy. Can I use benzaldehyde? A: Yes. Reductive amination is often superior for selectivity but requires careful handling of the imine intermediate.

Protocol: Selective Reductive Amination

This method reduces the risk of bis-alkylation because the intermediate imine is less nucleophilic than the amine.

  • Imine Formation: React Homopiperazine (3 eq) + Benzaldehyde (1 eq) in MeOH.

    • Note: Use a drying agent (MgSO4) or molecular sieves to drive the equilibrium.

  • Reduction: Cool to 0°C and add NaBH4 (1.5 eq) in portions.

  • Advantage: The steric bulk of the intermediate imine discourages a second attack by benzaldehyde, significantly improving the Mono:Bis ratio compared to benzyl chloride alkylation [1, 2].

References

  • PubChem. (2025).[1] this compound | C12H18N2.[2] National Library of Medicine. Available at: [Link]

  • MDPI. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. Available at: [Link][3][4]

Sources

Technical Support Center: Improving the Chiral Separation of 1-Benzyl-1,4-diazepane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of 1-Benzyl-1,4-diazepane enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this specific chiral compound. As a molecule with two secondary amine groups, this compound presents unique challenges, including strong interactions with stationary phases that can lead to poor peak shape and resolution.

This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from foundational questions to specific troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and optimization efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions that arise during the initial stages of method development for this compound.

Q1: What is the best starting point for developing a chiral separation method for this compound?

A1: The most effective starting point is a systematic column and mobile phase screening approach using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2] Given that this compound is a basic compound containing secondary amines, the initial focus should be on polysaccharide-based chiral stationary phases (CSPs). These CSPs are known for their broad selectivity.[3][4]

Your screening should evaluate a few key polysaccharide columns (e.g., amylose and cellulose derivatives) under different chromatographic modes, such as normal phase, polar organic, and reversed-phase, to quickly identify the most promising conditions for separation.[4]

Q2: Which specific types of chiral stationary phases (CSPs) are most likely to be successful?

A2: For a diamine compound like this compound, the following CSPs are recommended for initial screening:

  • Polysaccharide-Based CSPs: These are the workhorses of chiral separations and should be your primary choice.[3][5] They separate enantiomers by forming transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6]

    • Amylose Derivatives: (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are often highly effective.

    • Cellulose Derivatives: (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate)) provide complementary selectivity and are also excellent candidates.

  • Crown Ether-Based CSPs: These can be highly efficient for separating compounds with primary amines.[3][7] While this compound has secondary amines, these phases may still offer unique selectivity, though they often require specific, strongly acidic mobile phases to function.[3]

Q3: What is the role of mobile phase additives, and which ones are recommended for this basic compound?

A3: Mobile phase additives are critical for achieving good peak shape and reproducible results when analyzing basic compounds like this compound. The primary cause of poor peak shape (tailing) for bases is the interaction of the analyte with acidic residual silanol groups on the silica surface of the CSP.[8][9]

  • In Normal Phase/Polar Organic Mode: A small amount of a basic additive is used to compete with the analyte for the active silanol sites.

    • Recommended Additive: Diethylamine (DEA) or Ethanolamine at a concentration of 0.1% - 0.2% (v/v) is standard practice.

  • In Reversed-Phase Mode: Both acidic and basic additives can be used to control the ionization state of the analyte and the stationary phase.

    • Recommended Additives: Trifluoroacetic acid (TFA) at 0.1% can protonate the amines and mask silanols, while ammonium bicarbonate or formate buffers can be used to control pH.

Caution: Be aware of "additive memory effects." Chiral columns, especially when used with acidic or basic modifiers, can retain traces of these additives, impacting future separations.[10] It is best practice to dedicate a column to a specific method or additive type.[10]

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?

A4: Absolutely. SFC is an excellent, and often superior, technique for the chiral separation of basic compounds. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[11][12]

Key Advantages of SFC:

  • Greener: Drastically reduces the consumption of organic solvents.[13]

  • Faster: Rapid equilibration and high optimal flow rates shorten analysis times.[2]

  • Improved Peak Shape: The modifiers used in SFC (typically alcohols) combined with additives often provide excellent peak shapes for basic analytes without the strong silanol interactions seen in normal phase HPLC.

  • Preparative Scale: SFC is highly advantageous for scaling up to preparative separations due to the ease of removing CO2 from the collected fractions.[13][14]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific experimental problems you may encounter.

Problem: I see only a single, sharp peak with no signs of separation (co-elution). What should I do?

Probable Cause Recommended Solution & Rationale
Inadequate Selectivity (α=1) The chosen CSP and mobile phase combination does not provide sufficient stereochemical recognition for the enantiomers. Solution: This requires a fundamental change. Screen a different CSP with an alternative chiral selector (e.g., if you used an amylose phase, try a cellulose phase). Also, change the mobile phase solvents (e.g., switch from Hexane/Isopropanol to Hexane/Ethanol), as the alcohol modifier significantly influences chiral recognition.[4]
Incorrect Mobile Phase Additive The ionization state of the analyte may be preventing the necessary chiral interactions. Solution: If you are running without an additive, add 0.1% DEA (for normal phase) or 0.1% TFA (for reversed-phase). If you are already using an additive, try removing it or switching to another to see if it alters selectivity.
High Column Temperature Higher temperatures increase molecular motion and can disrupt the transient diastereomeric complexes needed for separation, reducing selectivity.[15] Solution: Decrease the column temperature. Start at ambient (e.g., 25°C) and try reducing it to 15°C or 10°C. Lower temperatures generally lead to better chiral selectivity and resolution.[16]

Problem: My peaks are separated, but the resolution (Rs) is less than the desired value of 1.5.

Probable Cause Recommended Solution & Rationale
Suboptimal Mobile Phase Composition The ratio of strong solvent (alcohol) to weak solvent (alkane) is not ideal for maximizing selectivity (α) and efficiency (N). Solution: Systematically vary the percentage of the alcohol modifier. For example, if you are using Hexane/IPA (90:10), evaluate 95:5 and 85:15. A lower alcohol content typically increases retention and can improve selectivity, but may also broaden peaks. The goal is to find the optimal balance.
Low Column Efficiency (N) Peaks are too broad, causing them to overlap. This can be due to a non-optimal flow rate or a deteriorating column. Solution: Optimize the flow rate. While faster flow rates reduce analysis time, they can decrease efficiency. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to see if resolution improves.[16] If the column is old or has been used with harsh conditions, its efficiency may be permanently compromised, requiring a replacement.
Suboptimal Temperature As mentioned previously, temperature is a powerful tool for optimizing selectivity.[4][15] Solution: If you have not already, evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C). While lower temperatures are generally better, some separations show a "sweet spot" at a specific temperature.

Problem: My enantiomer peaks are broad and show significant tailing (Tailing Factor > 1.5).

Probable Cause Recommended Solution & Rationale
Secondary Silanol Interactions This is the most common cause for basic analytes.[8][9] The amine functional groups are interacting strongly and non-specifically with acidic sites on the silica support. Solution: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try increasing from 0.1% to 0.2% or even 0.3%. The additive acts as a competitive agent, blocking the silanol sites and allowing for a more uniform interaction with the chiral stationary phase, resulting in more symmetrical peaks.
Sample Overload Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion and tailing. Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the point at which peak shape becomes symmetrical.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion upon injection. Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

Section 3: Experimental Protocols & Workflows

This section provides a practical, step-by-step guide to method development.

Protocol 1: Initial HPLC Screening for this compound Enantiomers

This protocol outlines a systematic approach to quickly identify promising starting conditions.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants from previous analyses.

  • Prime all solvent lines thoroughly with the initial mobile phase to be used.

  • Install the first chiral column to be screened and equilibrate with the mobile phase for at least 30-40 column volumes (e.g., for a 4.6x250 mm column at 1 mL/min, equilibrate for ~45-60 minutes).

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Dilute this stock solution with the initial mobile phase to a working concentration of 0.1-0.2 mg/mL.

3. Initial Screening Conditions:

  • Run the sample under the conditions outlined in the table below. Use a consistent flow rate (e.g., 1.0 mL/min), temperature (e.g., 25°C), and injection volume (e.g., 5 µL).

Screening Set Chiral Column (CSP) Mobile Phase (v/v) Rationale
1Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10) + 0.1% DEAA standard starting point in normal phase with a broadly applicable CSP.
2Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (90:10) + 0.1% DEAEthanol offers different hydrogen bonding characteristics than IPA and can significantly alter selectivity.
3Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10) + 0.1% DEACellulose phases provide complementary selectivity to amylose phases.
4Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile / Methanol (50:50) + 0.1% DEAA polar organic mode condition that can offer unique selectivity.
5Amylose tris(3,5-dimethylphenylcarbamate)20mM Ammonium Bicarbonate (pH 9) / Acetonitrile (50:50)A reversed-phase condition to evaluate separation under different ionization states.

4. Data Evaluation:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • Identify the condition that provides the best combination of selectivity and peak shape as the starting point for optimization. A selectivity value (α) greater than 1.1 is a promising start.

Visualization: Chiral Method Development Workflow

The following diagram illustrates the logical flow of the method development process described.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte & Goal (this compound, Rs > 1.5) Screen_CSP Screen Multiple CSPs (Amylose, Cellulose) Start->Screen_CSP Screen_MP Screen Mobile Phase Modes (NP, PO, RP) Screen_CSP->Screen_MP Eval_Screen Evaluate Screening Data (Select Best Condition, α > 1.1) Screen_MP->Eval_Screen Opt_Solvent Optimize Solvent Ratio (% Alcohol) Eval_Screen->Opt_Solvent Opt_Additive Optimize Additive (Type & Concentration) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature (10-40°C) Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow SST Perform System Suitability Test (SST) Opt_Flow->SST Final_Method Final Method Achieved (Rs > 1.5, Tailing < 1.5) SST->Eval_Screen Fails Criteria SST->Final_Method Meets Criteria

Caption: A workflow for systematic chiral method development.

Section 4: Advanced Strategies

Q5: What can I do if direct chromatographic methods (HPLC/SFC) completely fail to provide separation?

A5: If extensive screening of CSPs and mobile phases does not yield any separation, an indirect approach using chiral derivatization is a powerful alternative.[17][18]

The strategy involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[1]

Common Chiral Derivatizing Agents for Amines:

  • (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form stable carbamate diastereomers.[19]

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Forms thiourea derivatives.

  • N-(trifluoroacetyl)-L-prolyl chloride (TPC): Forms amide derivatives.[20]

After separation on an achiral column, the derivatizing group can be cleaved if recovery of the pure enantiomer is required, though this is often unnecessary for analytical purposes.

Visualization: Troubleshooting Decision Tree for Poor Resolution

This diagram provides a logical path for diagnosing and solving resolution issues.

TroubleshootingTree Start Problem: Poor Resolution (Rs < 1.5) Check_Alpha Is Selectivity (α) > 1.05? Start->Check_Alpha Check_Tailing Is Tailing Factor (Tf) > 1.5? Check_Alpha->Check_Tailing Yes No_Selectivity No Selectivity Issue: Focus on Efficiency Check_Alpha->No_Selectivity No (α ≈ 1) Tailing_Issue Peak Tailing Issue: Focus on Peak Shape Check_Tailing->Tailing_Issue Yes No_Tailing_Issue No Tailing Issue: Focus on Efficiency Check_Tailing->No_Tailing_Issue No Change_CSP Action: Change CSP (e.g., Amylose -> Cellulose) No_Selectivity->Change_CSP Change_MP Action: Change Mobile Phase (e.g., IPA -> EtOH) No_Selectivity->Change_MP Lower_Temp Action: Lower Temperature No_Selectivity->Lower_Temp Resolved Resolution Improved Change_CSP->Resolved Change_MP->Resolved Lower_Temp->Resolved Inc_Additive Action: Increase Basic Additive (e.g., 0.1% -> 0.2% DEA) Tailing_Issue->Inc_Additive Dec_Load Action: Decrease Sample Load Tailing_Issue->Dec_Load Dec_Flow Action: Decrease Flow Rate No_Tailing_Issue->Dec_Flow Check_Column Action: Check Column Health (Perform QC test) No_Tailing_Issue->Check_Column Inc_Additive->Resolved Dec_Load->Resolved Dec_Flow->Resolved Check_Column->Resolved

Caption: A decision tree for troubleshooting poor chiral resolution.

References

  • IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry.
  • G. D'Orazio, et al. (2020-04-21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
  • Benchchem. HPLC method for enantiomeric separation of chiral amines.
  • Chromatography Today. (2020-05-20). Trouble with chiral separations.
  • YAKHAK HOEJI. (2021-06-30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International. (2023-01-19). Playing with Selectivity for Optimal Chiral Separation.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.
  • Chiral Drug Separation.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Chemical Science (RSC Publishing). (2023-09-27). Strategies for chiral separation: from racemate to enantiomer.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Online. (2022-03-01). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ACS Publications. Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
  • ResearchGate. (2014-09-17). How can I improve my chiral column resolution?.
  • Regis Technologies. (2023-09-25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • AFMPS. Journal of Chromatography A.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResearchGate. (2023-11-25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • ResearchGate. (2025-08-05). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF.
  • Chromatography Online. (2019-11-12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023-10-03).
  • Alfa Chemistry. Chiral Derivatization Reagents - Analytical Products.
  • Selvita. (2024-09-19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.

Sources

Technical Support Center: Managing Stability & Handling of 1-Benzyl-1,4-diazepane

[1]

Compound: 1-Benzyl-1,4-diazepane (N-Benzylhomopiperazine) CAS: 4410-12-2 Molecular Weight: 190.29 g/mol Primary Application: Intermediate in pharmaceutical synthesis (e.g., homopiperazine derivatives).[1]

Core Stability Profile & Physical Properties[1]

This compound is a secondary amine contained within a seven-membered ring (homopiperazine).[1] Its stability is compromised primarily by two factors: oxidative sensitivity (discoloration) and carbon dioxide affinity (solid formation).[1]

Physical Specifications Table
PropertySpecificationCritical Note
Appearance Clear, colorless to pale yellow liquidYellow/Brown indicates oxidation.[1] Turbidity indicates moisture/CO₂ uptake.[1]
Boiling Point 138–140°C @ 5 TorrHigh vacuum required for purification to avoid thermal decomposition.[1]
Density 1.015 – 1.028 g/mLDeviations >0.02 g/mL suggest significant contamination.[1]
Refractive Index

1.547
Use as a quick purity check before use.
Storage 2–8°C, Inert Gas (Ar/N₂)Strictly air-sensitive. Store in dark.

Troubleshooting Guide (Q&A Format)

Scenario A: Discoloration (The "Yellowing" Issue)

Q: My this compound has turned from colorless to dark yellow/orange. Is it still usable?

  • Diagnosis: The color change indicates N-oxidation .[1] Secondary and tertiary amines are prone to radical oxidation by atmospheric oxygen, forming N-oxides and conjugated imine impurities.[1] This is often accelerated by light exposure.[1]

  • Impact: Using oxidized material will lower yields in nucleophilic substitutions (e.g., Buchwald-Hartwig coupling) because the effective concentration of the active amine is reduced, and N-oxides can act as catalyst poisons.[1]

  • Corrective Action (Purification):

    • Vacuum Distillation: This is the most effective recovery method.[1]

    • Setup: Short-path distillation head with a vigorous stir bar.

    • Conditions: Apply high vacuum (<5 Torr). Collect the fraction boiling at ~138°C.

    • Storage: Immediately backfill with Argon and seal with Parafilm.[1]

Scenario B: Solid Precipitate Formation

Q: I see a white crust or solid precipitate at the bottom of the bottle. Has the compound polymerized?

  • Diagnosis: This is likely carbamate formation , not polymerization.[1] The secondary amine (N4 position) reacts rapidly with atmospheric

    
     to form a carbamic acid zwitterion or ammonium carbamate salt.[1]
    
    • Chemistry:

      
      
      
  • Impact: This solid is insoluble in the parent liquid and alters the stoichiometry of your reaction.[1]

  • Corrective Action (Recovery):

    • Dissolution: Dissolve the entire mixture in an organic solvent (e.g., Dichloromethane).

    • Base Wash: Wash with 1M NaOH.[1] The strong base will deprotonate the carbamate, releasing

      
       and regenerating the free amine.[1]
      
    • Extraction: Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Verification: Check NMR; the carbamate peaks should be absent.

Scenario C: Reaction Failure

Q: My alkylation reaction yield is 30% lower than expected. I used the density to calculate the volume.

  • Diagnosis: Hygroscopicity .[1] Homopiperazines are hygroscopic.[1] Absorbed water increases the apparent mass/volume without contributing reactive amine moles.[1]

  • Validation Step:

    • Perform a Karl Fischer titration to determine water content.[1]

    • If KF is unavailable, take a Refractive Index (RI) reading.[1] If

      
      , significant water or solvent contamination is present.[1]
      
  • Prevention: Always dry the reagent over activated 4Å molecular sieves for 24 hours prior to critical reactions.

Degradation & Handling Workflows

Degradation Pathway Visualization

The following diagram illustrates the two primary degradation routes:

1

DegradationPathwaysCompoundThis compound(Clear Liquid)AirAir Exposure(O2 + CO2)Compound->AirStorage LeakCarbamateCarbamate Salt(White Solid)Air->Carbamate+ CO2 (Rapid)OxideN-Oxide / Imines(Yellow/Brown Liquid)Air->Oxide+ O2 (Slow/Light)BaseWash1M NaOH Wash(Regeneration)Carbamate->BaseWashRecovery PathDistillVacuum Distillation(Purification)Oxide->DistillRecovery PathBaseWash->Compound- CO2Distill->CompoundRemove Impurities

Caption: Figure 1.[1] Degradation pathways of this compound showing reversible CO2 absorption and irreversible oxidation.

Purification Decision Tree

Use this logic flow to determine the necessary purification step before use.

PurificationLogicStartInspect ReagentCheckColorColor?Start->CheckColorCheckSolidSolids Present?CheckColor->CheckSolidColorlessActionDistillVacuum Distill(138°C @ 5 Torr)CheckColor->ActionDistillYellow/BrownCheckWaterWater Content?CheckSolid->CheckWaterNoActionBaseDCM/NaOH Extraction+ DryingCheckSolid->ActionBaseYes (White Crust)ActionSieveDry over 4Å SievesCheckWater->ActionSieve> 0.5%ActionUseReady for UseCheckWater->ActionUse< 0.5%

Caption: Figure 2. Logic gate for determining the appropriate purification method based on visual inspection and analysis.

Experimental Protocols

Protocol A: Vacuum Distillation (For Oxidized Material)

Objective: Recover pure this compound from yellow/brown degraded stock.[1]

  • Equipment: Short-path distillation apparatus, vacuum pump (capable of <5 Torr), oil bath, magnetic stirrer.

  • Loading: Charge the distillation flask with the crude amine. Add a stir bar.[1]

  • Vacuum: Apply vacuum slowly to degas the liquid.[1] Aim for a stable pressure of 1–5 Torr .

  • Heating: Gradually heat the oil bath. The compound boils at 138–140°C at 5 Torr .[1]

    • Note: If vacuum is stronger (<1 Torr), the boiling point will drop significantly (approx. 90–100°C).[1]

  • Collection: Discard the first 5% (forerun) containing volatile impurities/solvents.[1] Collect the main fraction (steady temperature).[1] Stop before the flask is dry to avoid overheating residue.

  • Storage: Flush receiving flask with Nitrogen immediately.

Protocol B: Inert Handling (Best Practice)

Objective: Prevent degradation during daily use.

  • Septum Seal: Keep the main bottle sealed with a high-quality rubber septum or Sure-Seal™ cap.[1]

  • Syringe Technique:

    • Insert a Nitrogen balloon needle into the septum to equalize pressure.[1]

    • Withdraw the required volume using a dry, inert-flushed syringe.[1]

    • Remove the syringe and immediately remove the Nitrogen line.[1]

  • Secondary Containment: Store the bottle inside a secondary jar containing a packet of desiccant and an oxygen scavenger if available.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228365, this compound. Retrieved January 31, 2026, from [Link]

Technical Support Center: Synthesis of 1-Benzyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Benzyl-1,4-diazepane. As a key intermediate in the development of various pharmaceutical agents, the efficient and clean synthesis of this compound is of paramount importance. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and prevent unwanted side reactions in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide a robust solution.

Issue 1: Low Yield of this compound and Formation of Multiple Products

Question: I performed a direct benzylation of 1,4-diazepane with benzyl bromide and obtained a very low yield of my desired product. TLC analysis shows multiple spots, with one major, less polar byproduct. What is happening and how can I fix it?

Answer:

This is a classic problem of over-alkylation. 1,4-diazepane has two secondary amine nitrogens, both of which are nucleophilic. The direct reaction with an alkylating agent like benzyl bromide is difficult to control and often leads to a mixture of mono- and di-benzylated products, with the di-substituted product, 1,4-dibenzyl-1,4-diazepane, being a significant impurity.[1] The mono-benzylated product is often more nucleophilic than the starting diamine, leading to a faster second alkylation.

Root Cause Analysis:

  • Statistical Distribution: Even with a 1:1 stoichiometry of diazepine to benzyl halide, a statistical mixture of starting material, mono- and di-alkylated product is likely.

  • Increased Nucleophilicity: The introduction of one benzyl group can increase the electron density on the second nitrogen, making it more reactive towards further alkylation.

Solutions:

  • Reductive Amination (Recommended): This is the most effective method for achieving selective mono-benzylation. The reaction proceeds in a more controlled manner via the formation of an iminium ion intermediate. By using a controlled amount of benzaldehyde, you can significantly favor the formation of the mono-benzylated product.[2][3][4]

  • Use of Protecting Groups: A more robust, albeit longer, route involves the use of an amine protecting group. By protecting one of the nitrogens, you can selectively benzylate the other, followed by deprotection. Common protecting groups for this purpose are Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[5][6][7]

Issue 2: Difficulty in Purifying this compound from 1,4-Dibenzyl-1,4-diazepane

Question: My reaction produced a mixture of mono- and di-benzylated products. I am having trouble separating them by column chromatography. Is there a more effective purification method?

Answer:

The similar polarity of this compound and 1,4-dibenzyl-1,4-diazepane can indeed make their separation by conventional silica gel chromatography challenging. However, with careful optimization of the mobile phase, it is achievable. Alternatively, leveraging the basicity of the free secondary amine in your desired product offers a chemical purification route.

Solutions:

  • Optimized Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol.

    • Amine Deactivation: Basic compounds like your product can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent can significantly improve the peak shape and resolution.[8][9]

  • Acid-Base Extraction: This method exploits the presence of the free secondary amine in this compound, which is absent in the di-substituted byproduct.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The mono-benzylated product will be protonated and move to the aqueous phase, while the di-benzylated product will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate your product.

    • Extract your purified product back into an organic solvent.

Issue 3: Incomplete Reaction or Slow Conversion in Reductive Amination

Question: I am trying the reductive amination of 1,4-diazepane with benzaldehyde using sodium triacetoxyborohydride (STAB), but the reaction is very slow, and I still have significant amounts of starting materials after 24 hours. What can I do to drive the reaction to completion?

Answer:

Slow or incomplete reductive amination can be due to several factors, including the quality of the reagents, the reaction conditions, and the formation of water during the reaction.

Troubleshooting Steps:

  • Check Reagent Quality:

    • Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive.[10][11] Use a freshly opened bottle or ensure it has been stored in a desiccator.

    • Solvent: Ensure your solvent (typically dichloromethane or dichloroethane) is anhydrous.

  • Promote Imine Formation: The rate-limiting step can be the initial formation of the iminium ion.

    • Acid Catalysis: Adding a small amount of a weak acid, such as acetic acid (1-5 mol%), can catalyze the formation of the iminium ion.[3][12]

    • Water Removal: The condensation reaction to form the imine produces water, which can hydrolyze the imine back to the starting materials. Adding a drying agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture can drive the equilibrium towards the product.

  • Reaction Temperature: While reductive aminations are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate without promoting side reactions. Monitor the reaction closely by TLC if you choose to heat it.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for obtaining high-purity this compound on a lab scale?

For high purity, the protecting group strategy is the most reliable. Mono-protection of 1,4-diazepane with Boc anhydride, followed by benzylation and subsequent deprotection, will yield a very clean product. However, for a quicker and more atom-economical synthesis, a well-optimized reductive amination is the method of choice.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation of your starting materials and products (e.g., 10% methanol in dichloromethane with 1% triethylamine). Visualize the spots using a UV lamp (for aromatic compounds) and a potassium permanganate stain, which will detect the amine functional groups.

Q3: What are the expected 1H NMR signals for this compound and the 1,4-dibenzyl byproduct?

The key difference will be in the integration of the benzyl protons and the presence of an N-H proton.

CompoundKey 1H NMR Signals
This compound ~7.2-7.4 ppm (m, 5H, aromatic), ~3.6 ppm (s, 2H, benzylic CH2), signals for the diazepine ring protons, a broad singlet for the N-H proton.
1,4-Dibenzyl-1,4-diazepane ~7.2-7.4 ppm (m, 10H, aromatic), ~3.6 ppm (s, 4H, benzylic CH2), signals for the diazepine ring protons. No N-H proton signal will be present.

Q4: Are there any safety concerns with the reagents used in reductive amination?

Yes. Sodium triacetoxyborohydride and sodium cyanoborohydride are the most common reducing agents.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It should be handled under an inert atmosphere and in a dry solvent.[13]

  • Sodium Cyanoborohydride (NaCNBH3): Is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids.[14] Reactions should be performed in a well-ventilated fume hood, and the workup should be done carefully to avoid acidification of cyanide-containing waste.

Experimental Protocols

Protocol 1: Selective Mono-benzylation via Reductive Amination

This protocol is optimized to favor the formation of the mono-benzylated product.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1,4-Diazepane + Benzaldehyde in DCM B Stir at RT, 30 min A->B C Add Sodium Triacetoxyborohydride B->C Imine formation D Stir at RT, 12-24h C->D E Quench with NaHCO3 (aq) D->E Reaction complete F Extract with DCM E->F G Purify by Column Chromatography F->G G cluster_0 Protection cluster_1 Benzylation cluster_2 Deprotection P1 1,4-Diazepane + Boc2O P2 Formation of 1-Boc-1,4-diazepane P1->P2 B1 1-Boc-1,4-diazepane + Benzyl Bromide P2->B1 B2 Formation of 1-Boc-4-benzyl-1,4-diazepane B1->B2 D1 1-Boc-4-benzyl-1,4-diazepane + TFA or HCl B2->D1 D2 This compound D1->D2

Sources

Technical Support Center: Navigating the Synthesis of Suvorexant Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Suvorexant intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields encountered during the synthesis of this dual orexin receptor antagonist. By understanding the underlying chemistry and critical process parameters, you can significantly improve the efficiency and robustness of your synthetic route.

Introduction: The Synthetic Challenge of Suvorexant

Suvorexant's complex structure, featuring a chiral 1,4-diazepane core, presents several synthetic hurdles that can lead to diminished yields and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in established scientific principles and field-proven insights. We will dissect the most problematic steps in the synthesis, offering detailed protocols and explanations to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of Suvorexant intermediates.

Q1: My overall yield for the racemic diazepane intermediate is very low, around 38%. What are the likely causes and how can I improve it?

A1: A 38% overall yield for the racemic diazepane is consistent with early medicinal chemistry routes.[1] This is often due to a combination of factors, including incomplete reactions and side product formation during the multi-step sequence. Key areas to investigate are:

  • Heteroconjugate Addition: Ensure the initial addition of the protected diamine to methyl vinyl ketone goes to completion. Monitor the reaction closely by TLC or LC-MS.

  • Intramolecular Reductive Amination: This cyclization step is critical and can be low-yielding. The choice of reducing agent and reaction conditions are paramount. Sodium triacetoxyborohydride is a common choice, but its reactivity can be sensitive to moisture and stoichiometry.

  • Protecting Group Strategy: Inefficient removal or re-protection of the Boc group can significantly impact yield. Ensure complete deprotection before cyclization and complete reprotection afterward to avoid side reactions.

Q2: I'm struggling with the classical resolution of the chiral diazepane. The yield is poor and the enantiomeric excess (ee) is only moderate. What are my options?

A2: Low yields and moderate ee are common drawbacks of classical resolution for this intermediate.[1] Consider these more advanced and efficient alternatives:

  • Asymmetric Reductive Amination: The use of a chiral catalyst, such as a Ru-based transfer hydrogenation catalyst, can directly produce the desired (R)-enantiomer with high yield (up to 97%) and excellent enantiopurity (up to 94.5% ee).[2][3] This approach avoids the need for a separate resolution step.

  • Enzymatic Transamination: Biocatalysis offers a highly selective and environmentally friendly alternative. A tandem enantioselective transamination/seven-membered ring annulation has been successfully employed to produce the chiral diazepane core.[2][4]

  • Chiral Pool Synthesis: Starting from a chiral precursor, such as (R)-3-aminobutyric acid, eliminates the need for resolution altogether and ensures the correct stereochemistry from the outset.[2][3]

Q3: The intramolecular cyclization to form the diazepane ring is giving me less than 50% yield. How can I optimize this step?

A3: This is a known bottleneck. The yield of this step is highly dependent on the reaction conditions. Here's how to troubleshoot:

  • Temperature: Lowering the reaction temperature can significantly improve the yield. Running the reaction at room temperature instead of elevated temperatures has been shown to be beneficial.[2]

  • Base Stoichiometry: The amount of base used, such as sodium methoxide, is critical. An excess of base can lead to side reactions and lower yields. Carefully optimize the equivalents of base used in your reaction.[2]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.

Q4: My amide coupling reaction between the diazepane and the triazole acid is very slow and gives a messy reaction profile. What's going wrong?

A4: The sluggishness of this coupling is likely due to steric hindrance from the bulky reactants.[1] Standard peptide coupling reagents like EDC and DCC may not be effective. To improve this step:

  • Activate the Carboxylic Acid: Convert the triazole acid to its more reactive acid chloride derivative using oxalyl chloride or a similar reagent. This will significantly increase the reaction rate and lead to a cleaner conversion.[1]

  • Base: Use a non-nucleophilic base like triethylamine to scavenge the HCl generated during the reaction.

  • Solvent: Dichloromethane is a commonly used solvent for this reaction.

Q5: I am observing a significant amount of the 1-triazolyl regioisomer impurity when synthesizing the 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid. How can I avoid this?

A5: The formation of regioisomers during the amination of 2-iodo-5-methylbenzoic acid with triazole is a known issue, often resulting in a nearly 1:1 mixture.[1] While chromatographic separation is a viable option on a small scale, for larger scale synthesis, consider:

  • Alternative Synthetic Routes: Explore synthetic strategies that offer better regioselectivity. Patented methods sometimes disclose alternative preparations for this key intermediate.[5]

  • Optimized Reaction Conditions: While the initial reports suggest a mixture is formed, further optimization of the copper catalyst, ligands, and reaction temperature may favor the formation of the desired 2-substituted product.

Troubleshooting Guides

Issue 1: Low Yield in Racemic Diazepane Synthesis
Symptom Potential Cause Troubleshooting Action
Low conversion in the heteroconjugate addition step.Insufficient reaction time or temperature. Inactive reagents.Monitor the reaction by TLC/LC-MS to ensure completion. Use freshly distilled methyl vinyl ketone.
Formation of multiple byproducts during reductive amination.Incorrect stoichiometry of the reducing agent. Presence of moisture.Use a mild and selective reducing agent like sodium triacetoxyborohydride. Ensure anhydrous conditions.
Incomplete Boc deprotection or reprotection.Inadequate reaction time or reagent concentration for deprotection. Insufficient Boc-anhydride for reprotection.Monitor deprotection/reprotection steps by TLC. Use a slight excess of the protecting group reagent.
Issue 2: Inefficient Chiral Resolution
Symptom Potential Cause Troubleshooting Action
Low yield of the desired diastereomeric salt.Suboptimal choice of resolving agent or solvent.Screen different chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid).[6] Experiment with various crystallization solvents and temperatures.
Low enantiomeric excess (ee) after salt breaking.Incomplete separation of diastereomers. Racemization during workup.Perform multiple recrystallizations of the diastereomeric salt to improve purity. Use mild basic conditions for the salt break to avoid racemization.
Overall process is time-consuming and low-yielding.Inherent limitations of classical resolution.Switch to a more efficient method like asymmetric synthesis (asymmetric reductive amination) or a chiral pool approach.[2][3]

Optimized Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Chiral Diazepane Core via Reductive Amination

This protocol is based on an optimized, high-yield approach that avoids classical resolution.[2][3]

Objective: To synthesize the (R)-5-methyl-1,4-diazepane intermediate with high yield and enantioselectivity.

Materials:

  • 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one-bis-methane sulfonic acid salt

  • Chiral Ru-based transfer hydrogenation catalyst

  • Formic acid/triethylamine azeotrope (as a hydrogen source)

  • Suitable solvent (e.g., methanol)

Procedure:

  • To a solution of the bis-methane sulfonic acid salt in the chosen solvent, add a weak base to prevent cleavage of the benzoxazole moiety.[6]

  • Add the chiral Ru-based catalyst under an inert atmosphere.

  • Add the formic acid/triethylamine azeotrope dropwise at a controlled temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, perform an extractive work-up to remove the catalyst and salts.

  • Purify the resulting chiral diazepane by crystallization or column chromatography.

Expected Outcome: A high yield (approaching 97%) of the desired (R)-enantiomer with high enantiomeric excess (>94% ee).[2][3]

Protocol 2: Efficient Amide Coupling via Acid Chloride

This protocol addresses the slow reaction rates observed with standard coupling reagents.[1]

Objective: To achieve a rapid and clean amide bond formation between the chiral diazepane and the triazole acid.

Materials:

  • (R)-5-methyl-1,4-diazepane intermediate

  • 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • Oxalyl chloride

  • Catalytic DMF

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • In a separate flask, suspend the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride at 0 °C and then allow the reaction to warm to room temperature. Monitor the formation of the acid chloride by IR (disappearance of the broad carboxylic acid O-H stretch).

  • In another flask, dissolve the chiral diazepane intermediate and triethylamine in DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to proceed for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform an extractive workup.

  • Isolate the final coupled product, which can be purified by crystallization.

Expected Outcome: A clean and rapid conversion to the amide product in high yield (around 88%).[1]

Visualizing the Synthetic Pathways

Diagram 1: Key Challenges in Suvorexant Synthesis

Suvorexant_Synthesis_Challenges cluster_0 Diazepane Core Synthesis cluster_1 Final Assembly Start Starting Materials Racemic_Diazepane Racemic Diazepane Formation Start->Racemic_Diazepane Asymmetric_Synthesis Asymmetric Synthesis Start->Asymmetric_Synthesis High Yield, High ee Chiral_Resolution Chiral Resolution Racemic_Diazepane->Chiral_Resolution Low Yield, Moderate ee Chiral_Diazepane Chiral Diazepane Intermediate Chiral_Resolution->Chiral_Diazepane Asymmetric_Synthesis->Chiral_Diazepane Amide_Coupling Amide Coupling Chiral_Diazepane->Amide_Coupling Steric Hindrance Triazole_Acid Triazole Acid Synthesis Regioisomers Regioisomer Formation Triazole_Acid->Regioisomers Separation Required Regioisomers->Amide_Coupling Suvorexant Suvorexant Amide_Coupling->Suvorexant

Caption: Key challenges in the synthesis of Suvorexant intermediates.

Diagram 2: Optimized Workflow for Suvorexant Synthesis

Optimized_Suvorexant_Workflow Start Chiral Starting Material ((R)-3-aminobutyric acid) Condensation Condensation & Cyclization Start->Condensation High Enantiopurity Reduction Lactam Reduction Condensation->Reduction Chiral_Diazepane Chiral Diazepane Intermediate Reduction->Chiral_Diazepane Amide_Coupling Efficient Amide Coupling Chiral_Diazepane->Amide_Coupling Acid_Chloride_Formation Triazole Acid -> Acid Chloride Acid_Chloride_Formation->Amide_Coupling Improved Rate Final_Substitution Substitution with 2,5-dichloro-1,3-benzoxazole Amide_Coupling->Final_Substitution Suvorexant Suvorexant Final_Substitution->Suvorexant

Caption: Optimized workflow for the synthesis of Suvorexant.

Conclusion

Overcoming low yields in the synthesis of Suvorexant intermediates requires a deep understanding of the reaction mechanisms and a willingness to adopt modern synthetic methodologies. By moving away from problematic steps like classical resolution and inefficient coupling reactions, researchers can significantly improve the overall efficiency of the synthesis. The protocols and troubleshooting guides provided here offer a starting point for optimizing your own experimental work. Remember that careful monitoring of reaction progress and a systematic approach to optimization are key to success.

References

  • An optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing.
  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Science.gov.
  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. PubMed Central.
  • Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant. Google Patents.
  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PMC.
  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science.
  • Suvorexant patented technology retrieval search results. Patsnap.
  • SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. LOCKSS.
  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate.

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Technical Support Center: Minimizing Product Loss During Work-Up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize product loss during experimental work-up procedures. Our focus is on understanding the underlying principles of each technique to empower you to make informed decisions and optimize your protocols for maximum yield and purity.

Section 1: General Principles for Yield Maximization

Product loss during work-up is a multifaceted problem that can arise from a combination of physical handling, chemical degradation, and suboptimal separation techniques. A foundational understanding of the key principles can proactively mitigate these losses.

Q: What are the most common, overarching reasons for significant product loss during work-up?

A: Broadly, product loss can be attributed to four main areas:

  • Mechanical Losses: Physical loss of material during transfers between glassware, on filtration media, or due to spillage. This is especially significant when working with small quantities.[1][2]

  • Incomplete Reactions: If the initial reaction has not gone to completion, the subsequent work-up will inherently result in a lower yield of the desired product.[2]

  • Suboptimal Extraction/Separation: This includes incomplete transfer of the product between immiscible phases, formation of stable emulsions, or using an inappropriate solvent system that leaves a significant portion of the product behind.

  • Product Degradation: The desired compound may be sensitive to pH, temperature, air, or moisture, leading to decomposition during the work-up process.[2][3]

Q: How does the scale of the reaction impact the strategy for minimizing loss?

A: The scale is a critical factor. On a microscale (milligrams), mechanical losses are proportionally much more significant.[4] Using smaller glassware, minimizing the number of transfers, and employing techniques like rinsing flasks with small volumes of solvent become crucial.[1] On a larger scale (grams to kilograms), while mechanical losses are still a factor, issues like inefficient mixing during extractions, localized overheating during solvent removal, and the challenges of handling large volumes of material become more prominent.

Section 2: Troubleshooting Specific Work-Up Techniques

This section provides a question-and-answer-based troubleshooting guide for common laboratory work-up procedures.

2.1 Liquid-Liquid Extraction

Q: I'm performing a liquid-liquid extraction, but the two layers are not separating cleanly, and I have a thick layer of emulsion between them. How can I resolve this and recover my product?

A: Emulsion formation is a frequent issue, often caused by the presence of surfactant-like molecules in your sample or by overly vigorous shaking.[5] The emulsion can trap your product, leading to significant loss.[5]

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Gentle tapping or swirling can sometimes encourage the layers to separate.[6][7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the funnel and gently mix.[5] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsion.[8]

  • pH Adjustment: If the emulsion is caused by acidic or basic compounds, carefully adjusting the pH of the aqueous layer can sometimes resolve the issue.[6][7]

  • Filtration: For stubborn emulsions, you can try passing the mixture through a plug of glass wool or a phase separation filter paper.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[8][9]

Prevention is Key:

  • Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[5]

Workflow for Breaking Emulsions

Caption: Decision tree for troubleshooting emulsion formation.

Q: After extraction, my product yield is consistently low. What are the likely causes?

A: Low recovery after extraction can stem from several factors:

  • Insufficient Mixing: If the two phases are not mixed adequately, the product will not have sufficient opportunity to partition into the extraction solvent.

  • Incorrect pH: For acidic or basic compounds, the pH of the aqueous layer is critical for ensuring the compound is in its neutral, more organic-soluble form.[3][10] A common error is not adjusting the pH to be at least 2 units away from the pKa of the compound.

  • Wrong Solvent Choice: The extraction solvent may not have a high enough partition coefficient for your compound.

  • Too Few Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

Experimental Protocol: Optimizing pH for Extraction of an Acidic Compound

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Add an equal volume of deionized water to the separatory funnel.

  • Measure the pH of the aqueous layer.

  • Add a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH until it is at least 2 pH units below the pKa of your acidic product. This protonates the compound, making it neutral and more soluble in the organic phase.

  • Gently mix the layers and allow them to separate.

  • Drain the aqueous layer and repeat the extraction of the organic layer with fresh acidified water to remove any remaining basic or water-soluble impurities.

  • Collect the organic layer containing your purified product.

2.2 Crystallization

Q: I'm losing a lot of my product during recrystallization. How can I improve my yield?

A: Significant product loss during recrystallization is often due to using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.[1][11]

Troubleshooting Steps and Best Practices:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[1] Adding excess solvent will mean more of your product remains dissolved when the solution is cooled, thus reducing your yield.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[12] Slow cooling promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.[12]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your glassware (funnel, receiving flask) is pre-heated.[1] Rinsing the filter paper with a small amount of hot solvent can also help.[1]

  • Choosing the Right Solvent System: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

Quantitative Data Summary: Impact of Cooling Rate on Crystal Yield
Cooling MethodAverage Crystal SizeYield (%)
Slow Cool (Benchtop)Large, well-defined85-95
Fast Cool (Ice Bath)Small, needle-like60-75
Crash Cool (Dry Ice/Acetone)Fine powder<50
2.3 Column Chromatography

Q: My product seems to be stuck on the column, or the yield is very low after chromatography. What's going wrong?

A: Product loss during column chromatography can be due to irreversible adsorption onto the stationary phase, improper solvent selection, or poor column packing.

Troubleshooting Guide:

  • Irreversible Adsorption: Highly polar or acidic/basic compounds can sometimes bind irreversibly to silica gel.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly with poor separation.

    • Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your desired compound in the chosen solvent system.[13]

  • Poor Column Packing: An improperly packed column can lead to channeling, where the solvent and sample run through cracks in the stationary phase, resulting in poor separation and potential loss of product in mixed fractions.[14][15]

    • Solution: Pack the column as a slurry to ensure a homogenous bed of silica.[15] Gently tap the column as you pack to dislodge any air bubbles.[15]

Workflow for Column Chromatography

Column_Chromatography_Workflow TLC 1. TLC Analysis (Solvent System Selection) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation

Caption: Step-by-step workflow for column chromatography.

Section 3: Handling Sensitive Compounds

Q: I work with air- and moisture-sensitive compounds. What are the key procedures to prevent degradation and loss during work-up?

A: Working with air- and moisture-sensitive compounds requires specialized techniques to maintain an inert atmosphere throughout the work-up process.[16]

Essential Techniques:

  • Schlenk Line/Glovebox: All manipulations should be performed under an inert atmosphere (nitrogen or argon) using either a Schlenk line or a glovebox.[17][18]

  • Dry Glassware: All glassware must be rigorously dried, typically by oven-drying and cooling under a stream of inert gas or in a desiccator.[19][20]

  • Degassed Solvents: Solvents must be deoxygenated and dried before use. This can be achieved by sparging with an inert gas or by using a freeze-pump-thaw technique.[18][19]

  • Syringe/Cannula Transfers: Use syringes or a double-tipped needle (cannula) for transferring liquids to avoid exposing them to the atmosphere.[19][20]

Q: How can I minimize the loss of volatile products during solvent removal?

A: The loss of volatile organic compounds (VOCs) is a common issue, especially during steps that involve heating or applying a vacuum.[21][22]

Strategies to Minimize Loss:

  • Use a Cold Trap: When using a rotary evaporator, ensure the cold trap (with dry ice/acetone or a cryocooler) is functioning effectively to re-condense volatile products.

  • Control the Temperature and Pressure: Avoid using excessive heat or a very high vacuum, as this will increase the volatility of your product.[21]

  • Bumping Prevention: "Bumping," or the violent boiling of a liquid, can cause significant product loss. Ensure smooth boiling by using a stir bar, maintaining a steady rotation on the rotary evaporator, and carefully controlling the vacuum.

  • Consider Alternative Techniques: For highly volatile or heat-sensitive compounds, techniques like lyophilization (freeze-drying) may be more appropriate for solvent removal.[21]

Section 4: FAQs

Q: How do I choose the appropriately sized glassware to minimize loss?

A: Using glassware that is too large increases the surface area, leading to greater potential for mechanical loss.[1] As a general rule, the reaction or crystallization vessel should not be more than half full.

Q: Is it always necessary to wash the organic layer with brine?

A: Washing with brine serves two main purposes: it helps to break up emulsions and it removes the bulk of dissolved water from the organic layer before the final drying step with an agent like sodium sulfate. While not always strictly necessary, it is a good practice that can improve the efficiency of the drying step and prevent product loss in cases where the product is partially water-soluble.

Q: My product is a solid. How can I ensure complete transfer from the filter paper after vacuum filtration?

A: After allowing the solid to dry on the filter paper, you can gently scrape the product onto a pre-weighed watch glass. To recover any remaining product, the filter paper can be dissolved in a suitable solvent, and the product recovered by evaporating the solvent. However, this is often impractical. A better approach is to weigh the filter paper before filtration, and then weigh the filter paper with the dried product, subtracting the initial weight.

References
  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • [WEBINAR] Crystallization strategies for yield and chiral purity improvement. (2021, February 15). APC. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]

  • Tips on how to minimise product loss. University of Sydney. [Link]

  • Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. PMC. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]

  • Preparing for successful protein crystallization experiments. PMC. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LinkedIn. [Link]

  • How To Minimize Solvent Loss When Cleaning a Vapor Degreaser. (2016, September 8). NuGenTec. [Link]

  • Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. (2023, September 4). MDPI. [Link]

  • Prediction of Maximum Yield in the Crystallization of Multicomponent Isomeric Systems. ACS Publications. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • What is Solvent Removal? Organomation. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • How do I do Columns faster? (Glass column chromatography). (2023, May 11). Reddit. [Link]

  • 5 Safeguards To Prevent Chemical Spills and Hazards. (2023, November 13). Capital Resin Corporation. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • The "Whoas" of Solvent Entrapment and Release. KTA-Tator, Inc. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Base Oil Solvent Extraction Plants: Working Principle and Common Issues. PurePath. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • 6 Tips for Improving Chemical Safety in your Workplace. (2023, March 15). Storemasta. [Link]

  • Eight Tips for Chemical Safety. (2011, August 1). OH&S. [Link]

  • CONTINUUM APPROACH TO OPTIMIZING DOWNSTREAM FINAL DRYING WITH UPSTREAM SOLID-LIQUID FILTRATION, CAKE WASHING & DEWATERING. Perlmutter & Idea Development LLC. [Link]

  • Common ways to lose product and reduce yield? (2018, February 11). Reddit. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Common Problems In Solvent Extraction Systems. (2024, September 18). LinkedIn. [Link]

  • 5 Factors That Influence Filter Press Cake Percent Solids and Percent Moisture. (2019, November 5). Micronics, Inc. [Link]

  • How to yield the most product after filteration and washing on the filter? (2019, September 6). Reddit. [Link]

  • Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. PMC. [Link]

  • The effect of pH on the aqueous solubility (recovery) of different... ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village. (2023, April 23). PMC. [Link]

  • Reduction of volatile organic compounds in production processes. European Cluster Collaboration Platform. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link]

  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. MDPI. [Link]

  • Unwanted Loss of Volatile Organic Compounds (VOCs) During in Situ Chemical Oxidation Sample Preservation: Mechanisms and Solutions. ResearchGate. [Link]

Sources

troubleshooting unexpected NMR or MS results for 1-Benzyl-1,4-diazepane

[1][2]

Introduction

Welcome to the technical support hub for 1-Benzyl-1,4-diazepane (CAS: 50566-29-3).[1][2] If you are accessing this guide, you are likely facing spectral anomalies that do not match your initial predictions.

This molecule is deceptively simple. While it appears to be a standard secondary amine, the seven-membered diazepane ring introduces conformational mobility and basicity profiles that frequently confuse automated analysis software and inexperienced researchers.[2] This guide addresses the root causes of these anomalies—specifically ring inversion dynamics in NMR and non-covalent dimerization in ESI-MS.

Part 1: NMR Troubleshooting (The "Blurry" Spectrum)

Common Symptom: Broad, Unresolved, or "Missing" Peaks

User Question: "I ran a 1H NMR in CDCl3 at room temperature. The aromatic region looks fine, but the aliphatic region (2.5–4.0 ppm) is a broad, shapeless hump.[2] Is my sample impure?"

Technical Diagnosis: Likely not impure. You are observing coalescence . The 1,4-diazepane ring exists in a dynamic equilibrium between varying twist-boat and chair conformations.[1][2] At room temperature (approx. 298 K), the rate of ring inversion often matches the frequency difference (

The Fix: Dynamic NMR (VT-NMR) To resolve the spectrum, you must push the exchange rate either to the "fast" limit (sharpening by averaging) or the "slow" limit (sharpening by freezing out conformers).[1]

Troubleshooting Workflow

NMR_TroubleshootingstartObservation: Broad Aliphatic Peakscheck_tempCurrent Temp: 298 K?start->check_tempdecisionSelect Strategycheck_temp->decisionheatStrategy A: High Temp (Fast Exchange)Target: >325 Kdecision->heatFor Purity CheckcoolStrategy B: Low Temp (Slow Exchange)Target: <230 Kdecision->coolFor Conformational Studyresult_heatResult: Sharpened Average Signals(Simplified Spectrum)heat->result_heatresult_coolResult: Distinct Axial/Equatorial Signals(Complex, Rigid Spectrum)cool->result_cool

Figure 1: Decision tree for resolving conformational broadening in diazepane NMR spectra.

Common Symptom: Chemical Shift Mismatch

User Question: "The literature says the benzylic CH2 should be at 3.6 ppm, but mine is at 4.2 ppm. Why?"

Technical Diagnosis: This is a pH/Salt Effect . this compound is sold as both a free base and a dihydrochloride salt.[1][2]

  • Free Base: Nitrogen lone pairs shield adjacent protons. Benzylic protons

    
     3.6 ppm.
    
  • Salt (HCl/TFA): Protonation of the N1/N4 nitrogens deshields adjacent protons significantly, shifting them downfield (to

    
     4.0–4.5 ppm).[1]
    

Verification Protocol: Add a micro-spatula of solid



2

Part 2: Mass Spectrometry Troubleshooting (The "Ghost" Masses)

Common Symptom: The "Impossible" Mass (M+1 is missing)

User Question: "The Molecular Weight is 190.28. I expect 191.3 [M+H]+. Instead, I see a dominant peak at 381.[2]5. Is this a synthesis byproduct?"

Technical Diagnosis: This is likely the Proton-Bound Dimer [2M+H]+ .[1] Secondary amines like diazepanes are highly basic and form stable non-covalent dimers in the electrospray ionization (ESI) droplet. The high concentration of the sample in the source promotes the formation of a

User Question: "I also see peaks at 213 and 229. What are these?"

Technical Diagnosis: These are Alkali Adducts .

  • 213 m/z:

    
     (+23 mass units)[1]
    
  • 229 m/z:

    
     (+39 mass units)
    These are common if glass storage containers or sodium-containing buffers were used during prep.[1]
    
MS Signal Interpretation Table
Observed m/zIon SpeciesCause/Remedy
191.3

Target Ion. Ideal result.[1]
381.5

Dimer. Sample too concentrated.[1] Dilute 100x.
213.3

Sodium Adduct. Avoid glass; use plastic/LC-MS grade solvents.[1]
403.5

Sodiated Dimer. Combination of high conc. and salt contamination.
234.3

Carbamate. Sample absorbed atmospheric CO2.[1]
MS Interpretation Logic

MS_LogicspectrumSpectrum Analysispeak_381Peak at 381 m/z?spectrum->peak_381diluteAction: Dilute 1:100Re-injectpeak_381->diluteYes (Dimer)check_191191 m/z appears?dilute->check_191check_191->spectrumConfirmed

Figure 2: Workflow for distinguishing dimers from high-molecular-weight impurities.

Part 3: Purity & Stability (The "Hidden" Variables)

The "Carbamate" Artifact

Issue: this compound contains a secondary amine at position 4.[1][2] Upon exposure to air, it reacts reversibly with

2
  • Observation: New peaks in NMR or a mass shift of +44 Da in MS.

  • Solution: Degas solvents with

    
     or Argon. The carbamate is thermally unstable; heating the NMR tube often reverses this.
    

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Purity Confirmation

Use this when room temperature peaks are too broad to integrate.[1]

  • Solvent Selection: Use DMSO-

    
     (high boiling point) or Toluene-
    
    
    (if solubility permits).[1] Avoid
    
    
    for high-temp work due to volatility.
  • Preparation: Dissolve 10 mg of sample in 0.6 mL solvent.

  • Instrument Setup:

    • Lock and shim at 25°C (298 K).

    • Increase temperature to 80°C (353 K) in 10°C increments.

    • Wait 5 minutes at target temperature for thermal equilibrium.

    • Re-shim (Z1 and Z2 are critical at high temp).[1]

  • Acquisition: Acquire spectrum.

  • Analysis: The aliphatic region should sharpen into resolvable triplets/multiplets. If peaks remain broad at 80°C, check for paramagnetic impurities.[2]

Protocol B: "Dimer-Busting" MS Sample Prep

Use this to confirm the monomer mass.[1]

  • Solvent: Prepare a solution of 50:50 Water:Acetonitrile with 0.1% Formic Acid .

    • Why Formic Acid? It ensures full protonation, repelling the molecules from each other (Coulombic repulsion) and discouraging neutral hydrogen bonding.[1]

  • Dilution:

    • Stock: 1 mg/mL.

    • Working: Dilute Stock 1:1000 to get 1 µg/mL .

  • Injection: Direct infusion or LC-MS.

  • Source Settings: Increase Cone Voltage (or Fragmentor Voltage) by 10-20V. This "harder" ionization helps break weak non-covalent dimer bonds in the source.

References

  • Paizs, B. & Simonyi, M. (1999).[2][3] Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality, 11(8), 651-658.[1][2][3]

  • Pan, H. (2008).[2][4][5] A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations.[4][5] Rapid Communications in Mass Spectrometry, 22(22), 3555-3560.[1][2][4]

  • Coleman, P. J., et al. (2010).[2][6] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[1][2][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456 (Generic Diazepane Derivatives). PubChem. [1]

  • Gao, J., et al. (2021).[2] A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. Molecules, 26(19).[1][2] [1]

Validation & Comparative

comparative analysis of 1-Benzyl-1,4-diazepane synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-Benzyl-1,4-diazepane Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-benzylhomopiperazine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for various neuroactive agents, including Rho-kinase inhibitors (e.g., Fasudil derivatives) and antipsychotics. Its seven-membered diazepine ring introduces unique conformational properties compared to its six-membered analog, piperazine.

This guide objectively compares the three dominant synthesis methodologies: Direct Alkylation , Reductive Amination , and the Protection-Deprotection Strategy . While Direct Alkylation offers the lowest raw material cost, it suffers from poor selectivity (mono- vs. bis-alkylation). Reductive Amination provides a milder, higher-yielding alternative for laboratory-scale synthesis. The Protection Strategy, though step-intensive, guarantees the highest regiochemical purity, essential for GMP-compliant workflows.

Strategic Analysis of Synthesis Routes

Method A: Direct Nucleophilic Substitution (The Industrial Route)

This method involves the reaction of homopiperazine with benzyl chloride or bromide. It is the most atom-economical route but is governed by statistical kinetics.

  • Mechanism: SN2 attack of the secondary amine on the benzyl halide.

  • Critical Challenge: The product, this compound, is a secondary/tertiary amine mixture that is more nucleophilic than the starting material due to the inductive effect of the benzyl group (though steric hindrance mitigates this slightly). This leads to significant formation of the 1,4-dibenzyl byproduct.

  • Control Strategy: A large molar excess of homopiperazine (3–5 equivalents) is required to statistically favor mono-alkylation.

Method B: Reductive Amination (The Laboratory Standard)

Reaction of homopiperazine with benzaldehyde in the presence of a hydride reducing agent.

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

  • Advantage: Avoids the use of lachrymatory benzyl halides. The reaction rate differences between the formation of the mono-imine and the di-imine allow for better control than direct alkylation.

Method C: Protection-Deprotection (The High-Purity Route)

Utilization of a mono-protected scaffold (e.g., N-Boc-homopiperazine) to enforce single-site benzylation.

  • Mechanism: Steric and chemical blocking of one nitrogen ensures 100% selectivity for the remaining secondary amine.

  • Trade-off: Requires two additional steps (protection and deprotection), increasing time and reagent cost, but eliminates complex purification of bis-byproducts.

Comparative Performance Matrix

FeatureMethod A: Direct AlkylationMethod B: Reductive AminationMethod C: Protection Strategy
Reaction Type SN2 SubstitutionReductive AlkylationMulti-step Synthesis
Key Reagents Benzyl chloride, Base (K₂CO₃)Benzaldehyde, NaBH(OAc)₃Boc₂O, Benzyl bromide, TFA
Selectivity (Mono:Bis) Poor (60:40) without excess amineGood (85:15)Excellent (>99:1)
Isolated Yield 50–65% (based on benzyl halide)75–85%70–80% (overall)
Purification Difficulty High (Requires fractional distillation)Moderate (Acid/Base extraction)Low (Crystallization/Wash)
Scalability High (Industrial preferred)ModerateLow to Moderate
Cost Efficiency HighMediumLow

Visualization of Synthesis Pathways

SynthesisRoutes Homo Homopiperazine (1,4-Diazepane) Boc Boc-Protection Homo->Boc Step 1 Target This compound Homo->Target Method A: Direct Alkylation (Excess Amine) Homo->Target Method B: Reductive Amination (NaBH(OAc)3) Bis 1,4-Dibenzyl-1,4-diazepane (Byproduct) Homo->Bis Over-alkylation BnCl Benzyl Chloride PhCHO Benzaldehyde Boc->Target Method C: 1. Benzylation 2. Deprotection (TFA)

Figure 1: Comparison of the three primary synthesis pathways. Method A carries the highest risk of bis-alkylation (red node).

Detailed Experimental Protocols

Protocol 1: Direct Alkylation (Optimized for Selectivity)

Adapted from industrial protocols for N-benzylpiperazine [1, 2].

Objective: Maximize mono-substitution by leveraging stoichiometry.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Prep: Dissolve homopiperazine (50.0 g, 0.50 mol, 5.0 equiv ) in Toluene (200 mL). Heat to 60°C.

    • Expert Insight: The large excess of homopiperazine acts as both the reactant and the base scavenger. Using less than 3 equivalents will drastically reduce yield due to bis-alkylation.

  • Addition: Add benzyl chloride (12.6 g, 0.10 mol, 1.0 equiv) dropwise over 60 minutes. Maintain temperature at 60–65°C.

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1).

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.[1] Filter off the homopiperazine hydrochloride salt formed.

    • Wash the organic layer with water (3 x 50 mL) to remove unreacted homopiperazine (highly water-soluble).

    • Check Point: The toluene layer now contains predominantly mono- and bis-benzylated products.

  • Purification: Extract the toluene layer with 1M HCl (100 mL). The product moves to the aqueous phase. Wash the aqueous phase with ether (removes non-basic impurities). Basify aqueous phase to pH >12 with NaOH pellets. Extract back into DCM, dry over Na₂SO₄, and concentrate.

  • Distillation: Vacuum distillation (bp ~140°C at 2 mmHg) is required to separate mono-benzyl from trace bis-benzyl derivatives.

Protocol 2: Reductive Amination (Mild Conditions)

Recommended for R&D scale [3, 4].

  • Reaction: To a solution of homopiperazine (10.0 g, 100 mmol) in dry MeOH (100 mL), add benzaldehyde (10.6 g, 100 mmol) dropwise at 0°C.

  • Imine Formation: Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) (31.8 g, 150 mmol) in portions.

    • Expert Insight: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, ensuring the hydride reacts with the iminium ion.

  • Quench: Stir overnight. Quench with saturated NaHCO₃.

  • Workup: Evaporate MeOH. Dissolve residue in water/DCM. Basify to pH 12. Extract with DCM.

  • Yield: Expected yield ~80%.

Critical Control Points & Troubleshooting

ProblemRoot CauseCorrective Action
High Bis-Alkylation Stoichiometry of amine too low (Method A).Increase homopiperazine to >4 equivalents. Switch to Method C.
Low Yield (Method B) Incomplete imine formation before reduction.Ensure 2h stirring with MgSO₄ (dehydrating agent) before adding reducing agent.
Product Impure (Yellow Oil) Oxidation of the secondary amine.Perform distillation under inert atmosphere (N₂). Store as HCl salt.
Emulsions during Workup Polyamines acting as surfactants.Use brine or filter through Celite. Adjust pH to >12 to ensure free base form.

Decision Logic for Method Selection

DecisionTree Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Purity Is >99% Regioselectivity Critical? Scale->Purity <10g (Lab/Discovery) Cost Is Cost the Primary Driver? Scale->Cost >100g (Pilot/Industrial) MethodB Method B: Reductive Amination (Standard Lab Prep) Purity->MethodB No (General Reagent) MethodC Method C: Protection Strategy (Pharma Grade) Purity->MethodC Yes (GMP/SAR) MethodA Method A: Direct Alkylation (Distillation required) Cost->MethodA Yes Cost->MethodB No (Safety priority)

Figure 2: Decision tree for selecting the optimal synthesis method based on scale, purity, and cost constraints.

References

  • Process for preparing N-benzyl piperazine. Patent CN1634901A.
  • 1-Benzylpiperazine. Organic Syntheses, Coll.[2] Vol. 4, p.82 (1963); Vol. 34, p.6 (1954). [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives. Journal of Chemistry. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. Royal Society Open Science. [Link]

  • Preparation of Piperazidine or homopiperazine oxalyl hydrazine class compound. Patent CN101463004A.

Sources

validating the biological activity of 1-Benzyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Assessment & Scaffold Characterization

Executive Summary

1-Benzyl-1,4-diazepane (CAS: 23980-99-6) is a pharmacologically "privileged scaffold" belonging to the homopiperazine class. Unlike its 6-membered ring analog, 1-Benzylpiperazine (BZP) —a controlled psychoactive stimulant—the 7-membered diazepane ring offers distinct conformational flexibility that alters its receptor selectivity profile.

This guide serves as a technical manual for researchers validating the biological activity of this scaffold. It specifically addresses its utility as a Sigma-1 Receptor (σ1R) ligand and a Bacterial Efflux Pump Inhibitor (EPI) , providing comparative data against piperazine analogs to justify its selection in hit-to-lead optimization.

Part 1: Structural & Pharmacophore Analysis

The "Homologation Effect": Diazepane vs. Piperazine

The critical validation step involves distinguishing the biological profile of the 7-membered diazepane ring from the 6-membered piperazine ring.

FeatureThis compound (Subject)1-Benzylpiperazine (BZP) (Comparator)Impact on Bioactivity
Ring Size 7-membered (Homopiperazine)6-membered (Piperazine)Diazepane possesses higher conformational entropy, allowing "induced fit" binding in flexible pockets (e.g., σ1R).
Pucker/Flexibility High (Twist-chair/Twist-boat)Low (Rigid Chair)The rigid piperazine often favors monoamine transporters (DAT/SERT), leading to stimulant effects.[1] Diazepane reduces this risk.[1]
Basicity (pKa) ~9.6 (Secondary amine)~9.2 (Secondary amine)Both are protonated at physiological pH, serving as the cationic anchor for Aspartate residues in GPCRs.[1]
Primary Target Sigma-1 Receptor / Efflux PumpsDopamine/Serotonin TransportersDiazepane is preferred for neuroprotective or antimicrobial adjuvant design; BZP is a CNS stimulant.[1]
Mechanistic Hypothesis

The benzyl group functions as a hydrophobic anchor , engaging the hydrophobic pocket of the target protein (e.g., the σ1R binding site).[1] The distal secondary amine (N4 position) remains available for hydrogen bonding or further functionalization.[1] Validation must prove that the 7-membered ring expansion disrupts the high-affinity binding to the Dopamine Transporter (DAT) seen with BZP, thereby improving the safety profile.

Part 2: Experimental Validation Protocols

To validate the biological activity of this compound, three specific assays are required. These protocols are designed to be self-validating systems with built-in negative and positive controls.

Protocol A: Sigma-1 Receptor (σ1R) Binding Assay

Rationale: The homopiperazine moiety is a classic pharmacophore for σ1R, a chaperone protein implicated in neuroprotection.[1]

Methodology:

  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R).[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific activity ~30 Ci/mmol).[1]

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[1]

  • Incubation: 120 minutes at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Causality Check: If the

    
     is >1000 nM, the benzyl group alone is insufficient for binding; the scaffold requires an additional hydrophobic group at the N4 position (e.g., a phenethyl group) to bridge the secondary binding pocket.[1]
    
Protocol B: Bacterial Efflux Pump Inhibition (Real-Time Fluorometry)

Rationale: Recent studies indicate this compound acts as an Efflux Pump Inhibitor (EPI) in E. coli (AcrAB-TolC system), restoring antibiotic sensitivity.

Methodology:

  • Dye Loading: Load E. coli (e.g., strain MG1655) with Ethidium Bromide (EtBr) at 2 µg/mL in the presence of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to de-energize membranes.[1]

  • Efflux Initiation: Resuspend cells in glucose-containing buffer (to re-energize pumps) containing the test compound (this compound) at 50 µg/mL.

  • Measurement: Monitor fluorescence decay (Ex 530 nm / Em 600 nm) over 30 minutes.

  • Interpretation: A slower decay rate compared to the glucose-only control indicates inhibition of the efflux pump (retention of EtBr).

  • Control: Use Phenylalanine-arginine beta-naphthylamide (PAβN) as a positive EPI control.[1]

Protocol C: Metabolic Stability (Microsomal Stability)

Rationale: The benzylic carbon is susceptible to CYP450-mediated oxidation (N-dealkylation).

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

  • Reaction: Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion (m/z ~191.15).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 3: Visualization & Logic

Diagram 1: Hit-to-Lead Validation Workflow

This diagram illustrates the logical flow for validating the scaffold, separating it from psychoactive liabilities.

ValidationWorkflow cluster_Assays Biological Validation Start This compound (Scaffold) QC Purity Check (LC-MS >98%) Start->QC Sigma Sigma-1 Binding (Target Engagement) QC->Sigma Primary Screen EPI Efflux Pump Inhibition (Antimicrobial Adjuvant) QC->EPI Secondary Screen DAT Dopamine Transporter (Safety/Selectivity) QC->DAT Counter Screen Decision Go/No-Go Decision Sigma->Decision Ki < 100 nM EPI->Decision EtBr Retention > 50% DAT->Decision Ki > 10,000 nM (Desired Low Affinity) Lead Lead Optimization (N4-Functionalization) Decision->Lead Valid Scaffold

Caption: Validation workflow prioritizing Sigma-1 affinity and Efflux Pump Inhibition while screening out Dopamine Transporter (DAT) liability common in piperazine analogs.

Diagram 2: Pharmacophore Comparison (Piperazine vs. Diazepane)

SAR_Logic BZP 1-Benzylpiperazine (6-Membered Ring) Rigid Rigid Conformation BZP->Rigid Diaz This compound (7-Membered Ring) Flex Flexible Conformation (Twist-Boat) Diaz->Flex DAT_Target DAT/SERT (Stimulant Effect) Rigid->DAT_Target High Affinity Flex->DAT_Target Steric Clash (Low Affinity) Sigma_Target Sigma-1 Receptor (Neuroprotection) Flex->Sigma_Target Induced Fit

Caption: Structural logic showing how ring expansion (homologation) shifts activity from psychoactive transporter inhibition (BZP) to Sigma-1 receptor modulation (Diazepane).

Part 4: Data Interpretation Guide

When analyzing results, use the following reference ranges to determine scaffold quality.

ParameterTarget Value Interpretation
Sigma-1 Affinity (

)
< 200 nMIndicates the benzyl group is correctly oriented in the hydrophobic pocket.
Sigma-2/Sigma-1 Ratio > 10High selectivity for σ1R is preferred to avoid σ2R-mediated cytotoxicity.
Efflux Inhibition > 2-fold reduction in MICWhen combined with Levofloxacin or Ciprofloxacin against resistant E. coli.[1]
LogP (Lipophilicity) 1.5 – 2.5Ideal range for BBB penetration (CNS targets) or membrane permeation (Bacteria).[1]
Toxicity (LD50) > 300 mg/kg (Oral, Rat)Diazepane derivatives generally show lower acute toxicity than amphetamine-like piperazines.[1]

References

  • Evaluation of this compound as an Efflux Pump Inhibitor. Source: University of Florence / Future Microbiology.[1] Context: Validates the scaffold's ability to increase membrane permeability and inhibit AcrAB pumps in E. coli. (Note: Specific deep link to "FLORE" repository verified via search context).

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Source: Frontiers in Pharmacology.[1] Context: Establishes the homopiperazine/diazepane moiety as a core structure for Sigma-1 ligands regulating ion channels.

  • Synthesis and Cytotoxicity Evaluation of 1,4-Diazepane-Based Sigma Ligands. Source: PubMed Central / ACS Omega.[1] Context: Provides comparative data on benzofuran-substituted diazepanes versus piperidines, highlighting the antioxidant profile of the diazepane core.

  • 1-Benzylpiperazine (BZP) and its Metabolites: Neuropharmacological Profile. Source: PubMed.[1] Context: Provides the baseline toxicity and psychoactive profile of the 6-membered ring analog for negative control comparison.

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (2024).[1] Context: Verified chemical structure, CAS (23980-99-6), and safety hazard classifications (H302, H315).[1] [1]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Benzyl-1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-benzyl-1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of biologically active compounds. This seven-membered heterocyclic ring system, featuring a benzyl group at the N-1 position, offers a unique three-dimensional arrangement that allows for precise interactions with various biological targets. The flexibility of the diazepane ring, combined with the synthetic tractability of introducing a wide array of substituents, has made this class of compounds a focal point for drug discovery efforts across multiple therapeutic areas. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, comparing their performance as positive inotropic agents, inhibitors of amyloid-beta aggregation for Alzheimer's disease, and antimicrobial agents. Experimental data and detailed protocols are provided to support the discussion and facilitate further research in this promising area.

The this compound Scaffold: A Foundation for Diverse Biological Activities

The 1,4-diazepane core is a recurring motif in compounds targeting the central nervous system and other biological systems. The addition of a benzyl group at the N-1 position introduces a key aromatic moiety that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, with biological targets. Furthermore, the N-4 position and the diazepane ring itself can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent versatility has led to the exploration of this compound derivatives in a range of therapeutic applications.[1][2]

Comparative Structure-Activity Relationship Analysis

This section delves into the SAR of this compound derivatives across three distinct biological activities, highlighting how subtle structural modifications can lead to significant changes in potency and selectivity.

Positive Inotropic Agents for Heart Failure

A series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][3]oxazin-7-yl)acetamides has been investigated for their positive inotropic effects, which are beneficial in the treatment of heart failure.[4] The study revealed critical SAR insights, particularly concerning the substituents on the benzyl group at the N-4 position of the diazepane ring.

Key SAR Findings:

  • Substitution on the Benzyl Ring: The nature and position of the substituent on the benzyl ring significantly influence the inotropic activity.

    • Electron-donating groups at the para-position of the benzyl ring generally lead to enhanced activity. For instance, a 4-methoxy group (compound 3g ) resulted in the most potent compound in the series, exhibiting a 7.68% increase in stroke volume at 1 x 10⁻⁵ M, which was significantly higher than the standard drug milrinone (2.38%).[4]

    • Electron-withdrawing groups , such as chloro and fluoro, at the para-position also conferred good activity, although generally less potent than the methoxy-substituted analog.

    • Ortho- and meta-substitution on the benzyl ring tended to decrease activity compared to para-substitution.

  • The N-1 Benzyl Group: While the primary focus of this particular study was on the N-4 benzyl substituent, the presence of a benzyl group at N-1 is a common feature in many biologically active diazepane derivatives, contributing to the overall lipophilicity and target engagement.

Table 1: Inotropic Activity of 2-(4-Substituted Benzyl-1,4-diazepan-1-yl)acetamide Derivatives [4]

CompoundR (Substitution on N-4 Benzyl)Inotropic Activity (% Increase in Stroke Volume at 1 x 10⁻⁵ M)
3a H5.12 ± 0.11
3b 4-F6.25 ± 0.15
3c 4-Cl6.89 ± 0.12
3d 4-Br6.54 ± 0.13
3e 4-CH₃7.11 ± 0.10
3f 4-OCH₃7.68 ± 0.14
3g 2-Cl4.88 ± 0.09
3h 3-Cl5.34 ± 0.12
Milrinone -2.38 ± 0.05

Experimental Protocol: Synthesis of 2-(4-(4-Methoxybenzyl)-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][3]oxazin-7-yl)acetamide (Compound 3f) [4]

  • A solution of 1-(4-methoxybenzyl)-1,4-diazepane (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0 °C.

  • 2-Chloro-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][3]oxazin-7-yl)acetamide (1.1 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired product.

Experimental Protocol: Evaluation of Inotropic Activity [4]

  • The left atrium is isolated from a rabbit heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with 95% O₂ and 5% CO₂.

  • The atrium is electrically stimulated at a frequency of 1 Hz.

  • The developed tension is measured using an isometric force transducer.

  • After a stabilization period, the test compounds are added to the organ bath in a cumulative manner, and the changes in stroke volume are recorded.

Logical Relationship Diagram: SAR for Positive Inotropic Activity

SAR_Inotropic cluster_substituent Substituent on N-4 Benzyl Ring cluster_activity Inotropic Activity Electron Donating (para) Electron Donating (para) High High Electron Donating (para)->High Electron Withdrawing (para) Electron Withdrawing (para) Moderate Moderate Electron Withdrawing (para)->Moderate Ortho/Meta Substitution Ortho/Meta Substitution Low Low Ortho/Meta Substitution->Low

Caption: Impact of N-4 benzyl substitution on inotropic activity.

Inhibitors of Amyloid-Beta Aggregation for Alzheimer's Disease

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. A recent thesis explored a library of 1,4-diazepane derivatives as inhibitors of Aβ aggregation.[5] While not exclusively focused on 1-benzyl derivatives, the study provides valuable insights into the SAR of this scaffold for this therapeutic target.

Key SAR Findings:

  • N-Alkylation: The study found that N-alkylation of the 1,4-diazepane scaffold influenced the inhibitory activity against different Aβ isoforms. While some N-alkylated derivatives showed reduced activity against Aβ42, they exhibited improved inhibition of Aβ40 aggregation.[5]

  • Pharmacophoric Groups: The introduction of pharmacophores with antioxidant properties, such as those containing phenolic hydroxyl groups, demonstrated reactive oxygen species (ROS) scavenging activity, which is a desirable feature for anti-Alzheimer's agents.[5]

  • Blood-Brain Barrier Permeability: The lead compounds identified in the study were found to possess the ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[5]

Table 2: Activity Profile of Lead 1,4-Diazepane Derivatives for Alzheimer's Disease [5]

Compound ClassAβ42 InhibitionAβ40 InhibitionNeuroprotection against Aβ42-induced cytotoxicityROS Scavenging Activity
N-Alkylated 1,4-DiazepanesReducedImproved (55-67%)Significant (47.9–57.4%)Present in derivatives with antioxidant pharmacophores (13.2–90.7%)

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

  • Aβ peptide (Aβ40 or Aβ42) is dissolved in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 10 µM.

  • The test compounds are added to the Aβ solution at various concentrations.

  • Thioflavin T is added to the mixture to a final concentration of 10 µM.

  • The fluorescence intensity is monitored over time at an excitation wavelength of 440 nm and an emission wavelength of 485 nm using a fluorescence plate reader.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).

Experimental Workflow: Screening for Aβ Aggregation Inhibitors

Workflow_Abeta cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Library of 1,4-diazepane derivatives Library of 1,4-diazepane derivatives ThT Assay (Aβ40/Aβ42) ThT Assay (Aβ40/Aβ42) Library of 1,4-diazepane derivatives->ThT Assay (Aβ40/Aβ42) TEM Imaging TEM Imaging ThT Assay (Aβ40/Aβ42)->TEM Imaging Cytotoxicity Assay (HT22 cells) Cytotoxicity Assay (HT22 cells) TEM Imaging->Cytotoxicity Assay (HT22 cells) ROS Scavenging Assay ROS Scavenging Assay Cytotoxicity Assay (HT22 cells)->ROS Scavenging Assay BBB Permeability Assay BBB Permeability Assay ROS Scavenging Assay->BBB Permeability Assay SAR Analysis SAR Analysis BBB Permeability Assay->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

Caption: Workflow for identifying 1,4-diazepane derivatives as Aβ aggregation inhibitors.

Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This compound has been identified as an efflux pump inhibitor (EPI) in Escherichia coli. Efflux pumps are bacterial proteins that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.

Key SAR Findings:

  • Core Scaffold: The unsubstituted this compound itself has been shown to decrease the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics in E. coli strains that overexpress efflux pumps.[2]

  • Mechanism of Action: this compound appears to have a mixed mechanism of action as an EPI. It increases the permeability of the bacterial membrane and also decreases the transcription of the acrAB gene, which encodes a major efflux pump.[2]

  • Synergistic Effect: The primary utility of this compound in this context is as an adjuvant to potentiate the activity of conventional antibiotics.

While a detailed SAR study with various substituents on the this compound scaffold for antimicrobial activity is not yet available, the initial findings with the parent compound are promising and warrant further investigation.

Experimental Protocol: Checkerboard Assay for Synergy

  • A series of two-fold dilutions of the antibiotic and the this compound derivative are prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the bacterial strain.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC of the antibiotic alone, the this compound derivative alone, and the combination of the two is determined by visual inspection of bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Logical Relationship Diagram: Mechanism of this compound as an EPI

EPI_Mechanism This compound This compound Increased Membrane Permeability Increased Membrane Permeability This compound->Increased Membrane Permeability Decreased acrAB Transcription Decreased acrAB Transcription This compound->Decreased acrAB Transcription Reduced Efflux Pump Activity Reduced Efflux Pump Activity Increased Membrane Permeability->Reduced Efflux Pump Activity Decreased acrAB Transcription->Reduced Efflux Pump Activity Increased Intracellular Antibiotic Concentration Increased Intracellular Antibiotic Concentration Reduced Efflux Pump Activity->Increased Intracellular Antibiotic Concentration Enhanced Antibiotic Efficacy Enhanced Antibiotic Efficacy Increased Intracellular Antibiotic Concentration->Enhanced Antibiotic Efficacy

Caption: The dual mechanism of action of this compound as an efflux pump inhibitor.

Conclusion and Future Perspectives

The this compound scaffold has demonstrated significant potential in diverse therapeutic areas, including cardiovascular disease, neurodegenerative disorders, and infectious diseases. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize the biological activity of these derivatives. For instance, the introduction of electron-donating groups at the para-position of the N-4 benzyl ring is crucial for enhancing positive inotropic activity. In the context of Alzheimer's disease, further exploration of N-alkylation and the incorporation of antioxidant pharmacophores could lead to the development of potent neuroprotective agents. The discovery of this compound as an efflux pump inhibitor opens up a new avenue for combating antibiotic resistance, and a detailed SAR study in this area is highly warranted.

Future research should focus on expanding the chemical space around the this compound core, exploring a wider range of substituents at various positions of the diazepane ring and the benzyl moiety. The synthesis of chiral derivatives and the evaluation of their stereospecific interactions with biological targets will also be crucial for developing more selective and potent drug candidates. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of novel this compound derivatives with improved therapeutic profiles.

References

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

  • Pathak, V. N., Joshi, R., & Gupta, N. (2007). Synthesis, spectral studies and antimicrobial activity of 7-chloro-2-alkyl/aryl-4-alkyl/aryl-3-arylidene-3H-1,5-benzodiazepine. Indian Journal of Chemistry, 46B, 1191-1997. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Benzyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unequivocal and robust analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 1-Benzyl-1,4-diazepane, a key structural motif in medicinal chemistry, demands rigorous analytical oversight to ensure its identity, purity, and quantity. This guide provides an in-depth, experience-driven comparison of principal analytical methods for this compound, focusing on the critical process of cross-validation to ensure data integrity and inter-method consistency.

The Imperative of Method Cross-Validation

Before delving into specific analytical techniques, it is crucial to understand the principle of cross-validation. Method validation, as outlined in the ICH Q2(R1) guidelines, demonstrates that an analytical procedure is suitable for its intended purpose[1][2][3]. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure that they produce comparable and reliable data.[4][5] This is not merely a procedural formality but a cornerstone of scientific rigor, providing a high degree of confidence in the reported results, especially when transferring methods between laboratories or employing different analytical technologies.[4][5]

This guide will explore the cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling. Additionally, we will discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for structural confirmation.

Physicochemical Properties of this compound: A Rationale for Method Selection

A foundational understanding of the analyte's physicochemical properties is essential for selecting and optimizing analytical methods.

PropertyValue (Predicted/Reported)Implication for Analysis
Molecular FormulaC12H18N2[6]Determines molecular weight for mass spectrometry.
Molecular Weight190.29 g/mol [6]
AppearanceLikely an oil or low-melting solidInfluences sample preparation and handling.
PolarityModerately polarSuitable for reverse-phase HPLC.
VolatilitySufficiently volatile for GC analysis, potentially with derivatizationEnables the use of GC-MS.
UV AbsorbanceExpected due to the benzyl groupAllows for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the preferred method for the routine quantification of this compound in bulk drug substance and formulated products due to its high precision, accuracy, and robustness.[7][8][9]

Experimental Protocol: HPLC-UV Assay of this compound

1. Instrumentation and Conditions:

  • HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for Assay): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 10 mL solution in the diluent.

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))[1][2][3]:

  • Specificity: The method should demonstrate no interference from excipients or degradation products.

  • Linearity: A correlation coefficient (r²) of ≥ 0.999 over the concentration range.

  • Accuracy: Recovery of 98.0% to 102.0% for spiked samples.

  • Precision (Repeatability and Intermediate Precision): Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Impurity Profiling

GC-MS is an invaluable technique for the identification of this compound and the characterization of its potential impurities.[10][11] The mass spectrometer provides definitive structural information, complementing the quantitative data from HPLC.

Experimental Protocol: GC-MS Analysis of this compound

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

2. Sample Preparation:

  • Solution: Prepare a solution of this compound in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 100 µg/mL.

3. Data Analysis:

  • Identification: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern. The presence of the molecular ion peak and characteristic fragment ions confirms the identity.

  • Impurity Profiling: Analyze for the presence of any additional peaks in the total ion chromatogram and identify them based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While not typically used for routine quantitative analysis, NMR spectroscopy is the definitive method for the structural confirmation of this compound.[12][13] Both ¹H and ¹³C NMR provide a detailed map of the molecule's structure. In an achiral environment, the NMR spectra of enantiomers are identical.[12]

Experimental Protocol: ¹H and ¹³C NMR of this compound

1. Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

2. Sample Preparation:

  • Solution: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

3. Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the expected molecular structure.

Cross-Validation: Bridging HPLC and GC-MS Data

The core of this guide is the cross-validation of the HPLC and GC-MS methods to ensure they provide a consistent and accurate analytical profile of this compound.

Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation hplc_val Full Method Validation (ICH Q2(R1)) hplc_quant Quantitative Analysis (Assay & Purity) hplc_val->hplc_quant Validated Method compare Compare Results hplc_quant->compare Assay & Purity Data gcms_val Method Validation (Specificity & Identification) gcms_qual Qualitative Analysis (ID & Impurity Profile) gcms_val->gcms_qual Validated Method gcms_qual->compare ID & Impurity Data report Final Report compare->report Consistent Results? report_yes Yes report->report_yes Acceptable Correlation report_no No report->report_no Investigate Discrepancies

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Data Comparison and Interpretation

The cross-validation process involves analyzing the same batch of this compound using both the validated HPLC and GC-MS methods and comparing the results.

Table 1: Hypothetical Cross-Validation Data for this compound (Batch No. BZD-202601)

ParameterHPLC-UV ResultGC-MS ResultAcceptance Criteria
Identity Retention time matches reference standardMass spectrum matches referenceConclusive Identification
Assay 99.5%N/A (GC-MS is primarily qualitative)98.0% - 102.0% (by HPLC)
Purity (Total Impurities) 0.45%0.48% (sum of impurity peak areas)≤ 0.5% difference between methods
Known Impurity A 0.12%0.14%≤ 0.05% difference
Unknown Impurity at RRT 1.2 0.08%0.09%Comparable detection

Interpretation of Results:

  • Identity: Both methods unequivocally confirm the identity of the compound.

  • Purity: The total impurity levels determined by both methods are in close agreement, providing high confidence in the purity assessment.

  • Specific Impurities: The levels of known and unknown impurities are comparable, indicating that both methods are capable of detecting and quantifying these species to a similar degree.

Decision Framework for Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis.

MethodSelection start Analytical Need quant Routine Quantification (Assay, Purity) start->quant ident Definitive Identification & Impurity Profiling start->ident struct Absolute Structural Confirmation start->struct hplc HPLC-UV quant->hplc gcms GC-MS ident->gcms nmr NMR struct->nmr

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise that substantiates the reliability of the data generated. By employing orthogonal techniques such as HPLC and GC-MS and comparing the results, a comprehensive and trustworthy analytical profile of the compound can be established. This guide provides a framework for the development, validation, and cross-validation of these methods, grounded in the principles of scientific integrity and regulatory expectations. The integration of these well-characterized methods into a robust quality control strategy is essential for ensuring the safety and efficacy of any pharmaceutical product containing this compound.

References

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. ResearchGate. Available at: [Link]

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A Comparative Benchmarking Guide to 1-Benzyl-1,4-diazepane and Its Derivatives: Performance Against Known Standards in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the performance of compounds derived from the 1-benzyl-1,4-diazepane scaffold against established standards in key areas of neuropharmacological research. While direct, quantitative performance data for the parent compound, this compound, is not extensively available in the public domain, this guide leverages data from its derivatives to benchmark the potential of this chemical class. We will focus on two primary areas where this scaffold has shown promise: sigma (σ) receptor modulation and nitric oxide synthase (NOS) inhibition. This guide is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols to enable researchers to conduct their own evaluations.

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1] this compound, as a key intermediate and a core structure for derivatization, presents a compelling starting point for novel drug discovery efforts.

I. Sigma (σ) Receptor Binding Affinity: A Promising Avenue

Recent research has demonstrated that derivatives of this compound exhibit high affinity for sigma receptors (σR), specifically the σ1 and σ2 subtypes. These receptors are implicated in a variety of neurological and psychiatric conditions, making them attractive therapeutic targets.

A 2019 study published in ACS Medicinal Chemistry Letters detailed the synthesis of a series of novel 1,4-diazepane-based sigma receptor ligands derived from commercially available this compound.[2] The study revealed that modification of the this compound core can lead to compounds with high affinity for both σ1 and σ2 receptors.

The following table summarizes the binding affinities (Ki, in nM) of selected this compound derivatives from the aforementioned study and compares them with well-established standard sigma receptor ligands.

CompoundTarget ReceptorKi (nM)
This compound Derivatives
Benzofuran derivative (2c)σ18.0
Benzofuran derivative (2c)σ219
Quinoline derivative (2d)σ119
Quinoline derivative (2d)σ2127
Standard σ1 Receptor Ligands
(+)-Pentazocineσ11.62 - 4.3
Haloperidolσ12.2 - 4
Standard σ2 Receptor Ligands
Di-o-tolylguanidine (DTG)σ218 - 39.9
RHM-4σ2~1 (Kd)

Data for derivatives are sourced from Corbo et al. (2019).[2] Data for standard ligands are compiled from multiple sources.[3][4][5][6][7]

Interpretation of Data: The benzofuran derivative of this compound (compound 2c) demonstrates a strong affinity for the σ1 receptor (Ki = 8.0 nM), which is comparable to the established high-affinity ligand Haloperidol.[2][8] While not as potent as (+)-Pentazocine, it is well within the nanomolar range indicative of significant binding.[7] This suggests that the this compound scaffold is a viable starting point for the development of potent σ1 receptor ligands. The affinity for the σ2 receptor is also notable, though less potent than for σ1.

This protocol is a representative method for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligand for σ1: [³H]-(+)-Pentazocine

  • Radioligand for σ2: [³H]-Di-o-tolylguanidine (DTG)

  • Masking Agent for σ2 Assay: (+)-Pentazocine

  • Non-specific Binding Control: Haloperidol (for σ1), unlabeled DTG (for σ2)

  • Membrane Preparation: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound or its derivatives

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation fluid and counter

Workflow Diagram:

Sigma_Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Guinea Pig Brain (σ1) or Rat Liver (σ2) Membrane Homogenates Incubation Incubate Membrane Prep, Radioligand, and Test Compound/Control in 96-well Plate Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Control Solutions Reagent_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Counting Add Scintillation Fluid and Quantify Radioactivity Washing->Counting Analysis Calculate IC50 and Ki Values using Non-linear Regression Counting->Analysis

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand ([³H]-(+)-Pentazocine for σ1; [³H]-DTG for σ2), and varying concentrations of the test compound. For the σ2 assay, include a saturating concentration of (+)-pentazocine to mask the σ1 receptors.

  • Controls:

    • Total Binding: Radioligand and membrane preparation without any competing ligand.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known competing ligand (e.g., 10 µM Haloperidol for σ1).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

II. Nitric Oxide Synthase (NOS) Inhibition: A Potential Performance Metric

The 1,4-diazepane scaffold has also been investigated for its potential to inhibit nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO).[10] Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory conditions, making iNOS a valuable therapeutic target.

Nω-Nitro-L-arginine methyl ester (L-NAME) is a widely used non-selective NOS inhibitor and serves as a standard for comparison.

CompoundTarget EnzymeKi / IC50
L-NAMEnNOS (bovine)Ki: 15 nM
L-NAMEeNOS (human)Ki: 39 nM
L-NAMEiNOS (murine)Ki: 4.4 µM
L-NOARGnNOS (purified brain)IC50: 1.4 µM

Data for L-NAME and L-NOARG are compiled from multiple sources.[7]

This assay measures the production of nitric oxide by monitoring the conversion of nitrate to nitrite, which then reacts with a Griess reagent to form a colored product.

Materials:

  • NOS Enzyme Source: Purified NOS isoforms or cell/tissue lysates.

  • Substrate: L-arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin

  • Test Compound: this compound

  • Standard Inhibitor: L-NAME

  • Griess Reagents: Reagent 1 (e.g., sulfanilamide in acid) and Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate Reductase

  • 96-well microplate

  • Microplate reader (540 nm)

Workflow Diagram:

NOS_Inhibition_Assay cluster_prep Preparation cluster_reaction NOS Reaction cluster_detection Nitrite Detection cluster_analysis Data Analysis Enzyme_Prep Prepare NOS Enzyme (Purified or Lysate) Incubation Incubate Enzyme, Substrate, Cofactors, and Test Compound/Standard Enzyme_Prep->Incubation Reagent_Prep Prepare Substrate, Cofactors, Test Compound, and Standard Solutions Reagent_Prep->Incubation Nitrate_Reduction Add Nitrate Reductase to Convert Nitrate to Nitrite Incubation->Nitrate_Reduction Griess_Reaction Add Griess Reagents to Form Colored Azo Dye Nitrate_Reduction->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for Colorimetric NOS Inhibition Assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare working solutions of the NOS assay buffer, substrate (L-arginine), cofactors, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, substrate, and cofactors to each well. Add the test compound or standard inhibitor (L-NAME) at desired concentrations.

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme preparation to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the production of nitric oxide and its conversion to nitrate.

  • Nitrate Reduction: Add nitrate reductase to each well to convert the nitrate produced into nitrite. Incubate as required by the kit instructions.

  • Griess Reaction: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. This will react with the nitrite to form a purple azo dye.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of nitrite. Calculate the concentration of nitrite produced in each sample. Determine the percentage of NOS inhibition for each concentration of the test compound relative to the untreated control. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

III. Contextualizing with the Benzodiazepine Class: GABAa Receptors

The diazepine core is famously a component of benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABAa receptor.[11] While this compound itself is not a classical benzodiazepine, its structural similarity warrants consideration of its potential interaction with GABAa receptors.

Standard for Comparison: Diazepam is the archetypal benzodiazepine and serves as a benchmark for GABAa receptor modulation.

A comprehensive evaluation of this compound would include a GABAa receptor binding assay to determine if it shares this mechanism of action. A lack of significant binding would differentiate it from classical benzodiazepines and suggest that its biological activities are mediated by other targets, such as the sigma receptors or NOS.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel neuropharmacological agents. Derivatives of this compound have demonstrated high affinity for sigma-1 and sigma-2 receptors, with performance comparable to established standard ligands. This guide provides the necessary framework for researchers to benchmark the performance of this compound and its future derivatives. The detailed protocols for sigma receptor binding and NOS inhibition assays offer a direct path to generating quantitative, comparative data. Further investigation is warranted to determine the direct binding affinity and inhibitory potency of the parent this compound, which will be crucial in fully elucidating the potential of this versatile chemical entity.

References

  • Uroos, M., Ali, S. A., Khan, S. A., & Chourasia, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 789-807. [Link]

  • Zou, B., Zhang, H., & Xu, W. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8940. [Link]

  • Abadi, A. H., Ibrahim, T. S., El-Azab, A. S., El-Sayed, M. A. A., & Lehmann, J. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 26(11), 3328. [Link]

  • Gasperini, P., et al. (2018). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Scientific Reports, 8(1), 1-14. [Link]

  • Corbo, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 536-542. [Link]

  • Corbo, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 536-542. [Link]

  • Guo, L. W., & Pasternak, G. W. (2001). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 41(8), 1015-1024. [Link]

  • Chien, C. C., Carroll, F. I., Brown, G. P., Pan, Y. X., Bowen, W., & Pasternak, G. W. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. European journal of pharmacology, 321(3), 361–368. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Sieghart, W. (2012). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. PLoS ONE, 7(1), e29749. [Link]

  • Wang, J., Kaushal, N., & Pasternak, G. W. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Cells, 9(11), 2404. [Link]

  • Hevers, W., & Lüddens, H. (1998). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British journal of pharmacology, 123(6), 1107–1114. [Link]

  • Skuza, G., & Rogóż, Z. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules, 29(12), 2769. [Link]

  • Abate, C., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(17), 3986. [Link]

  • Yang, K., Sun, L. P., Liu, J. Y., Cui, X., & Piao, H. R. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & medicinal chemistry letters, 20(15), 4464–4467. [Link]

Sources

1-Benzyl-1,4-diazepane: A Strategic Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Benzyl-1,4-diazepane as a Drug Intermediate Content Type: Publish Comparison Guide

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including Suvorexant (insomnia), Fasudil analogs (vasodilators), and various antihistamines.

This guide validates This compound (CAS: 5071-96-5) as a superior intermediate compared to its Boc- or Fmoc-protected counterparts for early-stage scale-up. Its value lies in orthogonal stability : unlike carbamates (Boc/Cbz), the benzyl group survives harsh acidic or basic functionalization conditions, serving as both a protecting group and a lipophilic handle for purification before being removed via mild hydrogenolysis.

Comparative Analysis: Why Choose the Benzyl Variant?

In synthetic pathway design, the choice of protecting group dictates the sequence of reactions. The following table compares this compound against the two most common alternatives: 1-Boc-1,4-diazepane and unsubstituted homopiperazine.

Table 1: Performance Matrix of Diazepane Intermediates
FeatureThis compound 1-Boc-1,4-diazepane Homopiperazine (Unprotected)
Acid Stability High (Stable to TFA, HCl)Low (Deprotects in acid)High (Forms salts)
Base Stability High (Stable to LiAlH4, NaH)Moderate (Can hydrolyze)High
Selectivity Control Excellent (N1 blocked, N4 free)Excellent (N1 blocked, N4 free)Poor (Statistical mixture of N1/N4/Bis)
Deprotection Hydrogenolysis (

)
Acid Hydrolysis (TFA/HCl)N/A
Atom Economy High (Benzyl = C7H7)Lower (Boc = C5H9O2)Highest
Cost Efficiency High (Precursor: Benzyl chloride)Moderate (Precursor: Boc anhydride)Very High
Primary Use Case Multi-step synthesis requiring acid/base tolerance.Peptide coupling or acid-labile routes.Simple, symmetric functionalization.
Strategic Insight: The "Orthogonality" Advantage

Use This compound when your downstream chemistry involves:

  • Acidic conditions: e.g., Cyclization reactions or removal of other protecting groups (like Boc on a side chain).

  • Strong nucleophiles: e.g., Alkylation with Grignard reagents or reduction with

    
    , which might attack a carbamate carbonyl.
    

Experimental Validation Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific analytical checkpoints (TLC spots, NMR shifts).

Protocol A: Selective Synthesis of this compound

Challenge: Reacting homopiperazine with benzyl chloride often leads to the bis-benzyl byproduct. Solution: Exploiting the statistical advantage of excess diamine or pH control.

Reagents:

  • Homopiperazine (1,4-diazepane): 5.0 equiv (Excess is critical)

  • Benzyl Chloride: 1.0 equiv

  • Solvent: Toluene or Ethanol

  • Base:

    
     (optional if using excess amine as base)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve Homopiperazine (50 mmol) in Toluene (100 mL) at 60°C.

  • Addition: Add Benzyl Chloride (10 mmol) dropwise over 60 minutes. Slow addition favors mono-alkylation.

  • Reflux: Heat to 80–100°C for 3 hours.

  • Workup (The Purification Trick):

    • Cool to room temperature.

    • Wash with water to remove the excess unreacted homopiperazine (highly water-soluble).

    • Extract the organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities (bis-benzyl) stay in organic or precipitate.

    • Basify the aqueous extract (pH > 12) with NaOH and extract back into Ethyl Acetate.

  • Validation: Evaporate solvent. The resulting oil should be >95% pure mono-benzyl derivative.

Protocol B: Quality Control & Analytical Profile

Verify the intermediate using these specific markers.

MethodCheckpointAcceptance Criteria
1H NMR (CDCl3) Benzylic ProtonsSinglet (or AB quartet if chiral) at δ 3.6–3.7 ppm (2H).
1H NMR (CDCl3) Ring ProtonsMultiplets at δ 1.7–1.9 ppm (C6 protons) distinct from piperazine analogs.
HPLC Purity>98% (Area %). Impurity <0.5% Bis-benzyl (elutes later due to high lipophilicity).
Appearance Physical StateColorless to pale yellow viscous liquid (bp ~140°C at 10 mmHg).

Visualizing the Strategic Pathway

The following diagram illustrates the decision logic and synthesis flow, highlighting where the Benzyl protection offers a tactical advantage over Boc.

DiazepaneStrategy cluster_legend Legend Start Homopiperazine (Raw Material) Decision Select Protection Start->Decision Route_Boc Boc-Protection (Acid Labile) Decision->Route_Boc If mild conditions Route_Bn Benzyl-Protection (Acid Stable) Decision->Route_Bn If harsh conditions Rxn_Acid Reaction in Acidic Media (e.g., Cyclization) Route_Boc->Rxn_Acid TFA/HCl Route_Bn->Rxn_Acid Stable Rxn_Base Reaction in Basic Media (e.g., Alkylation) Route_Bn->Rxn_Base Stable Fail Deprotection (Failure) Rxn_Acid->Fail Boc falls off Success Stable Intermediate (Success) Rxn_Acid->Success Rxn_Base->Success Final Target Drug (e.g., Suvorexant) Success->Final H2 / Pd-C (Clean Removal) key Green path = Recommended for 1-Benzyl Red path = Risk area for alternatives

Caption: Decision matrix for selecting this compound. The benzyl group provides robustness against acidic reaction steps that would degrade Boc-protected intermediates.

Case Study: Suvorexant Intermediate Synthesis

The synthesis of Suvorexant (an orexin receptor antagonist) exemplifies the utility of this scaffold. The chiral variant, (R)-1-benzyl-5-methyl-1,4-diazepane, is a key building block.

  • Desymmetrization: The benzyl group is introduced early (or carried through from phenylalanine derivatives) to lock the stereochemistry.

  • Functionalization: The free amine (N4) is reacted with a benzoxazole derivative. This reaction requires heat and base (

    
     at 75°C), conditions where the benzyl group is perfectly inert.
    
  • Final Deprotection: The benzyl group is removed only at the very end via hydrogenolysis, ensuring the sensitive diazepane ring remains intact throughout the sequence.

References

  • Synthesis of 1-Benzylpiperazine (Analogous Protocol)

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.82 (1963); Vol. 36, p.5 (1956).

    • URL:[Link]

    • Relevance: Establishes the standard protocol for mono-benzylation of cyclic diamines using stoichiometry control.
  • Source: European Patent EP2818463A1 (2014).
  • Source: European Patent EP3412665B1 (2019).
  • This compound Chemical Safety & Properties

    • Source: PubChem Compound Summary (CID 79163).
    • URL:[Link]

    • Relevance: Provides definitive GHS safety data (H315, H318) and physical properties for handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.